molecular formula C6H4IN3 B1399618 4-Iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 861881-02-9

4-Iodo-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1399618
CAS No.: 861881-02-9
M. Wt: 245.02 g/mol
InChI Key: PEHWWSPOLYSDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-1H-pyrazolo[3,4-b]pyridine (CAS 861881-02-9) is a versatile chemical intermediate belonging to the class of 1H-pyrazolo[3,4-b]pyridines, a privileged scaffold in medicinal chemistry of which over 300,000 derivatives have been described . This fused bicyclic heterocyclic compound is characterized by its significant structural similarity to purine bases, a feature that underlies its broad relevance in biomedical research . The iodine atom at the C4 position makes it a highly valuable building block for further functionalization, particularly through metal-catalyzed cross-coupling reactions, enabling the rapid exploration of chemical space for drug discovery . Its molecular formula is C6H4IN3, with a molecular weight of 245.02 g/mol .This compound serves as a critical synthon in constructing more complex molecules. Its primary research value lies in its application as a key intermediate in the synthesis of tyrosine kinase inhibitors (TKI) and other biologically active molecules . The pyrazolo[3,4-b]pyridine core is a featured scaffold in numerous pharmaceutically active compounds, with documented activities including antiviral, antibacterial, anti-inflammatory, and antitumor properties . Recently, novel pyrazolo[3,4-b]pyridine derivatives have demonstrated high and selective binding to amyloid plaques in Alzheimer's disease research, revealing their potential as probes for diagnosing neurological disorders . Furthermore, due to its conjugated system, this compound and its derivatives show promise in materials science, particularly in the development of organic light-emitting diodes (OLEDs), where it can help optimize device performance by affecting electron transport and energy level distribution .As a chemical building block, the reactivity of this compound is largely defined by the iodine atom, which acts as an excellent leaving group in metal-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings . This allows researchers to efficiently introduce a wide range of aryl, alkyne, and amine substituents at the C4 position, facilitating structure-activity relationship (SAR) studies. The compound is typically a solid and is soluble in common organic solvents like DMSO and DMF . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-1-2-8-6-4(5)3-9-10-6/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHWWSPOLYSDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1I)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727413
Record name 4-Iodo-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861881-02-9
Record name 4-Iodo-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 861881-02-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and characterization of 4-Iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Iodo-1H-pyrazolo[3,4-b]pyridine

For Distribution To: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: A Comprehensive Protocol and Scientific Rationale for the Preparation of this compound

Executive Summary & Strategic Importance

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif integral to modern medicinal chemistry. Its structural resemblance to purine has made it a cornerstone in the development of highly selective kinase inhibitors for oncology, immunology, and neurodegenerative diseases.[1][2][3][4] The title compound, this compound, serves as a critical and versatile building block. The iodine atom at the 4-position provides a reactive handle for introducing molecular complexity via well-established cross-coupling methodologies, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[5][6]

This guide provides a comprehensive overview of a robust, multi-step synthetic route to this compound, complete with detailed experimental protocols, characterization data, and the underlying scientific rationale for key procedural choices.

Synthetic Strategy: Rationale and Pathway Selection

The direct C-H iodination of the parent 1H-pyrazolo[3,4-b]pyridine core presents significant regioselectivity challenges. Electrophilic aromatic substitution on this heterocycle preferentially occurs at the C3 position of the electron-rich pyrazole ring, as demonstrated by published protocols for the synthesis of the 3-iodo isomer.[4][7][8]

Therefore, a more reliable and strategic approach is to construct the pyridine ring with the desired C4-functionality already in place or as a precursor. The proposed synthetic pathway is a three-stage process commencing with a Gould-Jacobs type reaction, followed by chlorination and a subsequent halogen exchange. This sequence offers superior control over regiochemistry.

G cluster_0 Stage 1: Pyridone Ring Formation cluster_1 Stage 2: Hydroxyl to Chloro Conversion cluster_2 Stage 3: Halogen Exchange A 3-Aminopyrazole + Diethyl (ethoxymethylene)malonate B Intermediate A: 4-Hydroxy-1H-pyrazolo[3,4-b]pyridin-6(7H)-one A->B  Gould-Jacobs Reaction (Thermal Cyclization) C Intermediate B: 4-Chloro-1H-pyrazolo[3,4-b]pyridine B->C  POCl₃ (Dehydrative Chlorination) D Product: This compound C->D  NaI in Acetone (Finkelstein Reaction)

References

Introduction: The Strategic Importance of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Iodo-1H-pyrazolo[3,4-b]pyridine: A Cornerstone Intermediate in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutics. This compound belongs to this elite class of "privileged scaffolds." As a fused bicyclic heterocycle, its structure is analogous to naturally occurring purines, allowing it to effectively interact with a wide range of biological targets. Its true value, however, lies in the strategic placement of an iodine atom on the pyridine ring. This halogen serves as a versatile synthetic handle, enabling chemists to forge complex molecular architectures through powerful cross-coupling reactions.[1] Consequently, this compound has become an indispensable building block in pharmaceutical research, particularly in the development of targeted kinase inhibitors for oncology.[1] This guide offers a senior application scientist's perspective on its core physicochemical properties, synthesis, and critical role in advancing drug discovery programs.

Core Physicochemical & Structural Properties

The utility of a chemical intermediate is fundamentally dictated by its physical and structural characteristics. This compound is typically a solid at room temperature, and its handling and reactivity are governed by the properties summarized below.

Data Summary Table
PropertyValueSource(s)
Molecular Formula C₆H₄IN₃[1]
Molecular Weight 245.02 g/mol [1]
CAS Number 861881-02-9[1]
Appearance White to off-white solid[2]
Melting Point Data not available in cited literature
Solubility Soluble in organic solvents like Ethyl Acetate and Dichloromethane[2]
Storage Conditions 2-8°C, away from light, dry, sealed[1]
Structural Insights: More Than a Sum of its Parts

The 1H-pyrazolo[3,4-b]pyridine core is an essentially planar molecule.[2][3] This planarity, combined with its specific arrangement of hydrogen bond donors (N-H) and acceptors (pyridine and pyrazole nitrogens), is critical for its ability to fit into the ATP-binding pockets of kinases.

X-ray crystallography studies on the isomeric 3-iodo derivative reveal that in the solid state, these molecules form centrosymmetric dimers through strong N—H···N hydrogen bonds.[2][3] Furthermore, the structure is stabilized by C—I···N halogen bonds, which link these dimers into extended chains, and significant π–π stacking interactions between the aromatic rings.[2][3] This intricate network of non-covalent interactions governs the compound's crystal packing and influences its physical properties, such as melting point and solubility.

Synthesis Protocol: A Validated Approach to Iodination

The synthesis of iodo-substituted pyrazolopyridines is a well-established process. The following protocol, adapted from procedures for related isomers, details a reliable method for the preparation of the target compound from its non-halogenated precursor, 1H-pyrazolo[3,4-b]pyridine.[2]

Experimental Methodology
  • Reaction Setup: To a solution of 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in dimethylformamide (DMF), add potassium hydroxide (KOH) (4.0 eq). Stir the mixture at room temperature to facilitate the formation of the corresponding potassium salt.

  • Iodination: Add a solution of Iodine (I₂) (2.5 eq) in DMF dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature for approximately 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into a brine solution. This step quenches the reaction and precipitates the product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x). The organic layers are combined.

  • Washing & Drying: Wash the combined organic extracts sequentially with brine and aqueous sodium thiosulfate (to remove excess iodine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by recrystallization from a solvent system like dichloromethane/hexane to yield this compound as a white solid.[2]

Causality Behind Experimental Choices
  • KOH: The use of a strong base like KOH is crucial. It deprotonates the pyrazole N-H, increasing the electron density of the heterocyclic system and activating it towards electrophilic aromatic substitution by iodine.

  • DMF: As a polar aprotic solvent, DMF is ideal for this reaction as it readily dissolves the heterocyclic starting material and the inorganic base, facilitating a homogenous reaction environment.

  • Iodine (I₂): Iodine serves as the electrophile for the iodination reaction.

  • Recrystallization: This purification technique is chosen for its efficiency in removing unreacted starting materials and inorganic salts, yielding a product of high purity suitable for subsequent synthetic steps.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Inputs cluster_process Process cluster_output Output A 1H-pyrazolo[3,4-b]pyridine P1 1. Iodination Reaction (Room Temperature, 2h) A->P1 B Iodine (I₂) B->P1 C KOH in DMF C->P1 P2 2. Aqueous Work-up (Brine Quench) P1->P2 P3 3. Extraction (Ethyl Acetate) P2->P3 P4 4. Purification (Recrystallization) P3->P4 Z This compound P4->Z

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

While specific spectral data for the 4-iodo isomer is not publicly available, analysis of its 3-iodo counterpart provides a strong basis for predicting its key spectroscopic features.[2]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm). The spectrum would feature a singlet for the proton on the pyrazole ring (C3-H) and two doublets for the coupled protons on the pyridine ring (C5-H and C6-H). The N-H proton of the pyrazole would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom directly attached to the iodine (C4) would be significantly shielded, appearing at a characteristic upfield chemical shift compared to the other sp² carbons.

  • Mass Spectrometry: The electron impact mass spectrum (EI-MS) would show a prominent molecular ion (M⁺) peak at m/z = 245, corresponding to the compound's molecular weight.[2]

Application in Drug Discovery: The Kinase Inhibitor Gateway

The primary application of this compound is as a strategic intermediate for the synthesis of protein kinase inhibitors.[1] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers. This makes them prime targets for therapeutic intervention.

The 1H-pyrazolo[3,4-b]pyridine scaffold is particularly effective because:

  • Bioisosteric Mimicry: It acts as a bioisostere of adenine, the core component of ATP. This allows it to bind competitively to the ATP-binding site of kinases, inhibiting their function.

  • Vector for Diversity: The iodine at the C4 position is the key to unlocking molecular diversity. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (for installing aryl/heteroaryl groups) and Buchwald-Hartwig (for installing amino groups) reactions.[1] This enables the rapid synthesis of large libraries of analogues, which is essential for optimizing a drug candidate's potency, selectivity, and pharmacokinetic properties (Structure-Activity Relationship, SAR).

  • Key H-Bonding: The N(1)-H of the pyrazole ring often forms a critical hydrogen bond with the "hinge region" of the kinase domain, a key anchoring interaction for many potent inhibitors.

This scaffold has been instrumental in developing inhibitors for a range of kinases, including Cyclin-Dependent Kinases (CDK1), Fibroblast Growth Factor Receptors (FGFR), and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK1A/1B).[4][5][6]

Role in Kinase Inhibitor Development

Kinase_Inhibitor_Workflow Start This compound (Building Block) Reaction Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) Start->Reaction Library Diverse Library of Pyrazolopyridine Analogs Reaction->Library Screening Biological Screening (Kinase Assays) Library->Screening Lead Lead Compound (Potent Kinase Inhibitor) Screening->Lead Target Dysregulated Kinase (e.g., in Cancer Cell) Lead->Target Binds & Inhibits Effect Therapeutic Effect (Inhibition of Tumor Growth) Target->Effect Leads to

Caption: From building block to biological effect via cross-coupling.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

  • Hazard Classification: The compound is classified with the GHS07 pictogram and a "Warning" signal word.[7] The primary hazard statement is H302: Harmful if swallowed.[7]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Storage: To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container in a refrigerator (2-8°C), protected from light and moisture.[1]

References

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Iodo-1H-pyrazolo[3,4-b]pyridine. Designed for researchers, chemists, and professionals in drug development, this document provides a detailed interpretation of the compound's spectral features, grounded in fundamental principles and data from related analogs. The guide explains the causal relationships behind spectral patterns and includes a validated protocol for data acquisition, ensuring scientific rigor and practical utility.

Introduction: The Significance of this compound

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibitors for cancer therapy.[1] The 4-iodo derivative, in particular, serves as a versatile synthetic intermediate. The carbon-iodine bond is a key functional handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.

Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such intermediates. NMR spectroscopy is the most powerful and definitive tool for the structural elucidation of organic molecules in solution. This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound, enabling researchers to confidently identify and characterize this important building block.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the standard IUPAC numbering system for the pyrazolo[3,4-b]pyridine ring is used throughout this guide.

Caption: Structure and IUPAC numbering of this compound.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin coupling). For this compound, four distinct signals are expected in the aromatic/heterocyclic region, plus a signal for the N-H proton.

The iodine atom at C4 exerts two primary electronic effects:

  • Inductive Effect (-I): A weak electron-withdrawing effect that deshields nearby protons.

  • Resonance Effect (+M): An electron-donating effect that shields protons at the ortho and para positions. Additionally, the large size of the iodine atom can cause steric and anisotropic effects that influence nearby protons.

Predicted Proton Assignments
  • H3 (C3-H): This proton is ortho to the C4-I group. It will be influenced by the competing inductive and resonance effects of the iodine. A slight downfield shift from the parent compound's value (δ 8.13) is anticipated. It has no adjacent protons, so it will appear as a sharp singlet.

  • H5 (C5-H): This proton is also ortho to the C4-I group and is part of the pyridine ring. It is coupled to H6. A downfield shift from the parent compound's value (δ 7.23) is expected due to proximity to the iodine. It should appear as a doublet.

  • H6 (C6-H): This proton is meta to the C4-I group and coupled to H5. The influence of the iodine is weaker at this position. It is expected to appear as a doublet at a chemical shift similar to or slightly shifted from the parent compound's value (δ 8.61).

  • NH (N1-H): This proton is distant from the C4 substituent, so its chemical shift should not be significantly affected. It will appear as a broad singlet, with a chemical shift highly dependent on solvent and concentration. In DMSO-d₆, it is expected to be observed above δ 13.0. For comparison, the N-H proton in 3-Iodo-1H-pyrazolo[3,4-b]pyridine appears at δ 13.18 in CDCl₃.[3][4]

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound, recorded in DMSO-d₆.

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
N1-H> 13.0br s-1H
H68.6 - 8.7d~4.51H
H38.2 - 8.3s-1H
H57.4 - 7.5d~4.51H

Analysis of the ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom. Based on the structure's lack of symmetry, six distinct signals are expected for this compound. The chemical shifts are primarily influenced by hybridization and the electronegativity of attached atoms.

The most significant spectral feature is the "heavy atom effect" of iodine. The large, polarizable electron cloud of the iodine atom strongly shields the directly attached carbon (C4), causing its signal to appear at a much higher field (lower δ value) than would otherwise be expected for an aromatic carbon.

Predicted Carbon Assignments
  • C4: This is the carbon directly bonded to iodine. Due to the heavy atom effect, its resonance will be shifted significantly upfield. This is the most diagnostic signal in the spectrum.

  • C3, C5, C6: These are the protonated carbons. Their assignments can be definitively confirmed using a 2D HSQC experiment (see Section 5). Their chemical shifts will be in the typical aromatic/heterocyclic region.

  • C3a, C7a: These are the quaternary, bridgehead carbons. They typically appear further downfield and can be distinguished from protonated carbons using a DEPT-135 experiment, where their signals will be absent.

Summary of Predicted ¹³C NMR Data

The table below presents the predicted ¹³C NMR chemical shifts for this compound in DMSO-d₆. These predictions are based on data for the parent compound and related heterocyclic systems.[2]

CarbonPredicted δ (ppm)Notes
C7a~153Quaternary (Bridgehead)
C6~149CH
C3a~143Quaternary (Bridgehead)
C3~135CH
C5~118CH
C4~95C-I (Heavy Atom Effect)

Definitive Assignment using 2D NMR Spectroscopy

While 1D NMR provides substantial information, unambiguous assignment of all proton and carbon signals requires 2D NMR experiments. These experiments reveal correlations between nuclei, providing a complete map of the molecular structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively link H3 to C3, H5 to C5, and H6 to C6.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons separated by two or three bonds (²JCH, ³JCH). It is crucial for assigning quaternary carbons and piecing together the molecular framework.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. A cross-peak between H5 and H6 would confirm their connectivity.

Fig. 2: Key HMBC and COSY Correlations mol H3_pos C3a_pos H3_pos->C3a_pos HMBC C4_pos H3_pos->C4_pos C7a_pos H3_pos->C7a_pos H5_pos H6_pos H5_pos->H6_pos COSY H5_pos->C3a_pos H5_pos->C4_pos H6_pos->C4_pos H6_pos->C7a_pos NH_pos NH_pos->C7a_pos C3_pos NH_pos->C3_pos C5_pos

Caption: Predicted key 2D NMR correlations for structural confirmation.

Experimental Protocol for NMR Data Acquisition

This section provides a robust, self-validating methodology for acquiring high-quality NMR spectra of this compound.

Sample Preparation
  • Mass Measurement: Accurately weigh approximately 5-10 mg of the solid sample.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended as it readily dissolves the compound and, critically, allows for the observation of the exchangeable N-H proton signal. CDCl₃ can also be used, but the N-H signal may be broader or exchange with residual water.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of the chosen deuterated solvent.

  • Homogenization: Vortex the sample for 30-60 seconds until the solid is completely dissolved. Mild heating or sonication can be used if necessary.

  • Standard: Tetramethylsilane (TMS) is typically present in commercial deuterated solvents and serves as the internal reference (δ 0.00 ppm).

NMR Instrument Parameters (400 MHz Spectrometer)
Parameter¹H NMR¹³C NMRRationale
Pulse Program zg30zgpg30Standard 30° pulse for quantitative 1D spectra.
Spectral Width 16 ppm240 ppmCovers the full expected range of proton and carbon signals.
Acquisition Time ~2.0 s~1.0 sBalances resolution and signal-to-noise.
Relaxation Delay (d1) 2.0 s5.0 sA longer delay for ¹³C ensures proper relaxation of quaternary carbons.
Number of Scans 161024More scans are needed for ¹³C due to its low natural abundance.
Temperature 298 K298 KStandard room temperature acquisition.

Experimental Workflow Diagram

Fig. 3: NMR Data Acquisition Workflow A Sample Weighing (5-10 mg) B Dissolution in DMSO-d6 (0.6 mL) A->B C Insert into Spectrometer B->C D Lock & Shim C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum E->F G Acquire 2D Spectra (COSY, HSQC, HMBC) F->G H Data Processing (FT, Phasing, Baseline) G->H I Spectral Analysis & Structure Assignment H->I

Caption: A streamlined workflow for acquiring and analyzing NMR data.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the unambiguous structural verification of this compound. This guide provides a detailed, expert-level prediction of the key spectral features, highlighting the significant upfield shift of the C4 carbon signal as a diagnostic marker due to the heavy atom effect. The outlined 2D NMR experiments and the robust acquisition protocol provide researchers with the necessary tools to confirm these assignments experimentally. This foundational spectral data is critical for ensuring material quality and serves as a vital reference point for scientists utilizing this versatile building block in the synthesis of novel compounds for drug discovery and materials science.

References

Introduction: The Significance of 4-Iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Iodo-1H-pyrazolo[3,4-b]pyridine

This compound is a critical heterocyclic building block in modern medicinal chemistry. With a molecular formula of C₆H₄IN₃ and a molecular weight of 245.02 g/mol , its structure is a fusion of pyrazole and pyridine rings, featuring a strategically placed iodine atom.[1] This iodination makes it an exceptionally versatile intermediate for introducing molecular diversity through cross-coupling reactions like Suzuki or Buchwald-Hartwig.[1] Its primary application lies in the synthesis of advanced kinase inhibitors for targeted cancer therapies, making precise and reliable analytical characterization paramount in drug discovery and development pipelines.[1][2][3]

Mass spectrometry (MS) is the cornerstone technique for the structural elucidation, purity assessment, and quantification of this key intermediate and its derivatives. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, rooted in the principles of scientific integrity and field-proven application.

Part 1: Ionization & Qualitative Analysis - Unveiling the Molecular Blueprint

The initial step in any mass spectrometric analysis is the gentle conversion of the neutral analyte molecule into a gas-phase ion. The choice of ionization technique is critical and is dictated by the analyte's physicochemical properties.

Rationale for Ionization Technique Selection

For a polar, heterocyclic compound like this compound, Electrospray Ionization (ESI) is the method of choice, particularly when coupled with liquid chromatography (LC). ESI is a "soft" ionization technique that imparts minimal excess energy to the analyte, thereby preserving the molecular structure and maximizing the abundance of the molecular ion.[4] This is crucial for unambiguous molecular weight determination. The presence of basic nitrogen atoms on the pyrazolopyridine core readily accepts a proton in the acidic mobile phases typically used in reversed-phase LC, leading to the efficient formation of the protonated molecule, [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

To ensure the utmost confidence in identification, initial analysis should be performed on a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument. HRMS provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

ParameterTheoretical ValueObserved Value (Example)
Molecular Formula C₆H₄IN₃-
Neutral Monoisotopic Mass 244.9450-
Protonated Ion [M+H]⁺ C₆H₅IN₃⁺-
Theoretical m/z 245.9528245.9525
Mass Accuracy -< 5 ppm

This table illustrates the principle of HRMS for elemental composition confirmation.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation. In this process, the protonated molecular ion ([M+H]⁺ at m/z 245.95) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation pattern serves as a structural fingerprint.

The fragmentation of this compound is governed by the established principles of ion chemistry for halogenated and nitrogen-containing heterocyclic compounds.[5][6][7]

Key Predicted Fragmentation Pathways:

  • Loss of Iodine: The carbon-iodine bond is the weakest point in the structure, making its cleavage a primary fragmentation route. This can occur via the neutral loss of an iodine radical (I•, 127 Da) or hydrogen iodide (HI, 128 Da). The loss of the iodine atom is a hallmark fragmentation for halogenated compounds.[6][7]

  • Ring Cleavage: Following or preceding other fragmentations, the stable pyrazolopyridine ring system can be induced to cleave. A common neutral loss from nitrogen-containing heterocycles is the expulsion of hydrogen cyanide (HCN, 27 Da).[6][8]

G parent [M+H]⁺ m/z 245.95 (C₆H₅IN₃⁺) frag1 [M+H - I]⁺ m/z 118.06 (C₆H₅N₃⁺) parent->frag1 - I• frag2 [M+H - HI]⁺ m/z 117.05 (C₆H₄N₃⁺) parent->frag2 - HI frag3 [M+H - I - HCN]⁺ m/z 91.05 (C₅H₄N₂⁺) frag1->frag3 - HCN

Caption: Predicted MS/MS fragmentation pathway for this compound.

Part 2: Quantitative Analysis by LC-MS/MS - A Protocol for Drug Development

In a drug development context, quantifying the analyte—whether as a key intermediate, an active pharmaceutical ingredient (API), or a metabolite—is a critical task.[9][10] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for this purpose due to its exceptional sensitivity and selectivity.[11][12]

Experimental Workflow Overview

The quantitative workflow is a multi-step process that demands precision at every stage to ensure data integrity and reproducibility.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution Preparation calibrators Calibration Standards & QC Samples stock->calibrators extraction Matrix Extraction (e.g., Protein Precipitation) calibrators->extraction lc LC Separation extraction->lc ms MS/MS Detection (MRM) lc->ms integration Peak Integration ms->integration curve Calibration Curve Generation integration->curve quant Concentration Calculation curve->quant

Caption: Standard workflow for quantitative analysis by LC-MS/MS.

Step-by-Step Quantitative Method Protocol

This protocol outlines a robust starting point for the development and validation of an LC-MS/MS method for this compound.

1. Preparation of Standards and Quality Controls (QCs):

  • Prepare a primary stock solution of this compound in a suitable organic solvent (e.g., DMSO or Methanol) at 1 mg/mL.
  • Perform serial dilutions in the appropriate matrix (e.g., plasma, reaction buffer, or formulation blank) to create calibration standards covering the desired concentration range (e.g., 1-1000 ng/mL).
  • Prepare QC samples at low, medium, and high concentrations, independent of the calibration standards.

2. Sample Preparation (Example: from Plasma):

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
  • Vortex vigorously for 1 minute to precipitate proteins.
  • Centrifuge at >12,000 x g for 10 minutes to pellet the precipitate.
  • Transfer the supernatant to a clean vial or 96-well plate for injection. This protein precipitation step is crucial for reducing matrix effects.[10][12]

3. LC-MS/MS System and Conditions:

  • The method parameters below serve as a validated starting point. Optimization may be required based on the specific instrumentation and application.

ParameterRecommended ConditionRationale
LC Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Provides excellent retention and peak shape for heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for efficient ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Flow Rate 0.4 mL/minStandard for analytical scale columns.
Gradient 5% B to 95% B over 3 minutesEnsures elution of the analyte and cleaning of the column.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Ionization Mode ESI, PositiveOptimal for protonating basic nitrogen centers.
MRM Transition Quantifier: 245.9 -> 118.1Qualifier: 245.9 -> 91.0Quantifier: Most intense, stable fragment (loss of I).Qualifier: Confirmatory fragment (loss of I and HCN).
Collision Energy To be optimized empiricallyInstrument-dependent parameter tuned for maximum signal.

4. Method Validation:

  • The developed method must be validated according to regulatory guidelines (e.g., FDA or ICH).[13]
  • Key validation parameters include:
  • Specificity & Selectivity: Absence of interfering peaks at the analyte's retention time.
  • Linearity: Correlation coefficient (r²) > 0.99 for the calibration curve.
  • Accuracy & Precision: QC sample concentrations should be within ±15% of the nominal value (±20% at the lower limit of quantification).
  • Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.[10]
  • Stability: Analyte stability under various storage and processing conditions.

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that provides essential information for researchers in drug discovery and development. High-resolution MS confirms its identity with high fidelity, while tandem MS elucidates its structure through predictable fragmentation pathways, primarily involving the loss of the iodine substituent. For quantitative applications, a well-developed and validated LC-MS/MS method operating in MRM mode provides the sensitivity, selectivity, and reliability required for decision-making in a regulated environment. The protocols and insights presented in this guide serve as a robust framework for the successful implementation of these critical analytical techniques.

References

X-ray crystal structure of 4-Iodo-1H-pyrazolo[3,4-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the X-ray Crystal Structure of 4-Iodo-1H-pyrazolo[3,4-b]pyridine Derivatives

Authored by: A Senior Application Scientist

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a notable example of a "medicinally privileged structure" in the field of drug discovery.[1] This fused heterocyclic system is a versatile scaffold that has given rise to compounds with a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2] A significant portion of their biological activity stems from their ability to act as inhibitors for a wide range of kinases and fibroblast growth factor receptors.[2]

The introduction of an iodine atom at the 4-position of this scaffold yields this compound, a key intermediate of immense value.[3] This iodo-derivative serves as a versatile synthetic handle, enabling the construction of more complex and diverse molecular architectures through powerful cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions.[3] Furthermore, the iodine atom itself can play a crucial role in molecular recognition through halogen bonding, a highly directional non-covalent interaction.

Understanding the precise three-dimensional arrangement of atoms and the subtle interplay of intermolecular forces within the crystal lattice is paramount for rational drug design. X-ray crystallography is the definitive technique for obtaining this information, providing high-resolution data on bond lengths, bond angles, and the supramolecular assembly of molecules.[4] This guide offers a comprehensive overview of the synthesis, crystallization, and detailed X-ray structural analysis of iodo-substituted 1H-pyrazolo[3,4-b]pyridine derivatives, providing field-proven insights for researchers in medicinal chemistry and materials science.

Part 1: Synthesis and Single Crystal Growth

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The methodologies described herein are self-validating systems designed for reproducibility.

Synthesis of Iodo-1H-pyrazolo[3,4-b]pyridine

The synthesis of the pyrazolo[3,4-b]pyridine core can be approached through two primary retrosynthetic strategies: constructing the pyridine ring onto a pre-existing pyrazole, or forming the pyrazole ring from a substituted pyridine precursor.[5][6] Iodination is typically achieved via electrophilic substitution on the electron-rich pyrazole ring. The following protocol is a representative method for the iodination of the 1H-pyrazolo[3,4-b]pyridine core, adapted from established procedures for related isomers.[7]

Experimental Protocol: Iodination
  • Reaction Setup: To a solution of 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in dimethylformamide (DMF), add potassium hydroxide (KOH) (4.0 eq).

  • Iodination: Slowly add elemental iodine (I₂) (2.5 eq) to the stirred solution. The reaction is typically exothermic and should be monitored.

  • Reaction Monitoring: Stir the mixture at room temperature for approximately 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into a brine solution and extract the product with an appropriate organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic extracts with brine and aqueous sodium thiosulfate (to quench any remaining iodine), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallization: Purify the resulting residue by recrystallization from a solvent system like dichloromethane/hexane to yield the iodo-pyrazolo[3,4-b]pyridine product as a solid.[7]

Causality Behind Choices:

  • Base (KOH): The use of a strong base like KOH is crucial to deprotonate the pyrazole N-H, forming the corresponding anion. This significantly increases the electron density of the heterocyclic system, activating it towards electrophilic attack by iodine.

  • Solvent (DMF): DMF is an excellent polar aprotic solvent that readily dissolves the heterocyclic starting material and the reagents, facilitating a homogeneous reaction environment.

  • Recrystallization: This final purification step is critical. It removes impurities that could inhibit the formation of well-ordered single crystals.

Growing Diffraction-Quality Single Crystals

The growth of a single crystal is often the most challenging step. The goal is to allow molecules to slowly and methodically assemble into a perfectly ordered lattice. Rapid precipitation will lead to polycrystalline powder or amorphous solid, which is unsuitable for single-crystal X-ray diffraction.

Experimental Protocol: Solvent Layering
  • Solution Preparation: Dissolve the purified iodo-pyrazolo[3,4-b]pyridine derivative in a minimal amount of a good solvent in which it is highly soluble (e.g., dichloromethane or chloroform).

  • Layering: Carefully layer this solution with a less-polar "anti-solvent" in which the compound is poorly soluble (e.g., hexane or pentane). The layering should be done slowly, for instance, by allowing the vapor of the anti-solvent to diffuse into the solution, or by carefully pipetting the anti-solvent down the side of the vial to form a distinct layer.

  • Incubation: Seal the container and leave it undisturbed in a vibration-free environment for several days to weeks.

  • Crystal Harvesting: As the anti-solvent slowly mixes with the solvent, the solubility of the compound decreases, promoting slow crystallization at the interface. Once suitable crystals have formed, they can be carefully harvested.[7][8]

Causality Behind Choices: The principle of this method is to approach the point of supersaturation at an extremely slow rate. This gives the molecules time to orient themselves correctly and pack into a low-energy, highly ordered crystal lattice, minimizing the inclusion of defects or solvent molecules.

Part 2: X-ray Diffraction and Structural Analysis

Once a suitable single crystal is obtained, its three-dimensional structure can be determined. The following workflow outlines the key stages of X-ray crystallographic analysis.

The Crystallographic Workflow

G cluster_exp Experimental Phase cluster_comp Computational Phase crystal 1. Select & Mount Single Crystal diffractometer 2. Mount on Diffractometer crystal->diffractometer data_collection 3. X-ray Data Collection (150 K) diffractometer->data_collection integration 4. Data Integration & Scaling data_collection->integration solve 5. Structure Solution (Direct Methods - SHELXS) integration->solve refine 6. Structure Refinement (Least-Squares - SHELXL) solve->refine validate 7. Validation & Final Model (CheckCIF) refine->validate

Caption: Workflow for single-crystal X-ray structure determination.

Data Collection and Refinement

A selected crystal is mounted on a goniometer head and placed within a stream of cold nitrogen gas (typically around 150 K) on the diffractometer.[7][8] Cooling the crystal minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data. The crystal is rotated while being irradiated with monochromatic X-rays (commonly Mo Kα radiation, λ = 0.71073 Å), and the resulting diffraction intensities are recorded by a detector.[7][9]

The collected data are then processed. The structure is solved using direct methods, a computational technique that determines initial phase estimates directly from the diffraction intensities.[4][10] This initial model is then refined using a full-matrix least-squares procedure against F², where the positions and anisotropic displacement parameters of all non-hydrogen atoms are adjusted to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[4] Software packages such as SHELXS97 and SHELXL97 are the authoritative standards for this process.[4][10] The quality of the final model is assessed by metrics like the R-factor; a lower R-factor indicates a better agreement between the model and the experimental data.[8]

Crystallographic Data Summary

While specific data for the 4-iodo isomer is not available in the cited literature, the crystallographic parameters for the closely related 3-iodo-1H-pyrazolo[3,4-b]pyridine provide an excellent and authoritative proxy for what to expect.

ParameterValueSource
Chemical FormulaC₆H₄IN₃[7]
Formula Weight245.02 g/mol [7]
Crystal SystemMonoclinic[7]
Space GroupC2/c[8]
a (Å)10.7999 (13)[7]
b (Å)7.7939 (9)[7]
c (Å)17.406 (2)[7]
β (°)101.748 (2)[7]
Volume (ų)1434.5 (3)[7]
Z (Molecules/unit cell)8[7]
Temperature (K)150[7]
RadiationMo Kα (λ = 0.71073 Å)[8]
Final R₁ [I > 2σ(I)]0.017[8]
wR₂ (all data)0.040[8]

Part 3: Structural Insights and Supramolecular Chemistry

The solved crystal structure reveals a wealth of information about the molecule's conformation and how it interacts with its neighbors in the solid state.

Molecular Geometry

The 1H-pyrazolo[3,4-b]pyridine fused ring system is essentially planar.[7][8] In the case of the 3-iodo isomer, the dihedral angle between the pyrazole and pyridine rings is a mere 0.82 (3)°, confirming the planarity of the core structure.[7][8] This planarity is a key feature, as it facilitates the π–π stacking interactions that are crucial for stabilizing the crystal packing.

Intermolecular Interactions: Building the Supramolecular Architecture

The crystal packing is not random; it is a highly organized assembly directed by a hierarchy of non-covalent interactions. Understanding these interactions is critical, as they can serve as a model for how the molecule might interact with a biological target.

  • Hydrogen Bonding: The most prominent interaction is the classic N—H···N hydrogen bond. In the crystal, pairs of molecules are connected into centrosymmetric inversion dimers through these bonds, where the pyrazole N-H of one molecule donates to the pyridine nitrogen of a neighboring molecule.[7][8] This is a robust and predictable interaction motif for this class of compounds.

  • Halogen Bonding: The iodine atom is not merely a passive substituent. It acts as a halogen bond donor, forming C—I···N interactions with the pyrazole nitrogen of an adjacent dimer.[7][8] These interactions are highly directional and link the hydrogen-bonded dimers into extended zigzag chains.[7][8]

  • π–π Stacking: The planar aromatic systems of the pyrazolopyridine rings engage in significant π–π stacking interactions. These interactions occur between adjacent chains, with interplanar distances measured at approximately 3.29 Å to 3.34 Å and centroid-to-centroid distances of 3.31 Å to 3.43 Å.[7][8] These stacking forces are vital for consolidating the overall three-dimensional crystal structure.

Caption: Hierarchy of intermolecular interactions in the crystal lattice.

Part 4: Implications for Drug Development

The detailed structural knowledge gained from X-ray crystallography has profound implications for researchers in drug development.

  • Rational Inhibitor Design: The this compound scaffold is a potent core for kinase inhibitors.[11] The precise 3D geometry revealed by crystallography is essential input for molecular docking studies, allowing scientists to predict how derivatives will bind to the ATP-binding site of a target kinase.[11] The planarity of the ring system and the specific locations of hydrogen bond donors (N-H) and acceptors (pyridine N) are critical parameters for achieving high-affinity binding.

  • Exploiting Halogen Bonding: The observation of C—I···N halogen bonds in the crystal lattice is highly significant. This demonstrates the iodine atom's capacity to act as a directed interaction donor. In a protein active site, this iodine could form a halogen bond with a backbone carbonyl oxygen or other Lewis basic residue, providing an additional anchor point to enhance binding affinity and selectivity.

  • Structure-Activity Relationship (SAR): By determining the crystal structures of a series of derivatives, researchers can build a robust SAR model. This allows for a clear understanding of how modifications to the core structure—often made via cross-coupling at the iodo position—affect the molecule's conformation and its interactions with the target, guiding the synthesis of more potent and specific drug candidates.

Conclusion

The X-ray crystal structure of this compound derivatives provides an indispensable blueprint for understanding their chemical and physical properties. Through a systematic process of synthesis, crystallization, and diffraction analysis, we can elucidate the precise molecular geometry and the intricate network of non-covalent interactions—hydrogen bonds, halogen bonds, and π–π stacking—that govern the supramolecular assembly. This detailed structural knowledge is not merely an academic exercise; it is a critical tool that empowers medicinal chemists to design next-generation therapeutics with enhanced potency, selectivity, and efficacy.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-b]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to purine bases has made it a versatile framework for the design of a multitude of biologically active compounds, most notably kinase inhibitors for oncology. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of this important scaffold. We will delve into its initial synthesis in the early 20th century, trace the evolution of its synthetic methodologies from classical cyclocondensation reactions to modern, more efficient techniques, and chronicle the key milestones in the discovery of its diverse biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the origins and synthetic accessibility of this "privileged" heterocyclic system.

Introduction: The Significance of a Fused Heterocycle

The pyrazolo[3,4-b]pyridine system is a bicyclic aromatic heterocycle formed by the fusion of a pyrazole and a pyridine ring. This arrangement of nitrogen atoms imparts a unique electronic and steric profile, making it an excellent bioisostere for the endogenous purine core of ATP. This fundamental property is the cornerstone of its extensive exploration as a hinge-binding motif in kinase inhibitors. The scaffold's planarity and the strategic placement of hydrogen bond donors and acceptors allow for potent and often selective interactions within the ATP-binding pocket of various kinases.

The versatility of the pyrazolo[3,4-b]pyridine scaffold is further enhanced by the multiple sites available for substitution, allowing for the fine-tuning of physicochemical properties and target specificity. This has led to the development of a vast library of derivatives with a wide spectrum of biological activities, including antiviral, anti-inflammatory, and neuroprotective effects. However, its most profound impact has been in the field of oncology, with several pyrazolo[3,4-b]pyridine-based compounds entering clinical trials as targeted cancer therapeutics.[1]

This guide will provide a historical and technical journey, from the initial serendipitous discovery to its current status as a cornerstone in modern drug design.

The Genesis: Early Syntheses of the Pyrazolo[3,4-b]pyridine Core

The first documented synthesis of a pyrazolo[3,4-b]pyridine derivative dates back to 1908 by G. Ortoleva.[2][3] This pioneering work described the reaction of diphenylhydrazone with pyridine in the presence of iodine, yielding the 3-phenyl-1H-pyrazolo[3,4-b]pyridine. While the exact mechanism was not fully elucidated at the time, this reaction laid the foundation for the exploration of this new heterocyclic system.

A few years later, in 1911, Carl Bülow reported a more systematic approach.[2][4] He synthesized N-phenyl-3-methyl substituted pyrazolo[3,4-b]pyridines by treating 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid.[2] This method, a variation of a cyclocondensation reaction, provided a more reliable and general route to this scaffold and opened the door for the synthesis of a wider range of derivatives.

These early syntheses, while groundbreaking, were often characterized by harsh reaction conditions and limited substrate scope. The following decades saw incremental improvements, but the full potential of the pyrazolo[3,4-b]pyridine core remained largely untapped until the advent of more sophisticated synthetic methodologies and a deeper understanding of its biological relevance.

The Evolution of Synthesis: From Classical Reactions to Modern Innovations

The synthetic accessibility of the pyrazolo[3,4-b]pyridine scaffold has been a key driver of its widespread use in drug discovery. Methodologies have evolved significantly, moving from classical, often low-yielding procedures to highly efficient and versatile modern techniques. The two primary retrosynthetic strategies involve the construction of the pyridine ring onto a pre-existing pyrazole or, conversely, the formation of the pyrazole ring on a pyridine template.

Classical Synthetic Strategies

The Friedländer synthesis is a classic and straightforward method for constructing quinolines and, by extension, pyrazolo[3,4-b]quinolines, a related class of compounds. The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5] In the context of pyrazolo[3,4-b]pyridines, this typically involves the reaction of a 5-aminopyrazole derivative with a β-ketoester or a 1,3-diketone. The reaction is usually catalyzed by an acid or a base and often requires high temperatures.[6]

Diagram 1: General Scheme of the Friedländer Annulation for Pyrazolo[3,4-b]pyridines

Friedlander_Annulation cluster_reactants Reactants cluster_product Product aminopyrazole 5-Aminopyrazole reaction + aminopyrazole->reaction diketone 1,3-Diketone diketone->reaction pyrazolopyridine Pyrazolo[3,4-b]pyridine reaction_arrow Acid or Base Heat reaction->reaction_arrow reaction_arrow->pyrazolopyridine Gould_Jacobs_Workflow start Start reactants Mix 5-Aminopyrazole and DEEMM start->reactants heat1 Heat at 140-150°C reactants->heat1 cyclization Thermal cyclization in diphenyl ether (240-250°C) heat1->cyclization product1 4-Hydroxy-pyrazolo[3,4-b]pyridine cyclization->product1 chlorination Reflux in POCl₃ product1->chlorination workup Quench with ice, neutralize, and filter chlorination->workup product2 4-Chloro-pyrazolo[3,4-b]pyridine workup->product2 end End product2->end FGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 Autophosphorylation P2 P FGFR->P2 Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P1->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P2->PI3K_AKT Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->FGFR Blocks ATP binding site

References

Initial Biological Screening of 4-Iodo-1H-pyrazolo[3,4-b]pyridine Analogs: A Strategic Guide to Hit Identification and Preliminary Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, forming the basis of numerous compounds with significant therapeutic potential.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, most notably as potent anticancer agents through mechanisms that often involve the inhibition of protein kinases and other critical cellular enzymes like topoisomerases.[1][3][4][5] The 4-iodo substitution serves as a versatile synthetic handle for further chemical elaboration, making this class of analogs particularly attractive for discovery campaigns. This guide, written from the perspective of a Senior Application Scientist, outlines a strategic, multi-tiered approach for the initial biological screening of novel 4-iodo-1H-pyrazolo[3,4-b]pyridine analogs. We will detail the causality behind experimental choices, provide robust, self-validating protocols, and establish a logical framework for advancing from broad phenotypic screening to preliminary target class identification.

The Strategic Imperative: A Tiered Screening Cascade

A successful screening campaign does not test everything at once. It employs a logical, resource-conscious cascade that maximizes information while minimizing effort. For a novel library of this compound analogs with presumed anticancer activity, the primary goal is to first identify compounds that affect cancer cell viability (a phenotypic response) and then to progressively narrow down their mechanism of action. This tiered approach ensures that only the most promising compounds are advanced to more complex and resource-intensive assays.

Our proposed cascade is built on three tiers:

  • Tier 1: Primary Phenotypic Screening. The foundational step. Does the compound have any effect on cancer cell proliferation or viability? This is a high-throughput phase designed to quickly identify "active" compounds.

  • Tier 2: Orthogonal Validation and Mechanistic Triage. Active compounds are confirmed using a secondary, independent assay. Initial mechanistic questions are addressed: is the compound killing the cells (cytotoxic) or just stopping their growth (cytostatic)? Does it induce a specific cell cycle arrest or apoptosis?

  • Tier 3: Target Class Identification and Engagement. For validated hits, we move from the "what" to the "how." Given the prevalence of kinase inhibition within this scaffold class, we initiate broad kinase profiling and specific, cell-based target engagement assays to identify the molecular target(s).[6][7][8]

G cluster_0 Screening Cascade for Pyrazolo[3,4-b]pyridine Analogs A Tier 1: Primary Phenotypic Screening (e.g., MTT Assay on Cancer Cell Panel) B Tier 2: Validation & Mechanistic Triage (e.g., LDH Cytotoxicity, Cell Cycle, Apoptosis Assays) A->B Active Compounds (Hits) Inactive Inactive Compounds (Deprioritize) A->Inactive Inactive Compounds C Tier 3: Target Class Identification (e.g., Broad Kinase Panel, Cellular Target Engagement) B->C Validated Hits with Interesting MOA D Lead Optimization (Medicinal Chemistry, SAR Studies) C->D Hits with Confirmed Target Engagement

Caption: A tiered workflow for screening novel compounds.

Tier 1: Primary Phenotypic Screening Protocol

The objective here is to efficiently screen the entire library of analogs against a representative panel of cancer cell lines to determine their effect on cell proliferation. The MTT assay is a cost-effective, robust, and high-throughput method suitable for this purpose.

Causality: Why the MTT Assay?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of a cell population.[9] Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT into a purple, insoluble formazan.[9] The amount of formazan produced, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (and therefore viable) cells. This provides a reliable proxy for cell proliferation and viability. While other assays like SRB (sulforhodamine B) exist, which measures total protein content, MTT is a well-established standard for initial cytotoxicity screening.[10][11]

Experimental Protocol: MTT Antiproliferative Assay

Materials:

  • This compound analog library (dissolved in 100% DMSO)

  • Selected cancer cell lines (e.g., MCF-7 [breast], HepG2 [liver], A549 [lung])[3][10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)[9]

  • Sterile 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Perform serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, carefully remove the compound-containing medium. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[9] Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well and pipette up and down to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Presentation and Interpretation

The primary output is the half-maximal inhibitory concentration (IC₅₀), the concentration at which a compound inhibits 50% of cell proliferation. Data should be compiled into a clear, comparative table.

Table 1: Hypothetical Antiproliferative Activity (IC₅₀ in µM) of Lead Analogs

Compound ID MCF-7 (Breast) HepG2 (Liver) A549 (Lung)
PZA-001 1.25 2.5 3.1
PZA-002 > 50 > 50 > 50
PZA-003 0.08 0.15 0.21

| Doxorubicin | 0.10 | 0.12 | 0.18 |

Compounds with sub-micromolar to low micromolar IC₅₀ values (e.g., PZA-003) are considered "hits" and are prioritized for Tier 2 analysis.

Tier 2: Orthogonal Validation and Mechanistic Triage

A hit from a single assay is not enough. An orthogonal assay is crucial for validation. The Lactate Dehydrogenase (LDH) release assay is an excellent choice as it measures a different biological endpoint: membrane integrity.[12]

Causality: Why the LDH Assay?

LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[13][14] Measuring extracellular LDH activity provides a direct measure of cytotoxicity, as opposed to the indirect measure of viability from the MTT assay. Running both assays allows for a critical distinction:

  • Potent in MTT, Potent in LDH: The compound is likely cytotoxic (kills cells).

  • Potent in MTT, Weak in LDH: The compound is likely cytostatic (stops cell growth without killing them).

This distinction is fundamental for guiding further development.

Experimental Protocol: LDH Cytotoxicity Assay

This assay is typically performed using a commercially available kit, following the manufacturer's instructions. The general workflow involves collecting the cell culture supernatant after compound treatment, adding it to a reaction mixture containing the LDH substrate, and measuring the resulting colorimetric change.[13]

Initial Mechanistic Assays

For validated hits, simple, high-content assays can provide the first clues about the mechanism of action (MOA).

  • Cell Cycle Analysis: Treatment with many kinase inhibitors results in cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M).[1][3] This can be readily assessed by staining compound-treated cells with a DNA-intercalating dye (like Propidium Iodide) and analyzing the DNA content distribution by flow cytometry.

  • Apoptosis Induction: The induction of programmed cell death (apoptosis) is a desired outcome for many anticancer drugs. This can be quantified using an Annexin V/Propidium Iodide co-staining assay via flow cytometry, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][3]

G cluster_1 Tier 2 Decision Logic Start Tier 1 Hit (Low IC50 in MTT) LDH LDH Assay Start->LDH MOA MOA Assays (Cell Cycle, Apoptosis) LDH->MOA High LDH Release LDH->MOA Low LDH Release Cytotoxic Cytotoxic Profile (Proceed to Tier 3) MOA->Cytotoxic Apoptosis/Necrosis Detected Cytostatic Cytostatic Profile (Consider for specific applications) MOA->Cytostatic Cell Cycle Arrest Detected

Caption: Decision-making process following Tier 2 assays.

Tier 3: Target Class Identification and Engagement

With a validated hit possessing an interesting cellular phenotype, the critical next step is to identify its molecular target. Given that pyrazolo[3,4-b]pyridines are known "hinge-binding" motifs for protein kinases, this target class is the most logical starting point.[3][4][5]

Causality: Why Cell-Based Target Engagement?

While traditional biochemical assays using purified enzymes are useful, they fail to account for critical real-world factors like cell permeability, efflux pumps, or intracellular competition with high concentrations of ATP.[15][16] Cell-based assays provide more physiologically relevant data on how a compound truly interacts with its target in a live cell.[17][18] The NanoBRET™ Target Engagement assay is a leading technology for this purpose.

Conceptual Protocol: NanoBRET™ Target Engagement Assay

Principle: This assay measures compound binding at a specific kinase target in live cells.[17] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescent tracer that binds to the same kinase (the energy acceptor). A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a measurable decrease in the BRET signal. This displacement is dose-dependent and allows for the calculation of an IC₅₀ value for target binding.[17][19]

Workflow:

  • Cell Preparation: Use cells engineered to express the kinase of interest fused to NanoLuc® luciferase.

  • Compound Addition: Treat cells with serial dilutions of the test compound.

  • Tracer Addition: Add the specific fluorescent tracer for the target kinase.

  • Signal Detection: Measure both the donor (luciferase) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC₅₀ for target engagement.

Functional Validation: Cellular Phosphorylation Assay

Confirming that target binding leads to a functional consequence is essential. A cellular phosphorylation assay measures the inhibition of the kinase's catalytic activity within the cell.[15][17] This is often done by quantifying the phosphorylation of a known downstream substrate of the target kinase using antibody-based methods like ELISA or TR-FRET.[20] A compound that shows potent target engagement (via NanoBRET™) and a corresponding decrease in substrate phosphorylation has a highly validated mechanism of action.

Conclusion and Path Forward

This structured, three-tiered screening cascade provides a robust framework for the efficient evaluation of novel this compound analogs. By progressing from broad phenotypic effects to specific molecular target engagement, this strategy ensures that research efforts are focused on compounds with the highest potential. The data generated—including antiproliferative potency, cytotoxicity, preliminary MOA, and on-target activity—forms a critical package for initiating structure-activity relationship (SAR) studies and guiding the subsequent lead optimization phase of drug discovery.

References

Tautomerism in 1H-Pyrazolo[3,4-b]pyridine Systems: From Fundamental Principles to Practical Implications in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its structural similarity to endogenous purines and its proven utility in developing potent and selective therapeutics.[1][2] However, the inherent ability of this bicyclic system to exist in different tautomeric forms presents a critical, and often underestimated, challenge in drug design. Prototropic tautomerism, the dynamic equilibrium between structural isomers differing in proton and double bond positions, directly influences a molecule's physicochemical properties, its interaction with biological targets, and its overall pharmacokinetic profile.[3] This guide provides an in-depth analysis of the tautomeric landscape of 1H-pyrazolo[3,4-b]pyridine, detailing the fundamental principles governing its equilibrium, robust methodologies for its characterization, and the profound implications for the development of novel therapeutics.

The Tautomeric Equilibrium: 1H- vs. 2H- Isomers

For any 1H-pyrazolo[3,4-b]pyridine unsubstituted on the pyrazole nitrogen, a dynamic equilibrium exists between two primary annular tautomers: the 1H- form and the 2H- form.[4][5] This equilibrium involves the migration of a proton between the N1 and N2 positions of the pyrazole ring.

Caption: Annular tautomerism in the pyrazolo[3,4-b]pyridine core.

From a purely thermodynamic standpoint, the unsubstituted 1H-pyrazolo[3,4-b]pyridine core overwhelmingly favors the 1H- tautomer. Early computational studies using AM1 calculations quantified this preference, establishing the 1H- isomer as being more stable by a significant margin.[4] This intrinsic stability is a crucial starting point for any analysis.

Table 1: Calculated Relative Stability of Parent Pyrazolo[3,4-b]pyridine Tautomers
TautomerComputational MethodRelative Energy (kJ/mol)Key FindingReference
1H-pyrazolo[3,4-b]pyridineAM10 (Reference)Ground state tautomer[4]
2H-pyrazolo[3,4-b]pyridineAM1+37.03Significantly less stable[4]

While the parent system shows a clear preference, this equilibrium is not static. It is a dynamic process influenced by a range of internal and external factors that can shift the balance, making the characterization of substituted derivatives essential.

Key Factors Influencing Tautomeric Preference

The ~9 kcal/mol stability gap can be narrowed or even inverted by strategic chemical modifications and environmental conditions. Understanding these factors is paramount for predicting and controlling the tautomeric form of a drug candidate.

  • Substituent Effects: The electronic nature of substituents on the bicyclic ring system is a dominant factor. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can differentially stabilize or destabilize one tautomer over the other by altering the electron density and proton acidity at the N1 and N2 positions.[6] For instance, a substituent capable of forming an intramolecular hydrogen bond with the N1-H proton would strongly favor the 1H- tautomer.

  • Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent play a critical role.[7] Polar aprotic solvents like DMSO or DMF can stabilize the more polar 2H- tautomer through dipole-dipole interactions, while nonpolar solvents may favor the 1H- form.[8] This is a critical consideration, as biological environments are aqueous and highly polar.

  • pH and Ionization: The pKa values of the two tautomers are different.[9] At a given pH, the extent of protonation or deprotonation will influence the observed equilibrium. Deprotonation of either tautomer leads to a common, resonance-stabilized anion, inextricably linking the acidity constants to the tautomeric equilibrium constant (KT).

A Multi-Pronged Approach to Tautomer Characterization

A definitive determination of tautomeric structure and equilibrium requires a synergistic combination of spectroscopic analysis, crystallographic data, and computational modeling. Relying on a single method can be misleading, as the solid-state structure may not represent the biologically relevant form in solution.

Workflow cluster_exp Experimental Validation cluster_comp Computational Prediction cluster_res Analysis & Conclusion Synthesis Synthesize N-H Compound & 'Fixed' N1-Me, N2-Me Analogs NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N, 2D) Synthesis->NMR UV UV-Vis Spectroscopy (in various solvents) Synthesis->UV XRay Single Crystal X-Ray (Solid-State Confirmation) Synthesis->XRay DFT DFT Calculations (Gas Phase & Solvated) Synthesis->DFT Analysis Correlate Data & Determine Predominant Tautomer(s) and Equilibrium Constant (KT) NMR->Analysis UV->Analysis Energy Calculate Relative Energies (ΔE, ΔG) DFT->Energy Energy->Analysis

Caption: Self-validating workflow for tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution. By comparing the spectrum of the N-H compound to its "fixed" N1-methyl and N2-methyl analogs, one can make an unambiguous assignment.[10]

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: Prepare solutions of the N-H compound and its N1-methyl and N2-methyl analogs at identical concentrations in a deuterated solvent (e.g., DMSO-d6). DMSO is often preferred as the N-H proton signal is typically sharp and well-resolved.

  • Data Acquisition: Acquire standard ¹H and ¹³C NMR spectra for all three compounds. For complex cases, acquire advanced spectra:

    • ¹⁵N NMR: Directly probes the nitrogen environment. The chemical shifts of a "pyrrole-like" nitrogen (N-H) and a "pyridine-like" nitrogen are distinctly different, providing clear evidence of the proton's location.[11][12]

    • 2D HSQC/HMBC: Correlates proton and carbon signals, helping to assign resonances in the bicyclic core based on 2- and 3-bond couplings from the N-H proton.

    • 2D NOESY: Can reveal through-space interactions, for example, between the N-H proton and nearby substituents, confirming the tautomeric form.[7]

  • Data Analysis:

    • Chemical Shift Comparison: Overlay the spectra. The chemical shifts of the carbon and proton atoms immediately adjacent to the N-H group in the parent compound will closely match those of one of the fixed methyl analogs, identifying the major tautomer.

    • Signal Integration: If both tautomers are present in significant quantities, two sets of signals will be observed. The ratio of their integrals provides the equilibrium constant (KT) in that specific solvent. Note that fast proton exchange on the NMR timescale may lead to averaged signals, requiring low-temperature studies to resolve the individual species.[6]

UV-Vis Spectroscopy

The electronic conjugation of the 1H- and 2H- tautomers is different, resulting in distinct UV-Vis absorption profiles. This method is particularly useful for studying the influence of solvent polarity on the equilibrium.[7]

Step-by-Step Protocol for UV-Vis Analysis:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, chloroform, acetonitrile, methanol).

  • Sample Preparation: Prepare dilute solutions of the compound of interest in each solvent.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution.

  • Analysis: The appearance of different absorption maxima (λmax) or shoulders on the main peak across the solvent series indicates a shift in the tautomeric equilibrium.[13] By using the spectra of the fixed N1-methyl and N2-methyl analogs as pure-component references, the observed spectra can be deconvoluted to quantify the molar ratio of each tautomer in different environments.[7]

Computational Modeling

In silico methods, particularly Density Functional Theory (DFT), provide powerful predictive insights into tautomer stability, complementing experimental findings.[14][15]

General Workflow for DFT Calculations:

  • Structure Generation: Build the 3D structures of both the 1H- and 2H- tautomers.

  • Geometry Optimization: Perform a full geometry optimization for both tautomers using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).[6] This should be done first in the gas phase.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Solvent Modeling: Repeat the optimization and frequency calculations using an implicit solvent model, such as the Polarization Continuum Model (PCM), to simulate the solution-phase environment.[14]

  • Energy Comparison: The difference in the calculated Gibbs free energies (ΔG) between the two tautomers provides a theoretical prediction of their relative populations and the equilibrium constant.

Implications in Drug Discovery and Development

The precise tautomeric form of a 1H-pyrazolo[3,4-b]pyridine derivative is not an academic curiosity; it is a critical determinant of its pharmacological activity.

  • Drug-Target Interactions: The 1H- and 2H- tautomers present fundamentally different hydrogen bond donor-acceptor maps to a protein active site. For kinase inhibitors, where the N-H of the hinge-binding motif is often crucial for affinity, having the proton at N1 versus N2 will dictate whether a key interaction can be formed.[16][17] An incorrect assumption about the tautomeric state can render SAR analysis meaningless and lead to the failure of optimization campaigns.

  • ADME Properties: Physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile are tautomer-dependent.[3]

    • Lipophilicity (LogP/D): The two tautomers will have different polarities and, therefore, different LogP values, affecting membrane permeability and protein binding.

    • Solubility: The ability to form hydrogen bonds with water will differ, impacting aqueous solubility.

    • Metabolic Stability: The metabolic fate of a compound can be altered, as different positions on the ring system will be more or less susceptible to enzymatic modification depending on the tautomeric form.

Conclusion

The tautomerism of 1H-pyrazolo[3,4-b]pyridine systems is a pivotal aspect of their chemistry that must be addressed proactively in any drug discovery program. While the parent scaffold demonstrates a strong preference for the 1H- tautomer, this can be readily modulated by substitution and the local environment. A rigorous, multi-faceted analytical strategy combining high-resolution NMR, solvent-dependent UV-Vis spectroscopy, and predictive DFT calculations is essential for the unambiguous characterization of the dominant and biologically relevant tautomeric species. By embedding this fundamental analysis early in the design-make-test-analyze cycle, research teams can build more accurate SAR models, optimize drug-target interactions more effectively, and ultimately increase the probability of success in developing novel and impactful medicines.

References

An In-depth Technical Guide to the Solubility of 4-Iodo-1H-pyrazolo[3,4-b]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Iodo-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic intermediate in pharmaceutical research.[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering a framework for solvent selection and empirical determination.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This compound, with its fused heterocyclic ring system, presents a unique solubility profile. This guide outlines the predicted solubility behavior of this compound in a range of organic solvents, provides detailed experimental protocols for both kinetic and thermodynamic solubility determination, and discusses analytical techniques for quantification. The underlying principles of solute-solvent interactions are explored to provide a rational basis for experimental design.

Physicochemical Properties of this compound

Understanding the inherent properties of this compound is fundamental to predicting its solubility.

PropertyValue/InformationSource
Molecular FormulaC₆H₄IN₃[1]
Molecular Weight245.02 g/mol [1]
AppearancePale yellow solid[2]
Storage Conditions2-8°C, away from light, dry, sealed[1]

The structure of this compound, featuring both a pyridine and a pyrazole ring, suggests a molecule with a degree of polarity and the capacity for hydrogen bonding via the N-H group of the pyrazole ring. The presence of the iodine atom adds to the molecular weight and introduces a halogen bond donor site, which can influence interactions with specific solvents.[3] The fused aromatic system also indicates the potential for π-π stacking interactions.[3][4]

Theoretical Framework for Solubility

The adage "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility. A more nuanced understanding requires consideration of the various intermolecular forces at play. The dissolution process can be conceptualized as a three-step process:

  • Breaking of solute-solute interactions: Energy is required to overcome the lattice energy of the solid compound.

  • Breaking of solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

  • Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated.

For dissolution to be favorable, the energy released in the third step should be comparable to or greater than the energy consumed in the first two steps.

DOT Script for Dissolution Process

G cluster_0 Initial State cluster_1 Energy Input cluster_2 Final State Solute (Solid) Solute (Solid) Separated Solute Separated Solute Solute (Solid)->Separated Solute Overcome Lattice Energy Solvent Solvent Solvent with Cavity Solvent with Cavity Solvent->Solvent with Cavity Create Cavity Solvated Solute Solvated Solute Separated Solute->Solvated Solute Solvent with Cavity->Solvated Solute Solvation (Energy Release) G A Prepare concentrated stock solution (e.g., 10 mM in DMSO) B Dispense serial dilutions of stock into microplate wells A->B C Add organic solvent to each well B->C D Incubate and shake for a short period (e.g., 1-2 hours) C->D E Measure turbidity or analyze supernatant (e.g., UV-Vis, LC-MS) D->E F Determine concentration at which precipitation occurs E->F G A Add excess solid this compound to a vial containing the organic solvent B Agitate at a constant temperature (e.g., 24-72 hours) to reach equilibrium A->B C Allow solid to settle or centrifuge/filter to separate solid from the supernatant B->C D Carefully collect an aliquot of the saturated supernatant C->D E Dilute the supernatant with a suitable solvent D->E F Quantify the concentration using a validated analytical method (e.g., HPLC-UV) E->F

References

A Comprehensive Technical Guide to the Stability and Storage of 4-Iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-Iodo-1H-pyrazolo[3,4-b]pyridine, a key building block in the synthesis of kinase inhibitors and other pharmacologically active molecules. Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding the quality of downstream applications.

Understanding the Chemical Nature of this compound

This compound belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds of significant interest in medicinal chemistry due to their structural similarity to purine bases. The presence of an iodine atom on the pyridine ring introduces specific chemical properties that influence its stability. The carbon-iodine (C-I) bond in aryl iodides is known to be the weakest among the carbon-halogen bonds, making it susceptible to cleavage under certain conditions. Furthermore, the nitrogen atoms in the heterocyclic core can participate in various chemical reactions, including oxidation.

Recommended Storage Conditions: A Proactive Approach to Stability

To ensure the long-term viability of this compound, it is imperative to control the environmental factors that can accelerate its degradation. The following conditions are recommended for the storage of this compound in its solid form.

ParameterRecommended ConditionRationale
Temperature 2-8°CRefrigeration minimizes the rate of potential thermal degradation pathways, such as deiodination.
Light Store in the dark (e.g., in an amber vial)The C-I bond can be susceptible to photolytic cleavage, leading to the formation of radical species and subsequent degradation.
Moisture Store in a dry environment with the container tightly sealedThe compound should be protected from moisture to prevent potential hydrolysis and to avoid clumping of the solid material.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, and always in a tightly sealed container.Minimizing contact with atmospheric oxygen reduces the risk of oxidative degradation of the heterocyclic ring system.

Potential Degradation Pathways: The "Why" Behind the "How"

Understanding the potential chemical transformations that this compound can undergo is fundamental to appreciating the importance of proper storage. The primary degradation pathways to consider are deiodination and oxidation.

Deiodination: The Vulnerability of the C-I Bond

The relatively low bond dissociation energy of the C-I bond makes deiodination a primary concern. This process can be initiated by:

  • Thermal Stress: Elevated temperatures can provide the energy required to break the C-I bond, leading to the formation of 1H-pyrazolo[3,4-b]pyridine and elemental iodine or iodide ions.

  • Photolytic Cleavage: Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of the C-I bond, generating radical intermediates that can participate in a cascade of secondary reactions.

Oxidation: The Reactivity of the Heterocyclic Core

The nitrogen-containing pyrazolopyridine ring system is susceptible to oxidation. Potential oxidative degradation can lead to the formation of N-oxides or other oxygenated derivatives. This process can be accelerated by the presence of atmospheric oxygen and certain catalysts.

Below is a diagram illustrating the potential degradation pathways for this compound.

G This compound This compound 1H-pyrazolo[3,4-b]pyridine + I• 1H-pyrazolo[3,4-b]pyridine + I• This compound->1H-pyrazolo[3,4-b]pyridine + I• Heat/Light (Deiodination) Oxidized Products\n(e.g., N-oxides) Oxidized Products (e.g., N-oxides) This compound->Oxidized Products\n(e.g., N-oxides) Oxygen (Oxidation)

Caption: Potential degradation pathways of this compound.

Experimental Protocol for Stability Assessment: A Self-Validating System

To ensure the integrity of your research, it is advisable to perform stability testing, especially if the compound has been stored for an extended period or if there are concerns about its handling history. The following is a generalized protocol for a forced degradation study to assess the stability of this compound.

Objective

To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials and Methods
  • Compound: this compound

  • Reagents: Hydrochloric acid (0.1 N), Sodium hydroxide (0.1 N), Hydrogen peroxide (3%), High-purity water, Acetonitrile (HPLC grade), Formic acid (or other suitable modifier for HPLC).

  • Equipment: HPLC system with a UV detector, photostability chamber, oven, pH meter, analytical balance.

Experimental Workflow

The following diagram outlines the workflow for the forced degradation study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions Stock_Solution Prepare Stock Solution in Acetonitrile/Water Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal Degradation (Solid, 80°C) Stock_Solution->Thermal Photolytic Photolytic Degradation (Solid, ICH guidelines) Stock_Solution->Photolytic Analysis Analyze by Stability-Indicating HPLC-UV Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis

Caption: Workflow for forced degradation study of this compound.

Step-by-Step Methodology
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent mixture (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH and heat at 60°C for a specified time. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven at 80°C for a specified time. Dissolve the stressed solid in the solvent mixture before analysis.

    • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. Dissolve the stressed solid in the solvent mixture before analysis.

  • HPLC Analysis:

    • Develop a stability-indicating reverse-phase HPLC method capable of separating the parent compound from its potential degradation products. A C18 column with a gradient elution of a mobile phase consisting of acetonitrile and water (with a suitable modifier like formic acid) is a good starting point.

    • Monitor the elution profile using a UV detector at a wavelength where the parent compound and potential degradants have significant absorbance.

    • Inject the stressed samples and a control (unstressed) sample.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control sample.

    • Identify and quantify any degradation products.

    • Calculate the percentage degradation of this compound under each stress condition.

Incompatible Materials and Handling Precautions

Given the chemical nature of this compound, it is prudent to avoid contact with the following:

  • Strong Oxidizing Agents: These can promote the oxidative degradation of the heterocyclic ring.

  • Strong Acids and Bases: While used in forced degradation studies, prolonged contact with strong acids or bases at ambient or elevated temperatures should be avoided as they can catalyze hydrolysis or other reactions.

  • Certain Metals: Some metals can catalyze degradation reactions. It is good practice to use glass or other inert containers for storage and handling.

Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

The stability of this compound is paramount for its successful use in research and drug development. By adhering to the recommended storage conditions of refrigeration (2-8°C), protection from light, and exclusion of moisture and air, researchers can significantly mitigate the risk of degradation. A thorough understanding of its potential degradation pathways—primarily deiodination and oxidation—provides the scientific rationale for these precautions. For critical applications, conducting forced degradation studies using a validated stability-indicating HPLC method is a robust approach to verify the integrity of the compound.

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-1H-pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, prominently featured in a multitude of biologically active compounds.[1][2][3] Its structural motif is integral to molecules developed as kinase inhibitors, anti-inflammatory agents, and antiviral compounds, making it a focal point in modern medicinal chemistry and drug discovery programs.[1][2] The functionalization of this core, particularly at the C4-position, is a key strategy for modulating pharmacological activity and optimizing drug-like properties.

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[4][5][6][7] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives make it an indispensable tool for molecular diversification.[7] This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 4-Iodo-1H-pyrazolo[3,4-b]pyridine, a key intermediate for building molecular complexity and accelerating drug discovery efforts.[8] We will delve into the mechanistic underpinnings of the reaction to rationalize the protocol design and offer comprehensive troubleshooting guidance.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Rationale

Understanding the mechanism is paramount to successful execution and optimization. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a Palladium(0) active species.[5][6][9][10] The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate.[6] The reactivity of the electrophile is critical, with iodides being more reactive than bromides or chlorides.[9]

  • Transmetalation: This is often the rate-determining step. The boronic acid is first activated by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[4][11][12] This boronate then transfers its organic group to the Pd(II) center, displacing the halide and forming a diaryl-Pd(II) complex.[4]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the desired C-C bond of the 4-aryl-1H-pyrazolo[3,4-b]pyridine product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[5][9]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar¹-Pd(II)L₂-I pd0->pd_complex Oxidative Addition substrate Ar¹-I (this compound) product Ar¹-Ar² (Product) transmetalation_complex Ar¹-Pd(II)L₂-Ar² pd_complex->transmetalation_complex Transmetalation boronate Ar²-B(OH)₃⁻ boronate->pd_complex base Base (e.g., K₂CO₃) base->boronate Activation boronic_acid Ar²-B(OH)₂ boronic_acid->base transmetalation_complex:e->pd0:w Reductive Elimination transmetalation_complex->product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a robust starting point for the coupling of various aryl and heteroaryl boronic acids. Optimization may be required depending on the specific boronic acid used.

Materials and Reagents
  • This compound

  • Aryl or Heteroaryl Boronic Acid

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand (e.g., SPhos).

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: Anhydrous 1,4-Dioxane and Degassed Water

  • Reaction Vessel: Microwave vial or Schlenk tube

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen).

Reagent Quantities (Example Reaction)

The following table outlines reagent quantities for a representative 0.5 mmol scale reaction.

ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
This compound245.03122.50.51.0
Phenylboronic Acid121.9373.20.61.2
Pd(PPh₃)₄1155.5628.90.0250.05 (5 mol%)
K₂CO₃138.21138.21.02.0
1,4-Dioxane-4.0 mL--
Water-1.0 mL--

Step-by-Step Procedure

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification a 1. Add Solids to Vial (Iodopyrazole, Boronic Acid, Pd Catalyst, Base) b 2. Seal and Purge (Inert Atmosphere, Ar/N₂) a->b c 3. Add Degassed Solvents (Dioxane/Water) b->c d 4. Heat Reaction (e.g., 90-100 °C) c->d e 5. Monitor Progress (TLC / LC-MS) d->e f 6. Cool and Quench (Add Water) e->f g 7. Extract Product (e.g., Ethyl Acetate) f->g h 8. Purify (Column Chromatography) g->h i Final Product h->i

Figure 2: General experimental workflow for the Suzuki coupling protocol.
  • Reaction Setup: To a clean, dry microwave vial or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-2.5 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[13][14]

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[14] The solvents should be thoroughly degassed beforehand by bubbling with argon for 15-20 minutes.

  • Heating and Reaction: Place the sealed vessel in a preheated oil bath or a microwave reactor. Heat the reaction mixture to 90-100 °C with vigorous stirring.[13] Microwave irradiation can significantly reduce reaction times, often from hours to minutes.[13][15]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours for conventional heating, or 10-30 minutes for microwave).[13][14]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).[10][14]

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-aryl-1H-pyrazolo[3,4-b]pyridine product.[10][13]

Troubleshooting and Optimization

Even robust protocols can encounter issues. The nitrogen-rich pyrazolopyridine core can present unique challenges, such as catalyst inhibition.[16][17][18]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)). 2. Base is too weak or insoluble. 3. Insufficient thermal energy. 4. Catalyst inhibition by the nitrogen heterocycle.[16][17]1. Ensure rigorous degassing of solvents and use a fresh catalyst. 2. Switch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.[19] 3. Increase the reaction temperature. 4. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ precatalyst.[7][19]
Dehalogenation of Iodide A common side reaction where the iodide is replaced by hydrogen.1. Lower the reaction temperature. 2. Use a different catalyst/ligand system that favors cross-coupling over hydrodehalogenation. 3. If available, consider using the corresponding 4-bromo-pyrazolopyridine, which is less prone to this side reaction.[19]
Protodeboronation The boronic acid degrades and is replaced by hydrogen before coupling.[20]1. Use a slight excess of the boronic acid (e.g., 1.5 eq.). 2. Ensure the base is fully dissolved. 3. Consider using a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.[12]
Incomplete Reaction Sterically hindered boronic acid or electron-poor boronic acid reacting slowly.1. Increase reaction time and/or temperature. 2. Increase catalyst loading (e.g., up to 10 mol%). 3. Switch to a more active catalyst system, such as a palladacycle precatalyst (e.g., XPhos Pd G3).[19]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of 4-aryl-1H-pyrazolo[3,4-b]pyridines from the corresponding 4-iodo precursor. By understanding the underlying catalytic cycle and paying careful attention to experimental parameters—particularly the choice of catalyst, base, and the maintenance of an inert atmosphere—researchers can reliably access a diverse range of analogues for biological screening. This protocol serves as a validated starting point, and the provided troubleshooting guide offers a framework for rapid optimization, empowering chemists to accelerate their research in the vital field of drug discovery.

References

Application Notes and Protocols for the Heck Reaction Synthesis of 4-Alkylated-1H-pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Heck Reaction in Medicinal Chemistry

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in modern drug discovery, forming the structural basis for a multitude of therapeutic agents, particularly kinase inhibitors. The ability to functionalize this heterocyclic system is paramount for developing novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry, offers a powerful and versatile tool for the C-C bond formation, enabling the introduction of diverse alkenyl moieties onto the pyrazolo[3,4-b]pyridine nucleus.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of the Heck reaction using 4-iodo-1H-pyrazolo[3,4-b]pyridine as a key building block.

The Catalytic Cycle: A Mechanistic Overview

The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][2][3] Understanding this mechanism is crucial for rational troubleshooting and optimization of reaction conditions. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

  • Olefin Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion into the Pd-C bond.

  • β-Hydride Elimination: A hydrogen atom from the β-carbon of the newly formed alkyl-palladium intermediate is eliminated, forming the desired alkene product and a palladium-hydride species.

  • Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride complex, regenerating the active Pd(0) catalyst.

Heck_Reaction_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Ar-I Alkene Coordination Alkene Coordination Ar-Pd(II)-I(L2)->Alkene Coordination Ar-Pd(II)-I(L2)(Alkene) Ar-Pd(II)-I(L2)(Alkene) Alkene Coordination->Ar-Pd(II)-I(L2)(Alkene) Alkene Migratory Insertion Migratory Insertion Ar-Pd(II)-I(L2)(Alkene)->Migratory Insertion R-Pd(II)-I(L2) R-Pd(II)-I(L2) Migratory Insertion->R-Pd(II)-I(L2) Beta-Hydride Elimination Beta-Hydride Elimination R-Pd(II)-I(L2)->Beta-Hydride Elimination Product + H-Pd(II)-I(L2) Product + H-Pd(II)-I(L2) Beta-Hydride Elimination->Product + H-Pd(II)-I(L2) Reductive Elimination Reductive Elimination Product + H-Pd(II)-I(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Base

Caption: The catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Coupling of this compound with Methyl Acrylate

This protocol details a representative Heck reaction. The conditions provided are a robust starting point and may be optimized for different substrates.

Reagents and Materials
ReagentM.W.AmountMolesEquivalents
This compound245.02245 mg1.01.0
Methyl Acrylate86.09103 mg1.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.5011.2 mg0.050.05
Tri(o-tolyl)phosphine (P(o-tol)₃)304.3730.4 mg0.10.1
Triethylamine (Et₃N)101.19202 mg2.02.0
N,N-Dimethylformamide (DMF)73.095 mL--

Step-by-Step Procedure

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add this compound, Pd(OAc)₂, and P(o-tol)₃ to a dry flask. B 2. Evacuate and backfill the flask with an inert gas (e.g., Argon). A->B C 3. Add DMF, Et₃N, and methyl acrylate via syringe. B->C D 4. Heat the reaction mixture to 100 °C. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool the reaction to room temperature. E->F G 7. Dilute with ethyl acetate and wash with water and brine. F->G H 8. Dry the organic layer over Na₂SO₄, filter, and concentrate. G->H I 9. Purify the crude product by column chromatography. H->I

Caption: Experimental workflow for the Heck reaction.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (245 mg, 1.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), and tri(o-tolyl)phosphine (30.4 mg, 0.1 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Reagent Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (5 mL), triethylamine (202 mg, 2.0 mmol), and methyl acrylate (103 mg, 1.2 mmol) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water (2 x 15 mL) and brine (15 mL). The aqueous washes remove the triethylammonium iodide salt and residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-alkenyl-1H-pyrazolo[3,4-b]pyridine.

Optimization and Substrate Scope

The success of the Heck reaction is highly dependent on the interplay of several factors. The following table provides a guide for optimizing the reaction conditions and exploring the substrate scope.

ParameterRecommended Reagents/ConditionsRationale and Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ is often preferred due to its air stability and cost-effectiveness. Pd₂(dba)₃ is a good source of Pd(0). Pd(PPh₃)₄ can be used directly but may be less active.[4]
Ligand P(o-tol)₃, PPh₃, P(t-Bu)₃, XPhosThe choice of ligand is critical for catalyst stability and reactivity. More electron-rich and bulky phosphines like P(t-Bu)₃ and biaryl phosphines (e.g., XPhos) can improve reaction rates and yields, especially with less reactive halides.[4][5]
Base Et₃N, K₂CO₃, Cs₂CO₃, DBUAn organic base like triethylamine is commonly used. Inorganic bases such as potassium or cesium carbonate are also effective and can be advantageous in certain cases.[5]
Solvent DMF, DMAc, NMP, AcetonitrilePolar aprotic solvents are generally preferred to facilitate the dissolution of the reagents and stabilize the catalytic species.[5]
Temperature 80-120 °CThe reaction temperature often needs to be optimized. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions.[6]
Alkene Partner Acrylates, Styrenes, AcrylonitrileElectron-deficient alkenes are generally more reactive in the Heck reaction.[1] Sterically hindered alkenes may require more forcing conditions.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure an inert atmosphere is maintained throughout the reaction. Use fresh, high-purity palladium precursor and ligand.
Insufficient temperatureIncrease the reaction temperature in increments of 10 °C.
Poor choice of ligand/baseScreen different ligands (e.g., a more electron-rich phosphine) and bases (e.g., K₂CO₃ or Cs₂CO₃).
Formation of Palladium Black Catalyst decompositionLower the reaction temperature. Increase the ligand-to-palladium ratio (e.g., 4:1). Ensure the solvent is anhydrous.
Formation of Side Products (e.g., homocoupling) Non-optimal reaction conditionsLower the reaction temperature. Adjust the stoichiometry of the reagents.
Oxygen contaminationRigorously deoxygenate the solvent and maintain a positive pressure of inert gas.[7]
Double Bond Isomerization Reversible β-hydride elimination and re-additionThis can be difficult to avoid completely. Sometimes, the addition of silver salts can minimize isomerization.[3]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (nitrile gloves are recommended).[8]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.[9]

  • Reagent Handling:

    • Palladium Compounds: Palladium catalysts can be flammable and toxic.[10] Avoid inhalation of dust and contact with skin and eyes.[11][12]

    • Organoiodides: this compound should be handled with care as organohalides can be irritants.

    • Solvents: DMF is a reproductive toxin and should be handled with caution.

    • Bases: Triethylamine is corrosive and has a strong odor.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Amino-1H-pyrazolo[3,4-b]pyridines

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] This assertion is grounded in its structural resemblance to purine, enabling it to function as a bioisostere and interact with a wide array of biological targets. Specifically, the introduction of an amino group at the C4-position furnishes 4-amino-1H-pyrazolo[3,4-b]pyridines, a class of compounds that has demonstrated significant potential as inhibitors of various kinases, which are pivotal regulators of cell signaling pathways implicated in oncology and inflammatory diseases.

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the construction of carbon-nitrogen (C-N) bonds.[2][3] This palladium-catalyzed cross-coupling reaction offers a powerful and versatile method for the synthesis of aryl and heteroaryl amines, often overcoming the limitations of traditional methods that require harsh reaction conditions and exhibit limited substrate scope.[2][3] For the synthesis of 4-amino-1H-pyrazolo[3,4-b]pyridines, the Buchwald-Hartwig amination of 4-iodo-1H-pyrazolo[3,4-b]pyridine provides a direct and efficient route to access a diverse library of analogues for structure-activity relationship (SAR) studies.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Buchwald-Hartwig amination of this compound. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization.

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) intermediate. The reactivity order for the aryl halide is generally I > Br > Cl.[4]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido ligand.

  • Reductive Elimination: The final step is the reductive elimination of the desired 4-amino-1H-pyrazolo[3,4-b]pyridine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

An unproductive side reaction, β-hydride elimination, can occur if the amine possesses β-hydrogens, leading to the formation of an imine and a hydrodehalogenated arene.[3] The choice of ligand is critical in minimizing this side reaction.[5]

Buchwald_Hartwig_Mechanism Pd(0)L Pd(0)L Oxidative Addition Complex [(Pyrazolo[3,4-b]pyridine)-Pd(II)(I)(L)] Pd(0)L->Oxidative Addition Complex + this compound Amine Coordination [(Pyrazolo[3,4-b]pyridine)-Pd(II)(I)(L)(R2NH)] Oxidative Addition Complex->Amine Coordination + R2NH Amido Complex [(Pyrazolo[3,4-b]pyridine)-Pd(II)(NR2)(L)] Amine Coordination->Amido Complex + Base, - HB+X- Amido Complex->Pd(0)L Product 4-Amino-1H-pyrazolo[3,4-b]pyridine Amido Complex->Product Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

General Considerations
  • Inert Atmosphere: Buchwald-Hartwig amination reactions are sensitive to oxygen, and the use of an inert atmosphere (e.g., argon or nitrogen) is crucial for reproducible results. This is typically achieved using standard Schlenk line techniques or a glovebox.

  • Anhydrous and Degassed Solvents: The use of anhydrous and degassed solvents is highly recommended to prevent catalyst deactivation and unwanted side reactions.

  • Reagent Purity: The purity of all reagents, particularly the amine, can significantly impact the reaction outcome. Distillation or recrystallization of the amine may be necessary.

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and may require optimization for specific amine substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other suitable ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or tert-butanol)

  • Schlenk tube or microwave vial with a magnetic stir bar

Procedure:

  • To an oven-dried Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 equiv), the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Add the base (e.g., NaOtBu, 1.5-2.0 equiv).

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine (1.1-1.5 equiv) via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-1H-pyrazolo[3,4-b]pyridine.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Add this compound, Pd catalyst, Ligand, and Base to vessel Inert Evacuate and backfill with inert gas Reagents->Inert Solvent_Amine Add anhydrous, degassed solvent and amine Inert->Solvent_Amine Heat Heat to 80-120 °C with stirring Solvent_Amine->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and dilute with organic solvent Monitor->Quench Wash Wash with water and brine Quench->Wash Dry Dry, filter, and concentrate Wash->Dry Purify Purify by column chromatography Dry->Purify Product Isolated Product Purify->Product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Data Presentation: Catalyst System Selection and Expected Outcomes

The choice of catalyst, ligand, and base is critical for a successful Buchwald-Hartwig amination, especially with heteroaromatic substrates.[6][7] The following table provides a guide for selecting reaction conditions based on the nature of the amine coupling partner, with expected yields extrapolated from closely related systems.

Amine TypeRecommended Catalyst/LigandRecommended BaseSolventTemperature (°C)Expected Yield Range (%)Reference/Analogy
Primary AliphaticPd₂(dba)₃ / XPhosNaOtBuToluene100-11070-90[5]
Secondary AliphaticPd₂(dba)₃ / RuPhosLiHMDSTHF80-10065-85[6]
Primary AromaticPd(OAc)₂ / BINAPCs₂CO₃Dioxane100-12075-95[3]
Secondary AromaticPd(OAc)₂ / BrettPhosK₃PO₄t-BuOH10060-80[7]
AnilinesPd(OAc)₂ / XPhosK₂CO₃Dioxane11070-92[8]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently inert conditions- Poor quality reagents/solvents- Inappropriate ligand or base- Use a pre-catalyst or a fresh bottle of palladium source.- Ensure rigorous exclusion of air and moisture.- Purify reagents and use anhydrous, degassed solvents.- Screen different ligands and bases (see Data Presentation table).
Formation of hydrodehalogenated byproduct - β-hydride elimination (for amines with β-hydrogens)- Catalyst decomposition- Switch to a bulkier ligand (e.g., XPhos, RuPhos).- Use a milder base (e.g., K₃PO₄, Cs₂CO₃).- Lower the reaction temperature.
Complex reaction mixture/multiple byproducts - Side reactions of functional groups on the amine or pyrazolopyridine- Catalyst-substrate coordination issues- Protect sensitive functional groups.- Screen different ligands to modulate catalyst reactivity and selectivity. Consider N-heterocyclic carbene (NHC) ligands for challenging substrates.[9][10][11]
Difficulty in product isolation/purification - Product coordinates to residual palladium- Similar polarity of product and starting materials/byproducts- Treat the crude product with a scavenger resin to remove residual palladium.- Optimize the chromatographic separation conditions (e.g., different solvent systems, use of a different stationary phase).

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 4-amino-1H-pyrazolo[3,4-b]pyridines from this compound. Careful consideration of the reaction parameters, particularly the choice of ligand and base, is paramount for achieving high yields and purity. The protocols and guidelines presented in these application notes provide a solid foundation for the successful implementation of this critical transformation in drug discovery and development programs.

References

Strategic C-C and C-N Bond Formation: Advanced Palladium-Catalyzed Cross-Coupling of 4-Iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide:

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, serving as a crucial core in numerous kinase inhibitors and other therapeutic agents. Its structural resemblance to purine makes it an effective bioisostere, enhancing drug-target interactions. The functionalization of this core, particularly at the C4-position, is pivotal for modulating biological activity and optimizing pharmacokinetic properties. This application note provides a detailed guide to the palladium-catalyzed cross-coupling reactions of 4-iodo-1H-pyrazolo[3,4-b]pyridine, a key intermediate for library synthesis and lead optimization. We present optimized protocols for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, supported by mechanistic insights and practical guidance to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core

The 1H-pyrazolo[3,4-b]pyridine ring system is a cornerstone of contemporary drug design, most notably for its role in the development of selective kinase inhibitors. Its structure mimics the natural purine bases, allowing it to effectively compete for binding sites on enzymes that process purine-containing substrates like ATP. This has led to its incorporation into a multitude of clinical candidates and approved drugs targeting various protein kinases.

The strategic importance of the this compound intermediate lies in its versatility as a synthetic handle. The carbon-iodine bond at the C4-position is readily activated by palladium catalysts, enabling a diverse array of cross-coupling reactions to introduce new carbon-carbon and carbon-nitrogen bonds. This allows for the systematic exploration of the chemical space around the core scaffold, a critical process in structure-activity relationship (SAR) studies.

Foundational Chemistry: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. These reactions share a common catalytic cycle, which generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate.

  • Transmetalation (for Suzuki) or Alkyne Coordination (for Sonogashira) / Amine Coordination (for Buchwald-Hartwig): The coupling partner (e.g., a boronic acid, terminal alkyne, or amine) interacts with the Pd(II) complex.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst to continue the cycle.

Below is a generalized workflow for these transformations.

G cluster_setup Reaction Setup cluster_reaction Reaction & Workup PyrazoloIodide This compound Mix Reaction Mixture PyrazoloIodide->Mix CouplingPartner Coupling Partner (Boronic Acid, Alkyne, Amine) CouplingPartner->Mix Catalyst Pd Catalyst & Ligand Catalyst->Mix Base Base Base->Mix Solvent Solvent Solvent->Mix Heat Heating & Stirring (Inert Atmosphere) Mix->Heat Mix->Heat Quench Quenching Heat->Quench Extract Extraction Quench->Extract Purify Purification (e.g., Column Chromatography) Extract->Purify Product Final Product Purify->Product

Figure 1: General experimental workflow for palladium-catalyzed cross-coupling.

Protocol I: Suzuki-Miyaura Coupling for C-C Bond Formation (Aryl/Heteroaryl)

The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl moieties.

Mechanism Insight: The reaction proceeds via the canonical palladium catalytic cycle. A crucial step is the transmetalation of the organic group from the boronic acid to the palladium center, which is facilitated by a base. The choice of base and solvent system is critical to ensure efficient activation of the boronic acid and to prevent its decomposition (protodeboronation).

Optimized Protocol:

Materials:

  • This compound

  • Aryl/Heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add a magnetic stir bar. Seal the flask with a rubber septum.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Via syringe, add the degassed solvent mixture of 1,4-dioxane and water (4:1).

  • Add the sodium carbonate (2.0 eq).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1H-pyrazolo[3,4-b]pyridine.

Table 1: Representative Suzuki Coupling Conditions & Yields

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O1006~85-95%
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME/H₂O908~90%
33-Pyridylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Dioxane/H₂O10012~75-85%

Protocol II: Sonogashira Coupling for C-C Bond Formation (Alkynyl)

The Sonogashira coupling is the premier method for installing alkynyl groups, creating a C(sp²)-C(sp) bond. This is particularly useful for generating rigid linkers or precursors for further transformations.

Mechanism Insight: This reaction involves a dual catalytic system, typically a palladium catalyst and a copper(I) co-catalyst. The palladium catalyst undergoes oxidative addition into the C-I bond. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex, followed by reductive elimination to yield the product. The use of a copper co-catalyst allows the reaction to proceed under milder conditions.

G cluster_copper Copper Co-catalysis Pd(0) Pd(0) Pd(II)-Complex Pd(II)-Complex Pd(0)->Pd(II)-Complex Oxidative Addition Product Product Pd(II)-Complex->Product Reductive Elimination Product->Pd(0) Aryl-Iodide 4-Iodo-1H-pyrazolo [3,4-b]pyridine Aryl-Iodide->Pd(II)-Complex Terminal Alkyne Terminal Alkyne Cu(I) Acetylide Cu(I) Acetylide Terminal Alkyne->Cu(I) Acetylide Cu(I) Acetylide->Pd(II)-Complex Transmetalation Cu(I) Cu(I) Cu(I)->Cu(I) Acetylide

Figure 2: Simplified Sonogashira catalytic cycle.

Optimized Protocol:

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.05 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as base and solvent)

  • Tetrahydrofuran (THF) (co-solvent, optional)

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Add a magnetic stir bar and seal the flask.

  • Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent (THF and/or TEA).

  • Add the terminal alkyne (1.5 eq) via syringe.

  • Stir the reaction at room temperature to 50 °C for 2-8 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol III: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, enabling the introduction of primary and secondary amines, which are common functionalities in bioactive molecules.

Mechanism Insight: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote both the oxidative addition and the crucial, often rate-limiting, reductive elimination step that forms the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the amine, facilitating its coordination to the palladium center.

Optimized Protocol:

Materials:

  • This compound

  • Primary or secondary amine (1.5 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equivalents)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equivalents)

  • Sodium tert-butoxide (NaOtBu) (2.0 equivalents)

  • Anhydrous Toluene or Dioxane

Step-by-Step Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (2.0 eq) to a flame-dried Schlenk tube.

  • Add the this compound (1.0 eq).

  • Seal the tube, remove it from the glovebox (if used), and add anhydrous, degassed toluene via syringe.

  • Add the amine (1.5 eq) via syringe.

  • Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours. Monitor progress by LC-MS.

  • Cool the reaction to room temperature.

  • Carefully quench with water. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Transfer the filtrate to a separatory funnel, wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Key Parameters for Cross-Coupling Reactions

ReactionCoupling PartnerTypical CatalystLigandBaseKey Advantage
Suzuki Boronic Acid/EsterPd(PPh₃)₄, Pd(dppf)Cl₂PPh₃, dppfCarbonates (Na₂CO₃, K₂CO₃)Broad substrate scope, stable reagents.
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIPPh₃Amines (TEA, DIPEA)Mild conditions, direct C(sp)-H activation.
Buchwald-Hartwig AminePd₂(dba)₃, Pd(OAc)₂Buchwald/Hartwig LigandsNaOtBu, Cs₂CO₃Direct formation of C-N bonds.

Conclusion and Future Directions

The palladium-catalyzed cross-coupling of this compound is an indispensable tool in modern medicinal chemistry. The protocols detailed herein for Suzuki, Sonogashira, and Buchwald-Hartwig reactions provide reliable and efficient pathways to a vast array of functionalized analogs. By understanding the mechanistic underpinnings and optimizing key reaction parameters, researchers can rapidly generate diverse libraries for biological screening, accelerating the discovery of novel therapeutics. The continued development of more active and selective catalyst systems will further expand the synthetic utility of this versatile scaffold, solidifying its place in the drug discovery pipeline.

Use of 4-Iodo-1H-pyrazolo[3,4-b]pyridine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 4-Iodo-1H-pyrazolo[3,4-b]pyridine in the Synthesis of Kinase Inhibitors

Introduction: The Privileged Scaffold in Kinase Drug Discovery

In the landscape of modern oncology and immunology, protein kinases have emerged as one of the most critical classes of drug targets. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, and at the heart of many of these therapies lies a core heterocyclic structure known as a "privileged scaffold." The pyrazolo[3,4-b]pyridine core is a prominent member of this group.[1] Its structure is bioisosteric to purine, allowing it to effectively mimic adenine and anchor within the ATP-binding site of a wide range of kinases, acting as a "hinge-binder".[2] This foundational interaction is crucial for potent and selective kinase inhibition.

While the core scaffold provides the anchor, the true power in drug design comes from strategic functionalization. This is where This compound establishes itself as an indispensable building block for medicinal chemists. The iodine atom at the C4 position serves as a versatile synthetic handle. Its high reactivity in palladium- and copper-catalyzed cross-coupling reactions enables the efficient and modular introduction of diverse chemical functionalities, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[3][4] This guide provides a detailed overview of the strategic applications and experimental protocols for leveraging this compound in the synthesis of next-generation kinase inhibitors.

The Chemical Rationale: Why the 4-Iodo Substituent is a Strategic Advantage

The choice of a starting material is a critical decision in a synthesis campaign, dictating the feasibility and efficiency of subsequent steps. The carbon-iodine (C-I) bond in this compound offers distinct advantages over other halogens (e.g., -Br, -Cl) for several reasons:

  • Enhanced Reactivity: The C-I bond is weaker and more polarizable than C-Br or C-Cl bonds. This makes it highly susceptible to oxidative addition to a low-valent palladium(0) complex, which is the rate-determining step in many cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira.[5][6] This heightened reactivity often translates to milder reaction conditions (lower temperatures, shorter reaction times) and a broader substrate scope.

  • Catalyst Efficiency: The facile oxidative addition allows for lower catalyst loadings and can be effective with a wider array of palladium catalysts and ligands, providing greater flexibility in synthetic design.

  • Versatility in Coupling Reactions: The 4-iodo group is a premier coupling partner for a host of transformative reactions that are central to kinase inhibitor synthesis, enabling the formation of key C-C and C-N bonds.[3][4]

Core Synthetic Methodologies and Protocols

The true utility of this compound is realized through its application in robust cross-coupling reactions. Below are detailed protocols for the most critical transformations.

Suzuki-Miyaura Cross-Coupling: Forging Key Carbon-Carbon Bonds

The Suzuki reaction is arguably the most powerful method for introducing aryl and heteroaryl moieties, which are essential for occupying hydrophobic pockets within the kinase active site and establishing crucial π-π stacking interactions.[7]

Principle: A palladium-catalyzed reaction between the 4-iodo-pyrazolo[3,4-b]pyridine and an organoboron reagent (typically a boronic acid or boronate ester) in the presence of a base.

G cluster_workflow Suzuki-Miyaura Coupling Workflow start Combine this compound, Boronic Acid, Base, and Solvent in Reaction Vessel inert Purge with Inert Gas (Ar or N2) start->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst heat Heat Reaction Mixture (e.g., 80-100 °C) catalyst->heat monitor Monitor Progress via TLC/LC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify end Characterize Final Product purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst: Pd(PPh₃)₄ (0.05 equiv) or Pd₂(dba)₃ with a suitable ligand like Xantphos (0.1 equiv)[3]

    • Base: Anhydrous Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv)

    • Solvent: Degassed 1,4-dioxane and water (e.g., 4:1 v/v)

    • Reaction vessel: Flame-dried Schlenk flask or microwave vial

  • Procedure:

    • To the reaction vessel, add this compound, the boronic acid, and the base.

    • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

    • Via syringe, add the degassed solvent mixture.

    • Add the palladium catalyst (and ligand, if separate) under a positive pressure of inert gas.

    • Place the sealed vessel in a preheated oil bath at 80-100 °C and stir vigorously.

    • Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Expert Insight: The choice of base and solvent system is crucial. Aqueous carbonate bases are common, but for sensitive substrates, non-aqueous conditions with a base like CsF or K₃PO₄ may be required. The water in the solvent mixture is essential for the transmetalation step of the catalytic cycle.

Buchwald-Hartwig Amination: Installing the Critical Nitrogen Linkage

Amine functionalities are ubiquitous in kinase inhibitors. They often act as hydrogen bond donors or acceptors, interacting with the kinase hinge region or solvent-exposed areas, which can significantly enhance potency and modulate physicochemical properties like solubility.[8]

Principle: A palladium-catalyzed C-N bond formation between an aryl halide and an amine in the presence of a base and a specialized phosphine ligand.[9]

G cluster_workflow Buchwald-Hartwig Amination Workflow start Combine this compound, Amine, and Strong Base in Reaction Vessel inert Purge with Inert Gas (Ar or N2) start->inert catalyst Add Pd Pre-catalyst (e.g., Pd₂(dba)₃) and Ligand (e.g., Xantphos) inert->catalyst heat Heat Reaction Mixture (e.g., 80-110 °C) catalyst->heat monitor Monitor Progress via TLC/LC-MS heat->monitor workup Quench Reaction and Perform Aqueous Extraction monitor->workup purify Purify by Column Chromatography workup->purify end Characterize Final Product purify->end

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Detailed Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.1-1.3 equiv)

    • Palladium pre-catalyst: Pd₂(dba)₃ (0.02-0.05 equiv)

    • Ligand: Xantphos or a suitable biarylphosphine ligand (0.04-0.1 equiv)

    • Base: Sodium tert-butoxide (t-BuONa) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)

    • Solvent: Anhydrous, degassed toluene or 1,4-dioxane

    • Reaction vessel: Flame-dried Schlenk flask or sealed tube

  • Procedure:

    • In a glovebox or under a strong flow of inert gas, add the base, palladium pre-catalyst, and ligand to the reaction vessel.

    • Add the this compound and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the vessel tightly and place it in a preheated oil bath at 80-110 °C.

    • Stir the reaction until completion as determined by TLC or LC-MS (typically 6-24 hours).

    • Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Expert Insight: The Buchwald-Hartwig amination is highly sensitive to air and moisture. Using a glovebox and anhydrous solvents is critical for reproducibility and high yields. The choice of ligand is paramount; sterically hindered biarylphosphine ligands (e.g., those from the Buchwald or Hartwig groups) are often necessary to promote the reductive elimination step.[3][8]

Application Showcase: Targeting Key Kinases

The synthetic routes enabled by this compound have led to the discovery of potent inhibitors against numerous clinically relevant kinases.

Kinase TargetLead Compound ExampleReported Potency (IC₅₀)Key Synthetic StepReference
TBK1 Compound 15y0.2 nMSuzuki Coupling[3]
FGFR1 Compound 7n1 nMBuchwald-Hartwig Amination[10]
TRKA Compound C0356 nMSuzuki Coupling[7]
DYRK1B Compound 8h3 nMSuzuki Coupling[11]
AMPK (Activator) Compound 17fEC₅₀ = 0.42 µMN/A[12]
Case Study: Synthesis of TBK1 Inhibitors

TANK-binding kinase 1 (TBK1) is a crucial regulator of innate immunity and a target for autoimmune diseases and certain cancers.[13] Researchers have developed potent TBK1 inhibitors using a strategy that hinges on the functionalization of the this compound core. A key synthetic sequence involves an initial Buchwald-Hartwig amination at the 4-position, followed by a Suzuki coupling at another position (e.g., C3) to install the final aryl group. This modular approach allowed for rapid SAR exploration, culminating in compound 15y with an outstanding IC₅₀ of 0.2 nM.[3]

Case Study: Development of FGFR Inhibitors

Fibroblast growth factor receptors (FGFRs) are often dysregulated in various cancers. In the development of novel FGFR inhibitors, a scaffold hopping strategy from known drugs led to the 1H-pyrazolo[3,4-b]pyridine core.[10] SAR studies revealed that the N(1)-H of the pyrazole ring is essential for forming a hydrogen bond with the kinase hinge. Furthermore, a key Buchwald-Hartwig amination was employed to connect the core to a 3,5-dimethoxyphenyl moiety, a recurring structural motif in potent FGFR inhibitors. This work led to compound 7n , a highly potent and selective FGFR inhibitor with excellent in vivo antitumor activity.[10]

The Molecular Basis of Inhibition: Binding to the Kinase Hinge

The success of the pyrazolo[3,á-b]pyridine scaffold is rooted in its ability to interact with the highly conserved hinge region of the kinase ATP-binding site. This region connects the N- and C-lobes of the kinase and forms a hydrogen bonding pattern with the adenine ring of ATP.

G cluster_binding Kinase ATP-Binding Site cluster_inhibitor Pyrazolo[3,4-b]pyridine Inhibitor node_kinase N-Lobe Hinge Region C-Lobe node_inhibitor Pyrazolo[3,4-b]pyridine Core R1 Group (from C4) R2 Group node_inhibitor:h->node_kinase:f1 H-Bonds (Pyridine N, Pyrazole NH) node_inhibitor:p1->node_kinase:f2 Hydrophobic/vdW Interactions

Caption: Schematic of a pyrazolo[3,4-b]pyridine inhibitor binding to a kinase.

The pyrazolo[3,4-b]pyridine core typically forms two critical hydrogen bonds with the backbone of the hinge residues:

  • The pyridine nitrogen acts as a hydrogen bond acceptor.

  • The pyrazole N(1)-H group acts as a hydrogen bond donor.[10][12]

This bidentate hydrogen bonding pattern securely anchors the inhibitor, allowing the substituents installed at the C4-position (and other positions) to project into adjacent hydrophobic pockets, thereby determining the inhibitor's overall potency and selectivity profile.

Conclusion

4-Iodo-1H-pyrazolo[3,á-b]pyridine is more than just a chemical intermediate; it is a strategic tool that empowers medicinal chemists to efficiently design and synthesize potent and selective kinase inhibitors. Its high reactivity and versatility in cornerstone cross-coupling reactions provide a reliable and modular platform for building molecular complexity. By understanding the principles behind its application and mastering the associated synthetic protocols, researchers in drug discovery can accelerate the development of novel therapeutics targeting the kinase family.

References

Topic: A Luminescence-Based Biochemical Assay Protocol for Characterizing 4-Iodo-1H-pyrazolo[3,4-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, serving as the core for numerous potent and selective kinase inhibitors targeting diseases from cancer to inflammation[1][2]. The 4-iodo substitution, in particular, often acts as a key synthetic handle for creating diverse chemical libraries aimed at exploring the kinase chemical space[3]. A critical step in the development of these compounds is the accurate and reproducible determination of their inhibitory potency (IC50) against target kinases. This application note provides a comprehensive, field-tested protocol for characterizing novel 4-Iodo-1H-pyrazolo[3,4-b]pyridine derivatives using the ADP-Glo™ Luminescent Kinase Assay. We move beyond a simple list of steps to explain the causality behind experimental choices, ensuring the protocol is a self-validating system for generating high-quality, decision-driving data.

Introduction: The Rationale for a Robust Assay Platform

Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate, are fundamental regulators of cellular processes[4][5]. Their dysregulation is a hallmark of many diseases, making them prime drug targets[4]. Compounds based on the pyrazolo[3,4-b]pyridine core have shown remarkable success, with derivatives inhibiting a wide range of kinases such as FGFR, ALK, and Src[1][6][7].

The goal of any kinase assay is to quantify the rate of the phosphotransferase reaction. The inhibitory effect of a compound is measured by its ability to decrease this rate. While various methods exist, including radiometric and fluorescence-based assays, luminescence-based platforms offer a superior combination of sensitivity, safety, and suitability for high-throughput screening (HTS)[8][9]. We have selected the ADP-Glo™ Kinase Assay for this guide. It is a universal method applicable to virtually any kinase and measures the production of adenosine diphosphate (ADP), a product common to all kinase reactions[10][11]. Its direct correlation between signal and kinase activity provides an intuitive and robust readout for inhibitor characterization[8][11].

The Assay Principle: Quantifying Kinase Activity through ADP Production

The ADP-Glo™ assay is a homogeneous, two-step luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. A higher luminescent signal corresponds directly to higher ADP production and thus higher kinase activity[10].

Step 1: Kinase Reaction & ATP Depletion. The kinase reaction is performed by incubating the kinase, a substrate, ATP, and the test inhibitor. After the reaction reaches its desired endpoint, the ADP-Glo™ Reagent is added. This reagent simultaneously stops the kinase reaction and depletes all remaining, unconsumed ATP. This step is critical because residual ATP would create a significant background signal in the subsequent detection step.

Step 2: ADP Conversion & Signal Generation. The Kinase Detection Reagent is added, which contains enzymes that catalyze the conversion of the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP serves as the substrate for a thermostable luciferase, which generates a stable, "glow-type" luminescent signal. The intensity of this light is directly proportional to the initial amount of ADP produced by the target kinase.

Assay_Principle cluster_0 Kinase Reaction cluster_1 Detection Step 1 cluster_2 Detection Step 2 ATP ATP Kinase Target Kinase (+ Inhibitor) ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP Kinase->ADP Phosphorylation P_Substrate Phospho-Substrate Kinase->P_Substrate Phosphorylation ADP_from_kinase ADP Unused_ATP Unused ATP ADP_Glo_Reagent ADP-Glo™ Reagent Unused_ATP->ADP_Glo_Reagent Depleted Depleted Signal ADP_Glo_Reagent->Depleted Detection_Reagent Kinase Detection Reagent (Luciferase) ADP_from_kinase->Detection_Reagent Light Luminescent Signal (Proportional to ADP) Detection_Reagent->Light

Figure 1: Principle of the ADP-Glo™ Kinase Assay.

Experimental Workflow and Protocol

This protocol is designed for determining the IC50 value of a this compound derivative against a model tyrosine kinase, such as Src, in a 384-well plate format. The principles and steps can be readily adapted for other kinases.

Materials and Reagents
  • Kinase: Purified, recombinant human Src kinase (or other target kinase).

  • Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate.

  • Test Compound: this compound derivative, dissolved in 100% DMSO to create a 10 mM stock.

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar).

  • ATP: Adenosine 5'-triphosphate, disodium salt.

  • Buffer: Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT).

  • Plates: White, opaque, low-volume 384-well assay plates.

  • Equipment: Multichannel pipettes, acoustic liquid handler (optional), plate shaker, and a plate-reading luminometer.

Overall Experimental Workflow

The process begins with careful reagent preparation and assay optimization, followed by the execution of the IC50 experiment and subsequent data analysis.

Workflow A 1. Reagent Preparation (Buffer, Kinase, ATP, Substrate) B 2. Compound Serial Dilution (10-point, 1:3 dilution series in DMSO) A->B C 3. Plate Stamping (Transfer diluted compounds to assay plate) B->C D 4. Add Kinase Solution (Pre-incubate with compound) C->D E 5. Initiate Reaction (Add ATP/Substrate Mix) D->E F 6. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G 7. Generate Signal (Add Kinase Detection Reagent) F->G H 8. Read Luminescence G->H I 9. Data Analysis (Calculate % Inhibition, plot curve, determine IC50) H->I

Figure 2: High-level workflow for IC50 determination.
Preliminary Assay Optimization (The "Why")

Before screening compounds, you must establish optimal assay conditions. This is the most critical phase for generating trustworthy data.

  • Kinase Titration: Determine the enzyme concentration that yields robust signal-to-background and operates within the linear range of the ADP standard curve. The goal is to use the lowest amount of enzyme that gives a reliable signal, typically aiming for 10-30% conversion of ATP to ADP during the reaction time[10].

  • Time Course: Monitor the reaction progress over time (e.g., at 10, 20, 30, 60, 90 minutes) to find a time point that falls within the initial linear phase of the reaction. Working in this phase ensures that the measured activity is proportional to the enzyme concentration and not limited by substrate depletion or product inhibition[4].

  • ATP Km Determination: The potency of ATP-competitive inhibitors is highly dependent on the ATP concentration in the assay. For robust characterization, the assay should be run at an ATP concentration equal to or very near the apparent Michaelis-Menten constant (Km,app) for the specific kinase being tested[10]. This standardizes the condition and allows for more meaningful comparison of inhibitor potencies.

Detailed Protocol for IC50 Determination

This protocol assumes a final assay volume of 12 µL prior to adding detection reagents.

  • Compound Dilution:

    • Create a 10-point, 1:3 serial dilution series of the this compound derivative in 100% DMSO. Start from a high concentration (e.g., 1 mM).

    • Include DMSO-only wells for the "High Activity" (0% inhibition) control and wells with a potent, known inhibitor (e.g., Staurosporine) or no enzyme for the "Background" (100% inhibition) control.

    • Transfer a small volume (e.g., 60 nL) of the diluted compounds and controls into the 384-well assay plates. The final DMSO concentration in the assay should be kept low and constant, typically ≤1%[4].

  • Kinase Reaction:

    • Prepare a 2X Kinase Solution in Kinase Assay Buffer containing the pre-determined optimal concentration of the enzyme.

    • Add 3 µL of the 2X Kinase Solution to each well containing the plated compound.

    • Mix the plate gently (e.g., 300 rpm for 30 seconds) and then pre-incubate for 15-20 minutes at room temperature. Rationale: This step allows the inhibitor to bind to the kinase active site before the competitive substrate (ATP) is introduced, ensuring that the measured potency reflects the equilibrium binding of the compound[10][12].

    • Prepare a 2X ATP/Substrate Solution in Kinase Assay Buffer. This solution should contain ATP at 2X the final desired concentration (e.g., 2 x Km,app) and the substrate at its optimal concentration.

    • Initiate the kinase reaction by adding 3 µL of the 2X ATP/Substrate Solution to all wells.

    • Mix the plate (300 rpm for 30 seconds) and incubate for the pre-determined optimal time (e.g., 60 minutes) at 30°C or room temperature.

  • Signal Detection:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

    • Add 6 µL of ADP-Glo™ Reagent to each well to stop the reaction.

    • Mix the plate and incubate for 40 minutes at room temperature[11].

    • Add 12 µL of Kinase Detection Reagent to each well.

    • Mix the plate and incubate for another 30-60 minutes at room temperature to allow the luminescent signal to stabilize[11].

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer with an integration time of 0.5-1 second.

ParameterRecommended ValueRationale
Plate Format384-well, white, opaqueMinimizes cross-talk and maximizes luminescent signal.
Compound Volume~60 nLMinimizes final DMSO concentration.
Kinase Reaction Volume6 µLConserves precious reagents.
Pre-incubation Time15-20 minutesAllows inhibitor to reach binding equilibrium with the kinase[10].
Kinase Reaction Time30-60 minutesDetermined from time-course experiments to be in the linear range.
ATP ConcentrationAt or near Km,appStandardizes conditions for evaluating ATP-competitive inhibitors[10].
Detection Reagent Incubation40 min (ADP-Glo™), 30 min (Detection)Ensures complete ATP depletion and signal stabilization[11].
Final DMSO Conc.≤ 1%High concentrations of DMSO can inhibit kinase activity[4].

Data Analysis and Interpretation

  • Normalization: The raw luminescence data (Relative Luminescence Units, RLU) must be normalized to Percent Inhibition.

    • Average the RLU values for the "High Activity" control wells (DMSO only, RLU_max).

    • Average the RLU values for the "Background" control wells (no enzyme, RLU_min).

    • Calculate Percent Inhibition for each test well (RLU_sample) using the formula: % Inhibition = 100 * (1 - [(RLU_sample - RLU_min) / (RLU_max - RLU_min)])

  • Curve Fitting:

    • Plot the calculated Percent Inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, Origin).

    • The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity, derived directly from the curve fit.

  • Assay Validation (Trustworthiness): For HTS applications, the quality of the assay can be assessed by calculating the Z'-factor from the high and low controls. A Z'-factor > 0.5 indicates an excellent assay with a large separation band between the signals, making it robust for screening[13].

Conclusion

This application note provides a detailed and scientifically grounded protocol for determining the inhibitory potency of novel this compound derivatives. By leveraging the robust and sensitive ADP-Glo™ luminescence platform and adhering to rigorous assay optimization, researchers can generate high-quality, reproducible IC50 data. This information is fundamental for establishing structure-activity relationships (SAR), optimizing lead compounds, and ultimately advancing promising kinase inhibitors through the drug discovery pipeline.

References

Application Notes and Protocols for Cell-Based Assays of Pyrazolo[3,4-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] These derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[2] Their mechanism of action often involves the modulation of key cellular signaling pathways through the inhibition of various protein kinases and other critical enzymes.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of various cell-based assays to characterize the biological effects of novel pyrazolo[3,4-b]pyridine compounds. The protocols detailed herein are designed to be robust and reproducible, enabling the elucidation of compound efficacy and mechanism of action in a cellular context.

Section 1: Foundational Assays for Cytotoxicity and Cell Viability

A primary step in the evaluation of any potential anticancer agent is to determine its effect on cell viability and proliferation. The following assays are fundamental for establishing the cytotoxic profile of pyrazolo[3,4-b]pyridine derivatives.

MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals.[3][4] The amount of formazan produced is proportional to the number of metabolically active cells.[3]

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity. Remove the overnight culture medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-treated (control) and untreated wells.

  • Incubation: Incubate the plates for 24 to 72 hours, depending on the cell line and experimental objectives.

  • MTT Addition: Following the treatment period, add 20 µL of 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plates for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values using non-linear regression analysis.

Section 2: Elucidating the Mechanism of Cell Death: Apoptosis Assays

Many anticancer compounds exert their effects by inducing programmed cell death, or apoptosis. The following assays are crucial for determining whether pyrazolo[3,4-b]pyridine derivatives induce apoptosis and for characterizing the apoptotic pathway involved.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[5][6] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells.[5] Dual staining with Annexin V-FITC and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[7]

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrazolo[3,4-b]pyridine compounds at various concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells immediately by flow cytometry. Use appropriate controls for setting compensation and gates.

Caspase-Glo® 3/7 Assay for Effector Caspase Activity

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspases-3 and -7 are key effector caspases that cleave a broad range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. The Caspase-Glo® 3/7 assay is a luminescent, homogeneous method for measuring the combined activities of caspases-3 and -7.[8] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, a substrate for luciferase that generates a luminescent signal.[9][10]

  • Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with the pyrazolo[3,4-b]pyridine compounds as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Normalize the results to a control to determine the fold-change in caspase activity.

Section 3: Target-Oriented Assays for Kinase Inhibition

Pyrazolo[3,4-b]pyridines are well-documented as potent inhibitors of various protein kinases.[1] The following assays are designed to assess the inhibitory activity of these compounds against specific kinase targets in a cellular context.

Cellular Kinase Phosphorylation Assays

A direct way to measure the activity of a kinase inhibitor in cells is to quantify the phosphorylation of its downstream substrates. This can be achieved through various methods, including Western blotting, ELISA, or high-content imaging.

  • Cell Lysis: After treatment with the pyrazolo[3,4-b]pyridine compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of the target kinase or its substrate.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal to determine the degree of inhibition.

Kinase Activity Reporter Assays

Reporter gene assays provide a functional readout of kinase activity by measuring the transcription of a reporter gene (e.g., luciferase) that is under the control of a promoter regulated by the kinase signaling pathway.

G cluster_workflow Kinase Reporter Assay Workflow start Seed reporter cell line in a 96-well plate treat Treat cells with pyrazolo[3,4-b]pyridine compounds start->treat stimulate Stimulate the kinase pathway (if necessary) treat->stimulate lyse Lyse cells and add luciferase substrate stimulate->lyse measure Measure luminescence lyse->measure analyze Analyze data and determine IC50 measure->analyze

Caption: General workflow for a kinase reporter assay.

Section 4: Investigating Effects on Key Signaling Pathways

Beyond individual kinases, pyrazolo[3,4-b]pyridines can modulate entire signaling cascades that are crucial for cancer cell survival and proliferation.

NF-κB Nuclear Translocation Assay

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins.[11] Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[11] Inhibition of NF-κB signaling is a promising anticancer strategy.

  • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with pyrazolo[3,4-b]pyridine compounds, followed by stimulation with an NF-κB activator (e.g., TNF-α) for 30-60 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.

  • Immunostaining: Block non-specific binding sites and incubate with a primary antibody against the p65 subunit of NF-κB. Follow with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope.

  • Quantification: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

G cluster_cytoplasm Cytoplasm cluster_nucleus cytokine Cytokine (e.g., TNF-α) receptor Receptor cytokine->receptor IKK IKK Complex receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates transcription Gene Transcription (Inflammation, Survival) nucleus->transcription activates

Caption: Simplified NF-κB signaling pathway.

JAK-STAT Pathway Assays

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a critical role in immunity, proliferation, and differentiation.[12] Aberrant JAK-STAT signaling is implicated in various cancers and inflammatory diseases.

  • Cell Stimulation and Inhibition: Treat cells with pyrazolo[3,4-b]pyridine compounds before stimulating with a relevant cytokine (e.g., IL-6, IFN-γ) to activate the JAK-STAT pathway.

  • Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer, followed by permeabilization with methanol.

  • Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of a STAT protein (e.g., phospho-STAT3).

  • Analysis: Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation.

G cluster_cytoplasm Cytoplasm cluster_nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor JAK JAK receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT->STAT dimerizes nucleus Nucleus STAT->nucleus translocates transcription Target Gene Transcription nucleus->transcription activates

Caption: Overview of the JAK-STAT signaling pathway.

Section 5: Cell Cycle Analysis

Disruption of the cell cycle is a hallmark of cancer, and many chemotherapeutic agents function by inducing cell cycle arrest. Flow cytometry analysis of DNA content using propidium iodide (PI) is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14][15]

Protocol: Cell Cycle Analysis by Propidium Iodide Staining
  • Cell Treatment: Treat cells with pyrazolo[3,4-b]pyridine compounds for 24-48 hours.

  • Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[14]

Data Presentation: A Comparative Overview

To facilitate the comparison of results, data should be presented in a clear and concise tabular format.

CompoundTarget Cell LineAssayEndpointIC₅₀/GI₅₀ (µM)Reference
Compound X A549 (Lung)MTTViability5.2[16]
HCT-116 (Colon)MTTViability2.3[17]
Compound Y KM12 (Colorectal)TRKA KinaseInhibition0.304[18]
Compound Z UKE-1 (Leukemia)JAK2 KinaseGrowth Inhibition0.1-1.0[19]
Compound 8c NCI-60 PanelTopo IIαGrowth Inhibition1.33[1]

Conclusion

The cell-based assays detailed in this application note provide a robust framework for the preclinical evaluation of pyrazolo[3,4-b]pyridine compounds. By employing a combination of these methods, researchers can effectively determine the cytotoxic and cytostatic effects of their compounds, elucidate the underlying mechanisms of action, and identify promising lead candidates for further development in the fight against cancer and other diseases.

References

The 4-Iodo-Pyrazolo[3,4-b]pyridine Motif: A Versatile Precursor for the Synthesis of Substituted Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development, forming the core structure of numerous compounds with a wide range of biological activities, including kinase inhibitors for targeted cancer therapies.[1][2] The strategic functionalization of this scaffold is paramount for modulating the pharmacological properties of potential drug candidates. Among the various synthetic handles, the iodo group at the 4-position of the pyrazolo[3,4-b]pyridine ring serves as a highly versatile precursor for the introduction of diverse molecular fragments through various palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of substituted pyrazolo[3,4-b]pyridines from the 4-iodo precursor, complete with detailed protocols, mechanistic insights, and practical considerations.

The Strategic Importance of the 4-Iodo-Pyrazolo[3,4-b]pyridine Intermediate

The carbon-iodine bond is the most reactive among the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, readily undergoing oxidative addition to the palladium(0) catalyst.[3] This high reactivity allows for selective functionalization at the 4-position, even in the presence of other less reactive halogen substituents on the heterocyclic core. This chemoselectivity is a key advantage in multi-step synthetic sequences, enabling a modular approach to the construction of complex molecular architectures.

Synthesis of the 4-Iodo-1H-pyrazolo[3,4-b]pyridine Precursor

A reliable and efficient synthesis of the 4-iodo precursor is the essential first step. Direct iodination of the parent 1H-pyrazolo[3,4-b]pyridine offers a straightforward route.

Protocol 1: Iodination of 1H-Pyrazolo[3,4-b]pyridine

This protocol describes the direct iodination of 1H-pyrazolo[3,4-b]pyridine to yield this compound. The reaction proceeds via electrophilic substitution, with the position of iodination influenced by the electronic properties of the heterocyclic system.

Materials:

  • 1H-Pyrazolo[3,4-b]pyridine

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

Procedure:

  • To a solution of 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF in a round-bottom flask, add N-Iodosuccinimide (1.1 eq).

  • Stir the mixture at 60 °C for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • A precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with water and dry under vacuum to afford this compound. The product can often be used in the next step without further purification.

Expected Yield: ~80-90%

Palladium-Catalyzed Cross-Coupling Reactions of this compound

The this compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The following sections provide detailed protocols for some of the most synthetically useful transformations.

Suzuki-Miyaura Coupling: Formation of C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, widely used for the synthesis of biaryl and heteroaryl-aryl structures.

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center (facilitated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1][4][5][6]

dot

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition + Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation + R-B(OR)2 + Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R Reductive_Elimination->Product

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

Materials:

  • This compound

  • Arylboronic acid or heteroarylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the desired boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 2-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-substituted pyrazolo[3,4-b]pyridine.

ParameterRecommended Conditions
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/SPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, Toluene/H₂O, DMF
Temperature 80-120 °C
Typical Yield 60-95%
Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[2][4][7]

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex. The resulting Pd(II) complex then reacts with the amine in the presence of a strong base to form a palladium-amido complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst.[2][7] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating both the oxidative addition and reductive elimination steps.[8][9][10]

dot

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition + Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Amine_Coordination_Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-I(L2)->Amine_Coordination_Deprotonation + HNR2 + Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Amine_Coordination_Deprotonation->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR2 Reductive_Elimination->Product

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Materials:

  • This compound

  • Primary or secondary amine (1.2-2.0 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-3.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Glovebox or Schlenk line techniques

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, phosphine ligand, and base.

  • Add the this compound and a magnetic stir bar.

  • Add the anhydrous, deoxygenated solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

ParameterRecommended Conditions
Catalyst/Ligand Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAP, Pd(OAc)₂/RuPhos
Base NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, THF
Temperature 80-110 °C
Typical Yield 50-90%
Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylethynyl derivatives.[11][12][13]

Mechanistic Insight: The reaction typically involves a dual catalytic system of palladium and copper. The palladium cycle is similar to other cross-coupling reactions. The copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium center. Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[14][15][16][17][18]

dot

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition + Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation_Pd Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation_Pd->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-C≡CR Reductive_Elimination->Product Cu(I) Cu(I) Alkyne_Coordination Alkyne Coordination & Deprotonation Cu(I)->Alkyne_Coordination + H-C≡CR + Base Cu-C≡CR Cu-C≡CR Alkyne_Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation_Pd

Caption: Sonogashira Coupling Catalytic Cycles.

Materials:

  • This compound

  • Terminal alkyne (1.2-2.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA), excess, also serves as solvent)

  • Co-solvent (e.g., THF, DMF, optional)

  • Inert atmosphere

Procedure:

  • To a Schlenk flask containing this compound (1.0 eq), add the palladium catalyst and CuI.

  • Evacuate and backfill with an inert gas.

  • Add the amine base (and co-solvent, if used), followed by the terminal alkyne via syringe.

  • Stir the reaction at room temperature to 60 °C for 2-16 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

ParameterRecommended Conditions
Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
Co-catalyst CuI
Base TEA, DIPA
Solvent Amine base, THF, DMF
Temperature Room temperature to 80 °C
Typical Yield 70-95%
Other Important Transformations

The versatility of the 4-iodo-pyrazolo[3,4-b]pyridine precursor extends to other valuable cross-coupling reactions.

  • Heck Coupling: For the synthesis of 4-alkenyl-pyrazolo[3,4-b]pyridines from alkenes.[19][20][21][22][23][24]

  • Stille Coupling: Utilizes organostannanes as coupling partners, offering a broad substrate scope.[11][13][25][26][27]

  • Palladium-Catalyzed Cyanation: Provides a route to 4-cyano-pyrazolo[3,4-b]pyridines, which are valuable intermediates for further transformations.[3][6][28][29][30]

Conclusion

The 4-iodo-pyrazolo[3,4-b]pyridine is a key intermediate that unlocks a vast chemical space for the synthesis of novel derivatives. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide reliable and versatile methods for the targeted functionalization of this important scaffold. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can efficiently generate diverse libraries of substituted pyrazolo[3,4-b]pyridines for evaluation in drug discovery programs.

References

The Strategic Application of 4-Iodo-1H-pyrazolo[3,4-b]pyridine in Fragment-Based Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Fragment-Based Approach and the Promise of a Privileged Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. By screening small, low-complexity molecules ("fragments") at high concentrations, FBDD allows for the efficient exploration of a target's binding landscape. This approach often yields hits with superior ligand efficiency, providing a more robust foundation for optimization into potent and selective drug candidates.[1]

Within the vast chemical space of potential fragments, the 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged structure." Its structural resemblance to purine enables it to interact with a wide range of ATP-binding sites, particularly within the kinome, making it a fertile starting point for the development of kinase inhibitors.[2][3] This guide focuses on a specific, strategically functionalized derivative: 4-Iodo-1H-pyrazolo[3,4-b]pyridine. The introduction of an iodine atom at the 4-position not only influences the fragment's electronic properties and potential for halogen bonding but, more critically, serves as a versatile chemical handle for rapid, targeted elaboration of initial hits. This document provides a comprehensive overview of its application, from initial screening to hit-to-lead optimization, complete with detailed protocols and the scientific rationale underpinning each step.

Physicochemical Properties and Strategic Advantages of this compound

The utility of this compound in FBDD is rooted in its unique combination of structural and chemical features.

PropertyValue/DescriptionSignificance in FBDD
Molecular Weight 245.02 g/mol [4]Compliant with the "Rule of Three" for fragments, ensuring good ligand efficiency.
Formula C₆H₄IN₃[4]A simple heterocyclic structure with a low number of rotatable bonds, favoring a defined binding mode.
Hydrogen Bond Donors/Acceptors The pyrazole N-H acts as a donor, while the pyridine and pyrazole nitrogens can act as acceptors.[5]Provides multiple points for forming key interactions with protein targets.
Iodine Substituent A heavy halogen atom that can participate in halogen bonding and serves as a versatile handle for cross-coupling reactions.[4][5]Enables structure-guided growth of the fragment into more potent compounds.
Planarity The fused ring system is essentially planar.[5][6]Facilitates π-π stacking interactions within protein binding sites.

The iodine atom is the key to this fragment's strategic value. It provides a site for well-established and versatile cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[4] This allows for the systematic and efficient exploration of the chemical space around the core scaffold, a crucial step in the hit-to-lead optimization phase.

A Step-by-Step Guide to a Fragment-Based Campaign Using this compound

The following workflow outlines a typical FBDD cascade, tailored to the specific properties of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-Iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Iodo-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize this often-challenging transformation.

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in drug discovery, notably in the development of kinase inhibitors.[1] However, its successful functionalization via Suzuki coupling is frequently hampered by issues related to the electronic nature of the heterocycle and the presence of the N-H proton. This guide provides solutions to common problems in a direct question-and-answer format.

Section 1: Foundational Knowledge - FAQs on Key Reaction Parameters

This section covers the essential choices you'll make when setting up your reaction. Understanding the "why" behind each parameter is the first step toward successful optimization.

Q1: Why is catalyst and ligand selection so critical for this specific substrate?

The this compound substrate presents a unique challenge often referred to as the "N-heterocycle problem." The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can lead to the formation of inactive or less active catalyst species, effectively poisoning the catalyst and stalling the reaction cycle.[2][3]

Furthermore, the pyrazolo[3,4-b]pyridine ring is electron-deficient, which generally facilitates the initial oxidative addition step with the C-I bond.[4] However, the subsequent steps, transmetalation and reductive elimination, must be efficient to prevent side reactions.

The solution lies in ligand selection:

  • Bulky, Electron-Rich Ligands: Biaryl monophosphine ligands (often called "Buchwald ligands") such as SPhos, XPhos, and RuPhos are highly effective. Their steric bulk creates a coordination sphere around the palladium that physically hinders the N-heterocycle from binding, thus preventing catalyst deactivation.[5][6] Their electron-donating nature accelerates the rate-limiting reductive elimination step, promoting product formation over catalyst decomposition.

Q2: How do I choose the correct base for the reaction?

The base has two primary functions in the Suzuki-Miyaura catalytic cycle:

  • Activation of the Boronic Acid: The base activates the boronic acid by forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[8]

  • Neutralizing Acidity: It neutralizes the acid generated during the cycle.

For this compound, the acidic N-H proton on the pyrazole ring adds a layer of complexity. A weak or inappropriate base may be consumed by deprotonating the substrate rather than activating the boronic acid.

Recommendations for Base Selection:

  • Potassium Phosphate (K₃PO₄): This is an excellent first choice. It is a strong, non-nucleophilic base that is highly effective, particularly under anhydrous or low-water conditions.[3][6]

  • Cesium Carbonate (Cs₂CO₃): Another highly effective but more expensive option. Its high solubility in many organic solvents can be advantageous.[3][9]

  • Potassium Carbonate (K₂CO₃): While common, K₂CO₃ is a weaker base and may be less effective for this specific substrate unless reaction temperatures are high.[7]

Q3: What is the role of the solvent system, and should I use water?

The solvent must dissolve the organic substrates, the catalyst, and, crucially, the inorganic base to a sufficient degree.[10]

  • Aprotic Polar Solvents: Solvents like 1,4-dioxane , THF , or DMF are standard choices.[3][7][9]

  • The Role of Water: Many Suzuki protocols employ a mixture of an organic solvent and water (e.g., dioxane/water 4:1). Water can be highly beneficial as it readily dissolves inorganic bases like K₂CO₃ or K₃PO₄, facilitating the activation of the boronic acid.[10] However, excessive water is detrimental. It can promote an undesired side reaction called protodeboronation , where the boronic acid is hydrolyzed back to its corresponding arene, reducing the yield.[10][11]

Verdict: Start with a mixed solvent system like 1,4-dioxane/water (4:1 to 10:1) . If protodeboronation of your boronic acid is a major issue, switch to an anhydrous system using a more organically soluble base like K₃PO₄.[10]

Section 2: Troubleshooting Guide - Common Problems & Solutions

Even with a good starting point, problems can arise. This section addresses the most common failure modes in a direct, problem-solution format.

Problem 1: Low to No Product Yield

Q: My reaction is not working at all, or the yield is very low. Where should I begin troubleshooting?

This is the most common issue. A systematic approach is key. Start by confirming the integrity of your starting materials.

Possible Cause 1: Boronic Acid Degradation (Protodeboronation). Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo protodeboronation, where the C-B bond is cleaved by a proton source.[11][12]

  • Solution 1: Check Reagent Quality. Use fresh, high-purity boronic acid. If it's old, its quality may be compromised. Consider using a more stable boronate ester, such as a pinacol ester, which is less susceptible to protodeboronation.[13]

  • Solution 2: Use an Excess. Employ a slight excess of the boronic acid (1.2–1.5 equivalents) to compensate for potential degradation.[7]

  • Solution 3: Minimize Water. As discussed, reduce the amount of water in the reaction or switch to a completely anhydrous system.

Possible Cause 2: Inactive Catalyst. The palladium catalyst is the heart of the reaction. If it's inactive, nothing will happen.

  • Solution 1: Rigorous Degassing. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[14] Before heating, thoroughly degas your reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[3][7]

  • Solution 2: Use a Pre-catalyst. Switch from traditional sources like Pd(PPh₃)₄, which can degrade upon storage, to a more robust, air-stable pre-catalyst (e.g., SPhos Pd G2).[6]

  • Solution 3: Increase Temperature. The reaction may simply be too slow at your current temperature. Cautiously increase the temperature in 10-20 °C increments. Microwave irradiation can be a very effective method for rapidly achieving higher temperatures and accelerating sluggish reactions.[7][9]

Problem 2: Significant Side Product Formation

Q: I'm getting product, but my main impurity is the dehalogenated starting material (1H-pyrazolo[3,4-b]pyridine). Why?

This side reaction is hydrodehalogenation , where the iodine atom is replaced by a hydrogen atom. It is particularly common with electron-deficient N-heterocyclic halides.[5] The culprit is typically a palladium-hydride (Pd-H) species, which can form from the reaction of the palladium complex with bases, trace water, or certain solvents.[4][5]

  • Solution 1: Optimize Ligand and Base. This side reaction is a competing pathway with the desired coupling. Using a bulky, electron-rich ligand (like SPhos or XPhos) can accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.[5] Switching to a milder base may also help.

  • Solution 2: Use High-Purity Solvents. Ensure your solvents are free from impurities that could act as hydride sources.

Q: My crude NMR shows a significant amount of a symmetrical biaryl, which is a dimer of my boronic acid. What causes this?

This is boronic acid homocoupling . It is primarily caused by the presence of oxygen and/or an excess of Pd(II) species in the reaction mixture.[4][14] Oxygen can facilitate a catalytic cycle where two boronic acid molecules are coupled together.

  • Solution 1: Rigorous Degassing. This is the most critical factor. The complete removal of oxygen before the reaction begins is the best way to prevent homocoupling.[14][15]

  • Solution 2: Use a Pd(0) Source or Efficient Pre-catalyst. If you are using a Pd(II) salt (like Pd(OAc)₂), its reduction to the active Pd(0) species might be inefficient, leaving Pd(II) to promote homocoupling. Using a direct Pd(0) source or a pre-catalyst that generates Pd(0) rapidly minimizes this issue.[15]

Section 3: Recommended Protocols
Protocol 1: General Procedure for Suzuki Coupling (Conventional Heating)

This protocol provides a robust starting point for optimization.

  • Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 5:1 v/v) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst and ligand (e.g., Pd₂(dba)₃ with 4-6 mol% SPhos, or an appropriate SPhos pre-catalyst at 2-3 mol%).

  • Reaction: Heat the reaction mixture to 90–110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave heating can dramatically reduce reaction times and improve yields for challenging couplings.[9][16]

  • Setup: To a microwave reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[9]

  • Solvent Addition: Add the solvent system (e.g., DME/water, 3:1 v/v).

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 10–30 minutes.

  • Workup & Purification: Follow steps 6 and 7 from the conventional heating protocol.

Section 4: Data Summary & Visual Workflows
Table 1: Recommended Starting Conditions for Optimization
ParameterRecommendation 1 (Robust)Recommendation 2 (Anhydrous)Notes
Aryl Halide This compoundThis compound1.0 equivalent
Boronic Acid Arylboronic Acid or Pinacol EsterArylboronic Acid or Pinacol Ester1.2 - 1.5 equivalents
Catalyst System SPhos Pd G3 (2-3 mol%)XPhos Pd G2 (2-3 mol%)Pre-catalysts are preferred for stability and activity.[6]
Base K₃PO₄ (2.5 equiv.)Cs₂CO₃ (2.0 equiv.)K₃PO₄ and Cs₂CO₃ are highly effective for N-H heterocycles.[3][9]
Solvent 1,4-Dioxane / H₂O (5:1)THF or 2-MeTHF (anhydrous)Water helps dissolve the base but can cause protodeboronation.[10]
Temperature 90 - 110 °C80 - 100 °CHigher temperatures may be needed for less reactive partners.
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Rigorous degassing is critical to prevent side reactions.[14]

Diagrams

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Workup & Purification A Combine Solids: - Aryl Iodide - Boronic Acid - Base B Seal Vessel & Purge with Inert Gas A->B C Add Degassed Solvent B->C D Add Catalyst/Ligand under Inert Atmosphere C->D E Heat to Target Temp (e.g., 90-110 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool & Quench F->G H Aqueous Workup (Extraction) G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting_Tree Start Low or No Yield Cause1 Cause: Catalyst Inactivity? Start->Cause1 Cause2 Cause: Boronic Acid Degradation? Start->Cause2 Cause3 Cause: Poor Solubility? Start->Cause3 Sol1a Solution: 1. Degas reaction mixture rigorously 2. Use fresh/pre-catalyst Cause1->Sol1a Yes Sol2a Solution: 1. Use fresh boronic acid 2. Use slight excess (1.2-1.5 eq) 3. Switch to anhydrous conditions Cause2->Sol2a Yes Sol3a Solution: 1. Screen different solvents (Dioxane, DMF) 2. Increase temperature Cause3->Sol3a Yes

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Navigating Side Reactions in Sonogashira Coupling of Iodinated Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sonogashira coupling reactions involving iodinated pyrazolopyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-C bond-forming reaction. Here, we will delve into the common side reactions encountered with these specific N-heterocyclic compounds and provide in-depth, field-proven troubleshooting strategies to optimize your synthetic outcomes.

Introduction: The Challenge of Pyrazolopyridines in Sonogashira Coupling

Pyrazolopyridines are a privileged scaffold in medicinal chemistry. Their successful functionalization via Sonogashira coupling opens avenues to novel therapeutics. However, the inherent electronic properties of the pyrazolopyridine ring system can present unique challenges, leading to undesired side reactions. This guide will equip you with the knowledge to anticipate, diagnose, and mitigate these issues.

Troubleshooting Guide: Common Side Reactions & Solutions

This section is structured in a question-and-answer format to directly address the specific problems you may be encountering at the bench.

Issue 1: Significant Formation of Alkyne Homocoupling (Glaser Product)

Question: I am observing a significant amount of a byproduct that corresponds to the dimer of my terminal alkyne. What is causing this, and how can I prevent it?

Answer: This is a classic side reaction in Sonogashira coupling known as Glaser or Glaser-Hay coupling, which is the oxidative homocoupling of terminal alkynes.[1][2] The primary culprit is the presence of oxygen in your reaction mixture, which is exacerbated by the copper(I) co-catalyst.[1][3]

Root Causes & Mechanistic Insight:

The copper(I) co-catalyst, typically CuI, reacts with the terminal alkyne to form a copper(I) acetylide. In the presence of an oxidant like oxygen, this intermediate can undergo oxidative dimerization to yield the 1,3-diyne (homocoupling product).[1]

Solutions:

  • Rigorous Inert Atmosphere: This is the most critical first step. Ensure your reaction is performed under strictly anaerobic conditions.[4][5]

    • Protocol: Degas your solvent(s) thoroughly using methods like freeze-pump-thaw (for at least three cycles) or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Assemble your reaction vessel under a positive pressure of inert gas.

  • Reduce Copper Catalyst Loading: Minimizing the concentration of the copper co-catalyst can disfavor the homocoupling pathway.[4][5]

    • Recommendation: Titrate the amount of CuI down. Start with a lower loading (e.g., 0.5-1 mol%) and see if it improves the ratio of desired product to homocoupled product without significantly slowing down the desired reaction.

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low instantaneous concentration, thus reducing the likelihood of the bimolecular homocoupling reaction.[5]

  • Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, the most effective solution is to eliminate the copper co-catalyst altogether.[2][3][6] Numerous copper-free Sonogashira protocols have been developed that are highly effective and circumvent the problem of Glaser coupling.[7]

Parameter Standard Protocol Troubleshooting Adjustment
Atmosphere InertRigorously Anaerobic
CuI Loading 2-5 mol%0.5-1 mol% or Copper-Free
Alkyne Addition All at onceSlow, dropwise addition
Issue 2: Hydrodehalogenation of the Iodinated Pyrazolopyridine

Question: My starting material, the iodinated pyrazolopyridine, is being consumed, but instead of the desired coupled product, I am isolating the corresponding de-iodinated pyrazolopyridine. What is happening?

Answer: You are observing hydrodehalogenation, a side reaction where the iodine atom is replaced by a hydrogen atom.[8][9][10][11] This can be a significant competing pathway, especially with electron-rich or sterically hindered heteroaromatic systems.

Root Causes & Mechanistic Insight:

Hydrodehalogenation can occur through several mechanisms. One possibility involves the reaction of the palladium-aryl intermediate with a hydrogen source in the reaction mixture before it can undergo transmetalation with the copper acetylide. The amine base or solvent can sometimes act as the hydrogen donor.

Solutions:

  • Choice of Base and Solvent: The nature of the base and solvent can significantly influence the extent of hydrodehalogenation.

    • Recommendation: If you are using an amine base that can readily donate a hydrogen atom (e.g., a primary or secondary amine), consider switching to a tertiary amine like triethylamine (Et3N) or diisopropylethylamine (DIPEA).[12][13] In some cases, inorganic bases like K2CO3 or Cs2CO3 might be beneficial.[14] The solvent choice is also crucial; aprotic solvents are generally preferred.[14]

  • Optimize Reaction Temperature: Higher temperatures can sometimes promote hydrodehalogenation.[15]

    • Recommendation: Since aryl iodides are highly reactive in Sonogashira coupling, try running the reaction at a lower temperature, even room temperature, to see if the side reaction is suppressed.[3][15]

  • Increase Alkyne Concentration: Ensuring a sufficient concentration of the reactive alkyne partner can favor the desired cross-coupling pathway over hydrodehalogenation.

    • Recommendation: Use a slight excess of the terminal alkyne (e.g., 1.2-1.5 equivalents).

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

Question: My reaction mixture turns black, and the reaction stalls. What does this indicate, and how can I prevent it?

Answer: The formation of a black precipitate, known as "palladium black," is a visual indicator of the decomposition of your active Pd(0) catalyst into an inactive, agglomerated state.[5]

Root Causes & Mechanistic Insight:

The catalytically active Pd(0) species is sensitive and can be prone to aggregation and precipitation. This can be triggered by:

  • Presence of Oxygen: As with Glaser coupling, oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.[5]

  • Impurities: Trace impurities in your reagents or solvents can poison and destabilize the palladium catalyst.[5]

  • Inappropriate Ligand or Ligand-to-Metal Ratio: The phosphine ligand plays a crucial role in stabilizing the Pd(0) center. An insufficient amount of ligand or a ligand that is not robust enough can lead to catalyst decomposition.

  • Solvent Effects: Certain solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[16]

Solutions:

  • Strict Inert Atmosphere: As emphasized before, maintaining a rigorously oxygen-free environment is paramount for catalyst stability.[5]

  • Use High-Purity Reagents: Ensure that your iodinated pyrazolopyridine, alkyne, base, and solvent are of the highest possible purity. If necessary, purify your starting materials and distill your solvents.[5]

  • Ligand Selection and Ratio:

    • Recommendation: Increase the ligand-to-palladium ratio. For example, if you are using a Pd(II) precatalyst like PdCl2(PPh3)2, adding extra triphenylphosphine (PPh3) can help maintain a stable catalytic species. Bulky and electron-rich phosphine ligands can also enhance catalyst stability and activity.[17] N-heterocyclic carbene (NHC) ligands are also known to form robust palladium complexes.[17][18]

  • Solvent Choice:

    • Recommendation: If you suspect the solvent is contributing to catalyst decomposition, consider switching to an alternative. For example, using the amine base as the solvent or co-solvent, or employing solvents like DMF or toluene, might be beneficial.[4][19]

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the nitrogen atoms on the pyrazolopyridine ring?

The need for N-protection depends on the specific pyrazolopyridine isomer and the reaction conditions. The pyrazole N-H can be acidic and may interfere with the base or the catalytic cycle. Similarly, the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. If you are experiencing low yields or complex reaction mixtures, consider protecting the N-H of the pyrazole ring with a suitable protecting group like Boc or SEM.

Q2: Which palladium catalyst is best for this type of substrate?

Commonly used palladium catalysts include Pd(PPh3)4 and PdCl2(PPh3)2.[3][17] For challenging substrates, more advanced catalyst systems involving bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands may offer improved performance.[17][18] The choice often depends on empirical screening for your specific substrate.

Q3: Can I use an aryl bromide or chloride instead of an iodide?

The reactivity of the aryl halide in Sonogashira coupling follows the trend I > Br > Cl.[3][15] While couplings with aryl bromides are common, they often require higher temperatures and more active catalyst systems.[19] Aryl chlorides are the most challenging. For pyrazolopyridine systems, starting with the iodide is generally recommended for milder conditions and higher success rates.[16]

Q4: What is the optimal base for the Sonogashira coupling of iodinated pyrazolopyridines?

The choice of base is critical and often substrate-dependent.[13] Amine bases like triethylamine (Et3N) and diisopropylethylamine (DIPEA) are commonly used.[12][13] For some systems, inorganic bases such as K2CO3 or Cs2CO3 may provide better results, particularly in copper-free protocols.[14] It is often worthwhile to screen a few different bases during your initial optimization.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired Sonogashira cycle and the major side reactions.

Sonogashira_Pathways cluster_sonogashira Desired Sonogashira Cycle cluster_glaser Glaser Homocoupling (Side Reaction) cluster_hydrodehalogenation Hydrodehalogenation (Side Reaction) Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + Ar-I ArPdI Ar-Pd(II)-I(L2) OxAdd->ArPdI Transmetalation Transmetalation ArPdI->Transmetalation + Cu-Alkyne ArPdI_H Ar-Pd(II)-I(L2) ArPdAlkyne Ar-Pd(II)-Alkyne(L2) Transmetalation->ArPdAlkyne ArPdAlkyne->Pd0 RedElim Reductive Elimination ArPdAlkyne->RedElim Product Ar-Alkyne RedElim->Product Alkyne_Cu Cu-Alkyne Dimerization Oxidative Dimerization Alkyne_Cu->Dimerization + O2 Diyne Alkyne-Alkyne Dimerization->Diyne Protonolysis Protonolysis/ Reductive Elimination ArPdI_H->Protonolysis + H source ArH Ar-H Protonolysis->ArH

Caption: Competing reaction pathways in Sonogashira coupling.

Troubleshooting Workflow

When encountering issues with your Sonogashira coupling of iodinated pyrazolopyridines, follow this systematic troubleshooting workflow.

Troubleshooting_Workflow Start Low Yield or Complex Mixture Check_Inert Verify Rigorous Inert Atmosphere Start->Check_Inert Check_Reagents Assess Reagent Purity & Freshness Check_Inert->Check_Reagents Yes Analyze_Byproducts Identify Major Byproducts (LCMS/NMR) Check_Reagents->Analyze_Byproducts Yes Homocoupling Homocoupling Dominant? Analyze_Byproducts->Homocoupling Hydrodehalogenation Hydrodehalogenation Observed? Homocoupling->Hydrodehalogenation No Sol_Homocoupling Reduce CuI loading Slow alkyne addition Switch to Cu-free protocol Homocoupling->Sol_Homocoupling Yes Decomposition Catalyst Decomposition (Pd Black)? Hydrodehalogenation->Decomposition No Sol_Hydrodehalogenation Change base/solvent Lower reaction temperature Increase alkyne equivalents Hydrodehalogenation->Sol_Hydrodehalogenation Yes Sol_Decomposition Increase ligand ratio Change ligand/solvent Ensure high purity reagents Decomposition->Sol_Decomposition Yes Success Optimized Reaction Decomposition->Success No/Resolved Sol_Homocoupling->Success Sol_Hydrodehalogenation->Success Sol_Decomposition->Success

Caption: A systematic workflow for troubleshooting Sonogashira reactions.

References

Technical Support Center: Troubleshooting Low Conversion in Heck Reactions with 4-Iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for Heck reactions involving the challenging substrate, 4-Iodo-1H-pyrazolo[3,4-b]pyridine. This electron-rich N-heterocyclic halide often presents unique difficulties, leading to low conversion rates. This document offers a structured, question-and-answer-based approach to diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Heck reaction with this compound is resulting in low or no product yield. What are the primary reasons for this?

Low conversion with this specific substrate is often a multifaceted issue stemming from its inherent electronic and coordinating properties. The key factors include:

  • Catalyst Poisoning: The pyrazolo[3,4-b]pyridine core, with its multiple nitrogen atoms, can act as a strong ligand for the palladium catalyst. This coordination can lead to the formation of stable, inactive palladium complexes, effectively poisoning the catalyst and halting the catalytic cycle.[1][2]

  • Slow Oxidative Addition: While aryl iodides are generally reactive in Heck couplings, the electron-donating nature of the pyrazolo[3,4-b]pyridine ring system can decrease the electrophilicity of the carbon-iodine bond. This can slow down the crucial initial oxidative addition step to the Pd(0) catalyst, which is often the rate-limiting step.

  • Suboptimal Ligand Choice: The selection of the ligand is critical. A ligand that is too bulky may hinder the approach of the substrate, while one that is not electron-donating enough may not sufficiently activate the palladium center for oxidative addition. For N-heteroaryl halides, sterically bulky phosphine ligands are often crucial.[1]

  • Inappropriate Base Selection: The base plays a vital role in regenerating the active Pd(0) catalyst at the end of the cycle.[3] An unsuitable base (either too weak or too strong) can lead to incomplete catalyst turnover or unwanted side reactions.

Q2: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can it be prevented?

The formation of palladium black is a clear sign of catalyst decomposition.[4][5] This occurs when the active, soluble Pd(0) species agglomerate into inactive, heterogeneous palladium metal.

Causes:

  • High Temperatures: Elevated temperatures, often employed to drive reactions with less reactive halides, can accelerate catalyst decomposition.

  • Absence of a Stabilizing Ligand: A suitable ligand is essential not only for the catalytic activity but also for stabilizing the palladium nanoparticles and preventing their aggregation.

  • Presence of Oxygen: Although many modern Heck protocols are robust, residual oxygen can oxidize the active Pd(0) to Pd(II), which can then be reduced to palladium black.[4]

Solutions:

  • Ligand Optimization: Employ bulky, electron-rich phosphine ligands such as P(t-Bu)₃, XPhos, or SPhos. These ligands stabilize the palladium center and promote the desired catalytic pathway.[6]

  • Temperature Control: Carefully control the reaction temperature. It is advisable to start with a lower temperature and incrementally increase it if the reaction is sluggish.

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • "Jeffery Conditions": Consider the use of tetraalkylammonium salts like tetrabutylammonium bromide (TBAB). These salts can stabilize the palladium catalyst, sometimes even allowing for ligand-free conditions, and can facilitate the reaction at lower temperatures.[7][8]

Q3: How do I select the optimal combination of ligand, base, and solvent for my reaction?

Optimizing these three components is crucial for success. A systematic approach, such as a Design of Experiment (DoE), can be highly effective.[9] However, based on established principles for challenging Heck couplings, the following recommendations can serve as a starting point:

ComponentRecommendations for this compoundRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are common and effective Pd(0) sources or precursors that are reduced in situ.
Ligand Bulky, electron-rich phosphines (e.g., P(o-tol)₃, P(t-Bu)₃, Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).[6][10]Bulky ligands can prevent the strong coordination of the N-heterocycle to the palladium center, while their electron-donating nature facilitates the oxidative addition step.[1]
Base Inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases like Et₃N, DBU.The choice of base can be solvent-dependent. Inorganic bases are often used in polar aprotic solvents, while organic amines are common in less polar media. The base should be strong enough to neutralize the generated H-X but not so strong as to cause substrate or product degradation.
Solvent Polar aprotic solvents such as DMF, DMAc, or NMP.These solvents are generally effective for Heck reactions as they can dissolve the inorganic bases and stabilize the polar intermediates in the catalytic cycle.[11]

Experimental Protocol: Screening Reaction Conditions

  • Setup: In a series of oven-dried reaction vials equipped with stir bars, add this compound (1.0 equiv).

  • Reagents: To each vial, add the alkene (1.2-1.5 equiv) and the chosen base (2.0-3.0 equiv).

  • Catalyst/Ligand: In a separate vial, prepare a stock solution of the palladium precursor and ligand in the reaction solvent. Add the appropriate amount of this catalyst solution to each reaction vial.

  • Solvent: Add the solvent to achieve the desired concentration.

  • Inert Atmosphere: Seal the vials and purge with nitrogen or argon.

  • Heating: Place the vials in a preheated aluminum block on a magnetic stir plate at the desired temperature.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals.

Q4: Could the N-H group on the pyrazole ring be interfering with the reaction? Should I consider N-protection?

Yes, the acidic N-H proton of the pyrazole ring can indeed interfere with the Heck reaction in several ways:

  • Reaction with the Base: The N-H proton can be deprotonated by the base, consuming the base and potentially forming a pyrazolate anion that can coordinate to the palladium center, inhibiting catalysis.

  • Side Reactions: The unprotected N-H group can participate in undesired side reactions.

Recommendation: N-protection of the pyrazole is highly recommended. Common protecting groups like trityl (Tr), Boc, or SEM can be employed. The choice of protecting group can influence the substrate's electronic properties and solubility. Studies on similar 4-iodopyrazoles have shown that a trityl protecting group can be effective in Heck-Mizoroki reactions.[12]

Visualizing the Heck Catalytic Cycle and Troubleshooting

The following diagram illustrates the key steps of the Heck reaction and highlights potential points of failure when using this compound.

Heck_Troubleshooting Heck Catalytic Cycle & Troubleshooting cluster_troubleshooting Potential Failure Points Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII R-Pd(II)-I(L)₂ OxAdd->PdII Coord Olefin Coordination PdII->Coord Alkene MigIns Migratory Insertion Coord->MigIns BetaElim β-Hydride Elimination MigIns->BetaElim RedElim Reductive Elimination BetaElim->RedElim Product RedElim->Pd0 Base H-X Product Product Base Base Poisoning Catalyst Poisoning: N-coordination Poisoning->Pd0 SlowOxAdd Slow Oxidative Addition: Electron-rich Ar-I SlowOxAdd->OxAdd Decomposition Catalyst Decomposition: Palladium Black Decomposition->Pd0

Caption: Troubleshooting the Heck catalytic cycle for this compound.

Summary of Key Recommendations

  • Protect the N-H Group: This is often the most critical first step to prevent catalyst inhibition and side reactions.

  • Optimize the Catalyst System: Systematically screen bulky, electron-rich phosphine ligands or NHCs in combination with a suitable palladium precursor.

  • Careful Selection of Base and Solvent: Use polar aprotic solvents and screen both inorganic and organic bases.

  • Control Reaction Temperature: Avoid excessively high temperatures to prevent catalyst decomposition.

  • Maintain an Inert Atmosphere: Rigorously exclude oxygen from the reaction.

  • Consider Additives: If catalyst decomposition persists, explore the use of phase-transfer catalysts like TBAB.

By methodically addressing these potential issues, researchers can significantly improve the conversion rates and overall success of Heck reactions with the challenging this compound substrate.

References

Preventing dehalogenation in palladium cross-coupling of 4-Iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Dehalogenation

Welcome, researchers and drug development professionals. This guide, prepared by our senior application scientists, provides in-depth technical support for a common and critical challenge: the hydrodehalogenation of 4-Iodo-1H-pyrazolo[3,a]pyridine during palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazolopyridine ring system, coupled with the high reactivity of the C-I bond, makes this substrate particularly susceptible to this yield-reducing side reaction.[1][2][3]

This resource is designed to move beyond generic advice, offering a causal understanding of why dehalogenation occurs and providing specific, actionable strategies to maintain the integrity of your C-I bond, ensuring successful C-C, C-N, and C-O bond formation.

Frequently Asked Questions (FAQs)

Q1: What exactly is hydrodehalogenation in the context of my reaction?

Hydrodehalogenation (often shortened to "dehalogenation") is a pervasive side reaction in palladium-catalyzed cross-couplings where the iodine atom on your 4-Iodo-1H-pyrazolo[3,4-b]pyridine is replaced by a hydrogen atom.[4][5] This generates the undesired 1H-pyrazolo[3,4-b]pyridine byproduct, consuming your starting material, lowering the yield of your target molecule, and complicating downstream purification.

Q2: What is the primary cause of dehalogenation? I thought the C-I bond was supposed to react.

While the oxidative addition of the C-I bond to the Pd(0) center is the desired first step, the resulting Aryl-Pd(II)-I intermediate is at a critical juncture. Dehalogenation occurs when this intermediate undergoes a competing reaction pathway. Instead of transmetalation (in Suzuki or Stille couplings) or amine coordination (in Buchwald-Hartwig), a hydride source intercepts the catalytic cycle. This forms an Aryl-Pd(II)-H species, which then quickly undergoes reductive elimination to release the dehalogenated arene and regenerate the Pd(0) catalyst.[6]

Hydride sources can be deceptively ubiquitous in cross-coupling reactions. Common culprits include:

  • Solvents: Alcoholic solvents (e.g., methanol, isopropanol) can undergo β-hydride elimination after coordinating to the palladium center, transferring a hydride.[5][7]

  • Bases: Certain bases, or impurities within them, can act as hydride donors.

  • Reagents: The organoboron reagent in Suzuki coupling (or its impurities) can sometimes be a source.

  • Water: While often necessary, water can participate in pathways that generate hydride species, especially in the presence of a base.[4]

Q4: Why is my this compound so prone to this side reaction?

There are two key reasons. First, aryl iodides are highly reactive towards oxidative addition, which is generally favorable.[5][8] However, this high reactivity doesn't guarantee a fast subsequent step. Second, the pyrazolo[3,4-b]pyridine core is an electron-deficient N-heterocycle. This property can slow down the rate of reductive elimination for the desired product. When the desired pathway slows, the competing dehalogenation pathway has more opportunity to occur.[3]

Visualizing the Competing Pathways

To effectively troubleshoot, it's crucial to visualize the catalytic crossroads. The desired productive cycle must be kinetically favored over the dehalogenation cycle.

Catalytic_Cycle cluster_legend Legend pd0 Pd(0)L₂ (Active Catalyst) ox_add Ar-Pd(II)(L)₂-I (Oxidative Adduct) pd0->ox_add Oxidative Addition trans Ar-Pd(II)(L)₂-R (Transmetalation Complex) ox_add->trans Transmetalation hydride Ar-Pd(II)(L)₂-H (Hydride Complex) ox_add->hydride Hydride Transfer product Ar-R (Desired Product) trans->product Reductive Elimination product->pd0 Catalyst Regeneration dehalo_product Ar-H (Dehalogenated Byproduct) hydride->dehalo_product Reductive Elimination dehalo_product->pd0 Catalyst Regeneration start Ar-I reagent R-M (e.g., R-B(OH)₂) reagent->trans hydride_source Hydride Source (Solvent, Base, etc.) hydride_source->hydride key1 Desired Pathway key2 Dehalogenation Pathway Troubleshooting_Workflow start High Dehalogenation (>15%) Observed? check_catalyst Step 1: Evaluate Catalyst System Is the ligand a bulky biarylphosphine (e.g., XPhos, SPhos)? start->check_catalyst Yes check_solvent Step 2: Check Solvent & Base Are you using an aprotic solvent (Dioxane, Toluene)? Is the base K₃PO₄? check_catalyst->check_solvent Yes sol_catalyst ACTION: Switch to an XPhos or SPhos Pd G3 precatalyst. check_catalyst->sol_catalyst No check_temp Step 3: Adjust Temperature Can the reaction run cooler? check_solvent->check_temp Yes sol_solvent ACTION: Replace alcoholic solvents with Dioxane/H₂O. Use K₃PO₄. check_solvent->sol_solvent No sol_temp ACTION: Lower temperature by 20 °C and monitor kinetics. check_temp->sol_temp Yes end_node Problem Solved check_temp->end_node No, already at RT sol_catalyst->check_solvent sol_solvent->check_temp sol_temp->end_node

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 4-Iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 4-Iodo-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this powerful C-N cross-coupling reaction to access novel chemical matter based on the privileged pyrazolo[3,4-b]pyridine scaffold.

The pyrazolo[3,4-b]pyridine core is a cornerstone in modern medicinal chemistry, appearing in numerous therapeutics, particularly as kinase inhibitors.[1] The Buchwald-Hartwig amination provides a direct and modular route to introduce diverse amine functionalities at the C4-position, but the unique electronic properties of this heterocyclic system present specific challenges.[2][3] This document provides in-depth, field-proven insights to help you navigate these challenges, troubleshoot common issues, and improve the efficiency and reproducibility of your reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions you may have before setting up your experiment.

Q1: Why is this compound considered a "challenging" substrate for Buchwald-Hartwig amination?

A1: The difficulty arises from two primary factors inherent to the molecule's structure:

  • Electron-Deficient Nature: The pyrazolo[3,4-b]pyridine ring system is electron-poor due to the presence of three nitrogen atoms. This can slow down the crucial oxidative addition step of the catalytic cycle.[4]

  • Catalyst Inhibition: The pyridine nitrogen and the pyrazole nitrogens can act as ligands, coordinating to the palladium catalyst. This can lead to the formation of inactive or off-cycle catalyst complexes, effectively poisoning the reaction.[5][6] Overcoming this requires carefully selected ligands that sterically and electronically disfavor such unproductive binding.

Q2: I have access to 4-bromo and 4-chloro analogs. Why choose the 4-iodo substrate?

A2: The choice of halide is a critical parameter. The reactivity in palladium-catalyzed cross-couplings is primarily dictated by the carbon-halogen bond strength, which follows the trend C-I < C-Br < C-Cl.[1]

  • This compound: As the most reactive halide, it allows for milder reaction conditions (lower temperatures, shorter reaction times) and can be crucial for coupling less reactive amines. However, the iodide anion generated during the reaction can sometimes have an inhibitory effect on the catalyst.[7][8] It is also more susceptible to a side reaction known as hydrodehalogenation (replacement of iodine with hydrogen).[1]

  • 4-Bromo/Chloro Analogs: These are more stable and cost-effective but require more active catalyst systems (e.g., highly electron-rich, bulky ligands) and more forcing conditions (higher temperatures) to achieve efficient oxidative addition.[1] For difficult couplings, starting with the iodo-substrate is generally the most strategic approach.

Q3: How do I select the optimal ligand for this specific substrate?

A3: Ligand choice is arguably the most critical factor for success. For challenging, electron-deficient heterocycles, the goal is to use a ligand that promotes a high rate of reductive elimination while stabilizing the active monoligated palladium species.[9]

  • Bulky Biaryl Phosphines: Ligands like tBuXPhos, XPhos, and RuPhos are excellent starting points. Their steric bulk helps prevent the formation of inactive bis-ligated palladium complexes and accelerates the key steps of the catalytic cycle.[7][9]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful tools for coupling challenging substrates.[10] A robust class of BIAN-NHC catalysts has shown particular promise for the amination of coordinating heterocycles, as their unique structure can mitigate catalyst inhibition.[4][5]

Q4: What is the best base to use, and how does it impact the reaction?

A4: The base plays a crucial role in deprotonating the amine (or the palladium-amine complex) to generate the active nucleophile.[11]

  • Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base for many Buchwald-Hartwig reactions.[7][12] Its high basicity (pKaH ≈ 19) facilitates the deprotonation of a wide range of amines.

  • Weaker Inorganic Bases: If your amine or pyrazolopyridine contains base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred.[7] However, their use often necessitates higher reaction temperatures to achieve comparable reaction rates.[8] The choice is a trade-off between reactivity and functional group tolerance.[11]

Part 2: Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Problem Potential Cause(s) Recommended Solution(s) & Rationale
Low or No Conversion 1. Catalyst Deactivation/Inhibition: The pyrazolopyridine nitrogens are coordinating to the Pd center.[5]Solution: Switch to a more sterically hindered ligand (e.g., from XPhos to tBuXPhos) or an NHC-based system to prevent substrate coordination.[4][13] Consider using a pre-catalyst (e.g., XPhos Pd G3) to ensure efficient generation of the active Pd(0) species.[8]
2. Poor Reagent Quality: Solvents are not anhydrous/degassed; base has degraded.Solution: Use freshly distilled or purchased anhydrous, degassed solvents.[7][14] Toluene and 1,4-dioxane are common choices.[15] Ensure the base is fresh and handled under an inert atmosphere.
3. Suboptimal Ligand/Base Combination: The chosen base may not be strong enough for the specific amine nucleophile.Solution: Screen a panel of conditions. If using a weaker base (Cs₂CO₃), try switching to a stronger one (NaOtBu), provided functional groups are compatible.[7][16]
Formation of Side Products 1. Hydrodehalogenation: The iodo group is replaced by a hydrogen atom.Solution: This often occurs at elevated temperatures. Try lowering the reaction temperature by 10-20 °C.[17] Ensure a rigorously inert atmosphere, as trace water can be a proton source. Using a bulkier ligand can also disfavor this pathway.
2. Dimerization/Byproducts: Self-coupling of the amine or aryl halide.[18]Solution: This suggests the catalytic cycle is not turning over efficiently. Check catalyst loading and ensure the ligand-to-palladium ratio is optimal (typically 1.5:1 to 2:1). Re-evaluate the ligand choice.
Reaction is Stalled or Incomplete 1. Inhibitory Effect of Iodide: The generated iodide anion can form unreactive palladium iodide dimers.[19]Solution: Using toluene as a solvent can sometimes help, as the resulting sodium/potassium iodide salt has poor solubility and precipitates out.[19] Bidentate ligands like BINAP were historically used to prevent dimer formation, though modern bulky monophosphine ligands are generally more effective.[9]
2. Insufficient Catalyst Loading: For challenging substrates, a higher catalyst load may be required.Solution: Incrementally increase the catalyst and ligand loading from 1 mol% up to 3-5 mol%. Monitor the reaction by LC-MS to see if conversion improves.[18]
Inconsistent or Irreproducible Results 1. Atmosphere Control: The Pd(0) catalytic species and some ligands are highly sensitive to oxygen.[14]Solution: Ensure all reagents are added under a robust inert atmosphere (Nitrogen or Argon). Use Schlenk techniques or a glovebox for maximum reproducibility. Degas the reaction mixture thoroughly via freeze-pump-thaw cycles or by sparging with an inert gas for 15-20 minutes.[7]
2. Pre-catalyst Formation: If generating the catalyst in situ from Pd(OAc)₂, the reduction to Pd(0) can be unreliable.[14]Solution: Use a commercially available, air-stable palladacycle pre-catalyst (e.g., a "G3" or "G4" pre-catalyst). These generate the active LPd(0) species rapidly and reproducibly upon exposure to the base.[8][12]

Part 3: Experimental Protocols & Methodologies

This section provides a robust starting point for your experiments. Optimization will likely be necessary based on your specific amine coupling partner.

General Protocol for Small-Scale Reaction Screening

This protocol is designed for a 0.1 to 0.5 mmol scale reaction. All manipulations should be performed under an inert atmosphere (e.g., in a nitrogen-filled glovebox or using Schlenk techniques).

Reagent Preparation:

  • Solvent: Use anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).[15]

  • Base: Use a fresh bottle of sodium tert-butoxide (NaOtBu) or weigh it out in a glovebox.

  • Substrates: Ensure this compound and the amine are pure and dry.

Step-by-Step Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound (1.0 equiv).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol%).

  • Add the ligand (e.g., XPhos, 0.02 equiv, 2 mol%).

  • Add the base (e.g., NaOtBu, 1.4 equiv).[20]

  • Seal the vial with a septum cap. If not in a glovebox, evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

  • Through the septum, add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M).

  • Add the amine coupling partner (1.2 equiv). If the amine is a solid, it can be added in step 1.

  • Place the vial in a pre-heated heating block or oil bath set to the desired temperature (a good starting point is 80-100 °C).[12]

  • Stir the reaction vigorously for the specified time (monitor by TLC or LC-MS every 2-4 hours until starting material is consumed or the reaction stalls).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench carefully with water or saturated aqueous ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Part 4: Key Reagent & Condition Tables

The following tables summarize key parameters to aid in your experimental design.

Table 1: Recommended Ligands & Pre-catalysts

Ligand / Pre-catalyst Type Key Features & When to Use
XPhos / XPhos Pd G3 Bulky Biaryl Monophosphine A versatile, robust ligand. Excellent first choice for general screening.[20]
tBuXPhos / tBuXPhos Pd G3 Bulky Biaryl Monophosphine More sterically hindered than XPhos. Use when catalyst inhibition by the heterocycle is suspected.[9]
RuPhos / RuPhos Pd G3 Bulky Biaryl Monophosphine Often effective for coupling primary amines and ammonia equivalents.[9]

| BIAN-INon-Pd Complex | N-Heterocyclic Carbene (NHC) | Specifically designed for challenging, coordinating heterocycles. Consider when phosphine ligands fail.[4][5] |

Table 2: Common Bases for Buchwald-Hartwig Amination

Base pKaH (approx.) Common Solvents Notes
NaOtBu / KOtBu 19 Toluene, Dioxane, THF Strong, highly effective for a broad range of amines. Can be incompatible with sensitive functional groups (e.g., esters).[7][16]
LHMDS 26 Toluene, THF Very strong base, useful for deprotonating weakly acidic amines.[7]
Cs₂CO₃ 10 Dioxane, DMF, Toluene A milder base, suitable for substrates with sensitive functional groups. Often requires higher temperatures.[11]

| K₃PO₄ | 12 | Dioxane, Toluene | Another mild base option, often used in combination with highly active catalyst systems.[7] |

Part 5: Mechanistic Overview & Visualizations

Understanding the catalytic cycle is essential for rational troubleshooting. The reaction proceeds through four key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[12][19]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_off_cycle Potential Off-Cycle Pathway Pd_0 Active L-Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd_0->OxAdd Ar-I (Substrate) Inhibition Inactive Pd-Complex (Substrate Coordinated) Pd_0->Inhibition Coordination by Pyrazolopyridine-N Amide_Complex Palladium Amido Complex OxAdd->Amide_Complex + Amine (R₂NH) - HX (via Base) Amide_Complex->Pd_0 Reductive Elimination & Product Release Product_Complex Product Coordination (Intermediate) Amide_Complex->Product_Complex Reductive Elimination Product_Complex->Pd_0 Product Release (Ar-NR₂) caption Fig 1. Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Fig 1. Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow

When a reaction fails, a logical progression of steps can help identify the root cause efficiently.

Troubleshooting_Workflow start Reaction Yield is Low (<50%) check_reagents Verify Reagent Quality (Anhydrous/Degassed Solvent, Fresh Base) start->check_reagents check_atmosphere Ensure Rigorous Inert Atmosphere check_reagents->check_atmosphere change_ligand Screen More Sterically Hindered Ligand (e.g., tBuXPhos, NHC) check_atmosphere->change_ligand If no improvement change_base Increase Base Strength (e.g., Cs₂CO₃ → NaOtBu) change_ligand->change_base optimize_temp Adjust Temperature (Try lowering to reduce side reactions or raising to improve conversion) change_base->optimize_temp increase_loading Increase Catalyst/Ligand Loading (e.g., from 2% to 4%) optimize_temp->increase_loading success Success: Yield Improved increase_loading->success If effective

Caption: Fig 2. A systematic workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: Purifying 4-Iodo-1H-pyrazolo[3,4-b]pyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the common and often complex challenges associated with the purification of 4-Iodo-1H-pyrazolo[3,4-b]pyridine. This document is designed for researchers, scientists, and professionals in drug development who are working with this critical kinase inhibitor intermediate.[1] Here, we will dissect frequently encountered purification hurdles, provide troubleshooting guides in a direct question-and-answer format, and offer detailed, field-proven protocols to enhance the purity and yield of your target compound.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by researchers during the purification of this compound.

FAQ 1: My crude product is a dark, oily residue instead of the expected solid. What are the likely causes and how can I resolve this?

Answer: An oily crude product often indicates the presence of persistent solvent residues, typically high-boiling point solvents like DMF used in the iodination reaction, or the formation of significant side products.[2][3]

Causality and Troubleshooting Strategy:

  • Residual DMF: N,N-Dimethylformamide (DMF) is a common solvent for iodination reactions involving N-iodosuccinimide (NIS) or iodine/KOH.[2][3] Its high boiling point (153 °C) makes it difficult to remove completely by standard rotary evaporation.

    • Solution: Employ a high-vacuum distillation or azeotropic distillation with a solvent like toluene to effectively remove residual DMF. Repeatedly adding and evaporating a lower-boiling solvent can help chase out the DMF.

  • Side Product Formation: The reaction conditions for iodination can sometimes lead to the formation of over-iodinated species or other byproducts, which may be oils or low-melting solids that depress the overall melting point of the crude mixture.

    • Solution: Before attempting a full-scale purification, analyze a small aliquot of the crude product by TLC and ¹H NMR to identify the number of components. If multiple spots are visible on the TLC plate, column chromatography is the recommended next step.

FAQ 2: I'm observing a low yield after purification. What are the most common reasons for product loss?

Answer: Low recovery of this compound can be attributed to several factors, including incomplete reaction, product degradation, or suboptimal purification techniques.

Troubleshooting Low Yields:

Potential Cause Explanation Recommended Action
Incomplete Iodination The starting material, 1H-pyrazolo[3,4-b]pyridine, may not have fully reacted.Monitor the reaction progress using TLC or LC-MS. Consider increasing the reaction time or the stoichiometry of the iodinating agent (e.g., NIS).
Product Degradation Pyrazolo[3,4-b]pyridines can be sensitive to harsh pH conditions or prolonged exposure to heat.[4]Use milder workup conditions. Avoid strong acids or bases if possible. If heating is necessary, do so for the minimum time required.
Loss During Extraction The product may have some solubility in the aqueous phase, leading to losses during liquid-liquid extraction.Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, DCM). After the initial extractions, saturate the aqueous layer with brine to decrease the polarity and perform one final extraction.
Suboptimal Chromatography The chosen solvent system for column chromatography may not be providing adequate separation, leading to the co-elution of the product with impurities and subsequent loss when trying to isolate pure fractions.Systematically screen different solvent systems using TLC to find an eluent that gives good separation between your product and impurities. A common starting point is a hexane/ethyl acetate gradient.
Dehalogenation Iodinated aromatic compounds can sometimes undergo dehalogenation, especially under basic conditions or in the presence of certain catalysts.Ensure that the pH during workup and purification is not strongly basic. If using column chromatography, consider using a neutral silica gel.
FAQ 3: My NMR spectrum shows persistent impurities even after column chromatography. What are these common impurities and how can I remove them?

Answer: Common impurities that persist after initial purification often include starting material, isomers, and byproducts from the iodinating reagent.

Identifying and Removing Common Impurities:

  • Unreacted 1H-pyrazolo[3,4-b]pyridine: This is a very common impurity.

    • Identification: Look for its characteristic peaks in the ¹H NMR spectrum.

    • Removal: Optimize your column chromatography. A shallower solvent gradient can improve separation. If co-elution is a persistent issue, recrystallization may be a more effective final purification step.

  • Isomeric Products: Depending on the directing effects of substituents on the pyrazolopyridine ring, iodination could potentially occur at other positions, leading to isomeric impurities.

    • Identification: Isomers will have similar masses but different NMR chemical shifts. Careful analysis of 2D NMR spectra (COSY, HSQC) can help in their identification.

    • Removal: Isomers can be very challenging to separate by chromatography. Recrystallization from a carefully selected solvent system is often the best approach. Fractional crystallization may be necessary in some cases.

  • Succinimide: If N-iodosuccinimide (NIS) is used as the iodinating agent, succinimide is a common byproduct.

    • Identification: Succinimide is highly polar and water-soluble. It typically appears as a singlet around 2.7 ppm in the ¹H NMR spectrum in DMSO-d₆.

    • Removal: A simple aqueous wash of the organic layer during the workup is usually sufficient to remove the majority of succinimide. If it persists, it can be removed by column chromatography, as it will elute with highly polar solvent mixtures.

Section 2: Experimental Protocols & Workflows

Protocol 1: Optimized Column Chromatography for this compound

This protocol provides a step-by-step guide for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Glass chromatography column

  • Fraction collection tubes

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane. The amount of silica should be approximately 50-100 times the weight of the crude product.

  • Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. To this solution, add a small amount of silica gel to form a dry powder. Carefully apply this dry-loaded sample to the top of the column bed.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the eluent by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexane.

    • The optimal gradient should be determined beforehand by TLC analysis of the crude mixture.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions containing the this compound and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization of this compound

Recrystallization is an excellent final purification step to obtain highly pure, crystalline material.[3][5]

Materials:

  • Partially purified this compound

  • Selected recrystallization solvent (e.g., a mixture of Dichloromethane and Hexane)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of DCM and hexane often works well.[3]

  • Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent, like DCM) until the solid just dissolves.

  • Crystallization:

    • If using a solvent pair, slowly add the anti-solvent (e.g., hexane) until the solution becomes slightly cloudy.

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Workflow Diagram: Purification Strategy

The following diagram outlines a logical workflow for the purification of this compound.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO₃ wash) start->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying of Organic Layer (e.g., Na₂SO₄) extraction->drying concentration Concentration in vacuo drying->concentration crude_product Crude Product Analysis (TLC, ¹H NMR) concentration->crude_product decision Purity Assessment crude_product->decision column_chrom Column Chromatography decision->column_chrom Significant Impurities recrystallization Recrystallization decision->recrystallization Minor Impurities pure_product Pure this compound decision->pure_product Sufficiently Pure column_chrom->decision Re-assess Purity column_chrom->pure_product Fractions Pure recrystallization->pure_product

Caption: A decision-making workflow for the purification of this compound.

Section 3: Data Interpretation

Table 1: Common ¹H NMR Solvent and Impurity Chemical Shifts

This table provides a reference for identifying common solvents and impurities in your NMR spectra. Chemical shifts can vary slightly based on concentration and temperature.

Compound ¹H Chemical Shift (ppm) in CDCl₃ Multiplicity Notes
Dichloromethane (DCM) 5.30sResidual solvent from extraction or chromatography.
Ethyl Acetate 1.26 (t), 2.05 (s), 4.12 (q)t, s, qCommon extraction and chromatography solvent.[6]
Hexane 0.88, 1.26mCommon chromatography solvent.[6]
Acetone 2.17sCan be an impurity from glassware cleaning.
DMF 2.88 (s), 2.95 (s), 8.02 (s)s, s, sResidual reaction solvent.[6]
Toluene 2.36 (s), 7.17-7.29 (m)s, mCan be used for azeotropic removal of DMF.[6]
Succinimide ~2.7 (in DMSO-d₆)sByproduct from NIS iodination.
Water ~1.56s (broad)Varies significantly with solvent and sample conditions.

Data adapted from Gottlieb, H. E. et al. (1997) and other sources.[6]

References

Technical Support Center: Addressing False Positives in Kinase Assays with Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for kinase assay development. This guide is designed for researchers, scientists, and drug development professionals who are working with pyrazolo[3,4-b]pyridine derivatives and encountering potential false positives in their kinase screening campaigns. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in kinase inhibitor design, known to target a wide range of kinases, including CDKs, TBK1, and ALK.[1][2][3][4] However, like many small molecules, these compounds can sometimes produce misleading results in biochemical assays.

This document provides in-depth troubleshooting guides, detailed protocols, and essential FAQs to help you distinguish true, specific inhibition from common assay artifacts, ensuring the integrity and success of your research.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses common initial questions that arise when unexpected or promiscuous activity is observed.

Q1: Why is my pyrazolo[3,4-b]pyridine derivative showing broad-spectrum inhibition across unrelated kinases?

Observing activity against multiple, structurally diverse kinases is a classic red flag. While some compounds are genuinely broad-spectrum inhibitors, this pattern is more often indicative of a nonspecific mechanism of inhibition rather than true multi-target engagement. The most common causes are compound aggregation or interference with the assay technology itself.[5] These compounds are often referred to as "Pan-Assay Interference Compounds," or PAINS.[6][7]

Q2: What are the most common mechanisms of false positives in kinase assays?

False positives in kinase assays typically arise from several distinct mechanisms that are independent of specific, competitive binding to the kinase active site. These include:

  • Compound Aggregation: At certain concentrations, small molecules can self-associate in aqueous buffers to form colloidal aggregates.[8][9] These particles can sequester the kinase enzyme, leading to its denaturation and a loss of activity, which appears as inhibition.[10] This is one of the most frequent causes of nonspecific inhibition.[5]

  • Assay Technology Interference: The compound may directly interfere with the assay's detection system. For example, a fluorescent compound can disrupt fluorescence-based readouts (e.g., TR-FRET, FP), while other compounds may inhibit the reporter enzymes used in luminescence-based assays like Kinase-Glo® (luciferase).[11][12]

  • Reactivity and Redox Cycling: Some chemical motifs, often found in PAINS, can react covalently with the kinase or other assay components.[13][14] Others can engage in redox cycling, producing reactive oxygen species like hydrogen peroxide that can damage the enzyme and lead to a loss of activity.[13]

Q3: How can I quickly assess if my compound is a Pan-Assay Interference Compound (PAIN)?

PAINS are compounds containing substructures known to cause nonspecific assay interference.[7] While the pyrazolo[3,4-b]pyridine core itself is a valid kinase inhibitor scaffold, certain substitutions or related impurities could be problematic. A quick assessment involves:

  • Computational Analysis: Use online tools or cheminformatics software with PAINS filters to check if your compound's structure contains known interference motifs.[7]

  • Experimental Flags: Look for classic warning signs in your dose-response data, such as unusually steep Hill slopes or activity that is highly sensitive to minor changes in protein concentration.[5][11] The definitive test, however, is to perform the experimental controls detailed in Section 2.

Q4: My compound looks clean in the primary biochemical assay. Why is it failing in cellular assays?

A discrepancy between biochemical potency and cellular activity is a common challenge in drug discovery.[15][16] For ATP-competitive inhibitors, a primary reason is the high intracellular concentration of ATP (1-10 mM), which can outcompete the inhibitor for binding to the kinase, making the compound appear much less potent in a cellular context.[17][18] Other factors include poor cell permeability, rapid metabolism, or active efflux from the cell. Conversely, some compounds may fail biochemical assays but show cellular activity, highlighting the importance of using multiple assay formats early in the discovery process.[15]

Section 2: Troubleshooting Workflow: A Step-by-Step Investigative Guide

If you suspect a false positive, a systematic approach is crucial. This workflow provides a logical sequence of experiments to diagnose the issue.

G start Initial Hit Observed (Potent IC50) step1 Step 1: Run Assay Interference Counter-Screens start->step1 q1 Interference Observed? step1->q1 step2 Step 2: Test for Compound Aggregation q1->step2 No fp1 Result: False Positive (Assay Interference) Modify detection method. q1->fp1 Yes q2 IC50 Shift with Detergent? step2->q2 step3 Step 3: Determine Mechanism of Inhibition q2->step3 No fp2 Result: False Positive (Aggregation) Re-evaluate compound series. q2->fp2 Yes q3 IC50 Shift with High [ATP]? step3->q3 true_hit Result: Confirmed Hit (ATP-Competitive) Proceed to further validation. q3->true_hit Yes non_comp Result: Confirmed Hit (Non-ATP-Competitive) Characterize allosteric site. q3->non_comp No step4 Step 4: Perform Orthogonal Validation true_hit->step4 non_comp->step4

Caption: Troubleshooting decision tree for kinase assay hits.
Step 1: Rule Out Assay Technology Interference

Causality: The first step is to determine if your compound interacts with the assay's detection components rather than the kinase itself. Omitting key biological reagents isolates the compound's effect on the readout technology.[8] This is a critical self-validating control for any screening assay.

Protocol 1: Assay Interference Counter-Screen

This protocol is adapted for a generic luminescence-based assay (e.g., Kinase-Glo®) that measures ATP consumption. It can be modified for other formats.

Methodology:

  • Prepare a 384-well assay plate with the control reactions outlined in the table below.

  • Add your pyrazolo[3,4-b]pyridine compound in a full dose-response curve to each control series.

  • Add all other standard assay components (buffer, salts, etc.).

  • Incubate for the standard assay duration.

  • Add the detection reagent (e.g., Kinase-Glo® reagent).

  • Read the signal (luminescence) on a plate reader.

Data Interpretation:

Control ConditionComponents IncludedPurposeExpected Result (No Interference)Result Indicating Interference
No Enzyme Substrate, ATP, CompoundIdentifies compound interference with detection.Signal remains at background levels (low luminescence).Signal increases or decreases with compound concentration.[8]
No Substrate Kinase, ATP, CompoundMeasures kinase autophosphorylation.Signal is significantly lower than the full reaction.Not the primary control for this artifact.
Full Reaction Kinase, Substrate, ATP, CompoundPrimary AssayStandard dose-response inhibition curve.(Reference)

If your compound shows activity in the "No Enzyme" control, it is directly affecting the detection system (e.g., inhibiting luciferase). You must switch to an alternative assay format with a different detection modality (e.g., a radiometric or fluorescence polarization assay).[19][20]

Step 2: Investigate Compound-Specific Artifacts (Aggregation)

Causality: Colloidal aggregates inhibit enzymes nonspecifically by sequestering them.[5] This mechanism can be disrupted by the inclusion of a small amount of non-ionic detergent, which breaks up the aggregates and restores enzyme function.[8] If the compound's apparent inhibitory activity is reversed by detergent, it is highly likely an aggregator.

G cluster_0 A) No Detergent cluster_1 B) With 0.01% Triton X-100 C1 Cmpd Agg Aggregate C1->Agg C2 Cmpd C2->Agg C3 Cmpd C3->Agg C4 Cmpd C4->Agg C5 Cmpd C5->Agg E_seq Sequestered Kinase (Inactive) Agg->E_seq E_free Active Kinase E_free->Agg Sequestration D1 Cmpd Triton Triton X-100 D2 Cmpd D3 Cmpd D4 Cmpd D5 Cmpd E_active Active Kinase Triton->E_active Aggregation Prevented G primary Primary Biochemical Assay (e.g., Kinase-Glo®) Measures enzymatic inhibition. biophysical Biophysical Assay (e.g., SPR, ITC) Confirms direct physical binding. primary->biophysical Validate cellular Cellular Target Engagement (e.g., NanoBRET™) Confirms binding in live cells. biophysical->cellular Validate functional Functional Cellular Assay (e.g., Western Blot for p-Substrate) Confirms downstream pathway modulation. cellular->functional Validate

References

Overcoming solubility issues of 4-Iodo-1H-pyrazolo[3,4-b]pyridine in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Solubility Challenges of 4-Iodo-1H-pyrazolo[3,4-b]pyridine

Welcome to the technical support guide for this compound (MW: 245.02 g/mol , Formula: C₆H₄IN₃)[1][2][3]. This pyrazolopyridine derivative is a critical intermediate in medicinal chemistry, particularly for synthesizing novel kinase inhibitors used in targeted cancer therapies[1][4]. Its fused heterocyclic structure and iodo-substituent, however, render it highly lipophilic, leading to significant solubility challenges in aqueous media. This guide provides a systematic, causality-driven approach to overcoming these issues, ensuring reproducible and reliable experimental outcomes for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

Q1: Why is this compound so poorly soluble in aqueous buffers?

A1: The poor aqueous solubility is a direct consequence of its molecular structure. The compound consists of a fused, planar pyrazolo[3,4-b]pyridine ring system, which is largely aromatic and nonpolar[5]. The addition of a large, hydrophobic iodine atom further increases its lipophilicity. These structural features minimize favorable interactions with polar water molecules, leading to low solubility. For the compound to dissolve, the high-energy process of disrupting the water's hydrogen-bonding network must be overcome, which is not energetically favorable for this molecule.

Q2: I need to make a stock solution. What solvent should I start with?

A2: Always begin by preparing a high-concentration stock solution in a water-miscible organic solvent. This is a standard and essential first step for poorly soluble compounds[6].

  • Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol.

  • Initial Protocol:

    • Weigh out the desired amount of this compound.

    • Add a small volume of your chosen organic solvent (e.g., DMSO).

    • Vortex or sonicate gently until the solid is completely dissolved.

    • Add more solvent to reach your final target concentration (e.g., 10 mM, 50 mM).

  • Causality: These polar aprotic (DMSO, DMF) and polar protic (ethanol) solvents can effectively solvate the molecule, breaking up the crystal lattice energy of the solid-state compound. This concentrated stock is the starting point for preparing working solutions in your aqueous experimental media. Store this stock at 2-8°C, protected from light[1].

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous cell culture media or buffer. What's happening and what should I do next?

A3: This is a classic and expected problem known as "precipitation upon dilution." When the highly concentrated DMSO stock is introduced into the aqueous environment, the local concentration of the organic solvent is no longer sufficient to keep the hydrophobic compound in solution. The compound crashes out as it is exposed to the unfavorable polar environment.

This is the central challenge this guide will help you solve. Proceed to the Systematic Solubilization Workflows section to select a strategy tailored to your experimental needs.

Systematic Solubilization Workflows

Before initiating any experiment, it is crucial to determine the maximum tolerable concentration of any solubilizing excipient in your specific assay (e.g., cell viability, enzyme activity).

Workflow Decision Guide

G start Goal: Solubilize this compound in Aqueous Medium check_organic Is a low % of organic solvent acceptable in your assay? (e.g., <1% DMSO) start->check_organic cosolvent Strategy 1: Co-Solvent Titration (e.g., DMSO, Ethanol, PEG 400) check_organic->cosolvent  Yes check_ph Is your assay tolerant to a non-neutral pH (e.g., pH 5-6.5)? check_organic->check_ph No end_point Solution Achieved / Re-evaluate Assay cosolvent->end_point ph_adjust Strategy 2: pH Adjustment (Utilize weak base properties) check_ph->ph_adjust  Yes check_cyclodextrin Is the presence of a larger carrier molecule acceptable? check_ph->check_cyclodextrin No ph_adjust->end_point cyclodextrin Strategy 3: Cyclodextrin Complexation (e.g., HP-β-CD) check_cyclodextrin->cyclodextrin  Yes advanced Strategy 4: Advanced Formulations (Liposomes, Nanoparticles) (For in vivo or complex applications) check_cyclodextrin->advanced No / Other methods failed cyclodextrin->end_point advanced->end_point

Caption: Decision workflow for selecting a solubilization strategy.

Strategy 1: Co-Solvent System Optimization

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more hospitable to lipophilic molecules, thereby increasing solubility[7][].

Protocol:

  • Prepare a 10 mM stock of this compound in 100% DMSO.

  • Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing varying percentages of a co-solvent. Common co-solvents to test include DMSO, ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400)[6][]. Create solutions with 5%, 10%, 20%, and 40% co-solvent.

  • Titrate the drug stock into each co-solvent/buffer solution while vortexing. Add the stock slowly, aiming for your final desired drug concentration.

  • Observe for Precipitation: After addition, let the solutions stand for 30 minutes at room temperature. Inspect visually for any cloudiness or precipitate. For a more quantitative analysis, filter the solutions and measure the concentration of the filtrate via HPLC.

  • Determine the Minimum Requirement: Identify the lowest percentage of co-solvent that maintains the drug in solution at your target concentration. Using the minimum amount necessary is critical to reduce potential toxicity in biological assays[6][9].

Strategy 2: pH Adjustment

Principle: The pyrazolo[3,4-b]pyridine core contains nitrogen atoms that can be protonated, meaning the compound likely behaves as a weak base[10]. By lowering the pH of the aqueous medium to below the compound's pKa, you can protonate the molecule, forming a more soluble salt[9][11][12]. While the exact pKa is not published, related structures suggest it is in the weakly basic range[13].

Protocol:

  • Prepare a series of buffers with different pH values. For a weakly basic drug, you want to test acidic conditions. Good starting points are 0.1 M citrate buffers at pH 4.0, 5.0, and a phosphate buffer at pH 6.0.

  • Prepare a 10 mM stock of the compound in DMSO.

  • Slowly add a small aliquot of the DMSO stock to each buffer to achieve your final concentration. Ensure the final DMSO concentration is kept constant and minimal (e.g., <0.5%).

  • Equilibrate and Observe: Stir the solutions for 1-2 hours at room temperature.

  • Assess Solubility: Visually inspect for precipitation. If a clear solution is formed, you have successfully increased solubility via pH modification. It's often beneficial to combine this method with a low concentration of a co-solvent for a synergistic effect[][14].

Strategy 3: Cyclodextrin-Mediated Encapsulation

Principle: Cyclodextrins are cyclic oligosaccharides shaped like a torus (donut). They possess a hydrophobic inner cavity and a hydrophilic exterior[15]. The hydrophobic this compound molecule can partition into the non-polar cavity, forming an "inclusion complex." The hydrophilic exterior of the cyclodextrin then allows this entire complex to be readily dissolved in water[16][17]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with an excellent safety profile and high solubilizing capacity[6][16].

Cyclodextrin Inclusion Complex Formation

Caption: Mechanism of cyclodextrin-mediated drug solubilization.

Protocol:

  • Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 20% w/v in PBS). This equates to 200 mg of HP-β-CD per mL of buffer.

  • Add solid this compound powder directly to the HP-β-CD solution to achieve your target concentration.

  • Facilitate Complexation: Vigorously vortex the mixture and then place it in a sonicator bath or on a shaker to agitate for several hours (or overnight) at room temperature. This provides the energy needed to form the inclusion complex.

  • Clarify the Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved material.

  • Collect and Filter: Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm filter. The resulting clear solution contains the solubilized drug-cyclodextrin complex. The concentration should be confirmed analytically (e.g., via HPLC or UV-Vis spectroscopy).

Strategy 4: Advanced Formulations (Nanoparticles & Liposomes)

For more challenging applications, particularly in vivo studies, advanced formulation strategies may be required. These methods encapsulate the drug in a carrier system to improve both solubility and bioavailability.

  • Nanosuspensions: The drug is milled into nanometer-sized particles, which dramatically increases the surface area for dissolution according to the Noyes-Whitney equation[18][19]. This approach can significantly enhance dissolution rate and saturation solubility[20][21].

  • Liposomal Encapsulation: Liposomes are vesicles composed of a lipid bilayer. As a hydrophobic molecule, this compound can be incorporated into the lipid bilayer of the liposome[22]. This encapsulates the drug, shielding it from the aqueous environment and facilitating its delivery[23][24][25].

These advanced techniques require specialized equipment and formulation expertise and are typically employed when simpler methods are insufficient for the desired application[21][26][27].

Summary of Solubilization Strategies

StrategyPrincipleKey AdvantagesKey Considerations & Potential Issues
Co-solvents Reduces solvent polarity.[7]Simple, rapid, and effective for achieving high concentrations.[9]Potential for solvent toxicity in biological assays; drug may precipitate upon dilution.[6][9]
pH Adjustment Protonates the weakly basic molecule to form a more soluble salt.[12]Easy to implement; can be combined with other methods.[]Only applicable to ionizable compounds; requires assay to be stable at a non-neutral pH.[9]
Cyclodextrins Encapsulates the hydrophobic drug in a water-soluble carrier.[15]High solubilizing capacity; generally low toxicity (esp. HP-β-CD); can improve drug stability.[6][16]Increases the overall size of the therapeutic agent; may alter pharmacokinetics.
Advanced Formulations Encapsulation in nanocarriers (nanoparticles, liposomes).[24][26]Significantly improves apparent solubility and bioavailability; enables targeted delivery.[19][25]Complex to prepare and characterize; requires specialized expertise and equipment.[21][27]

References

Technical Support Center: Optimization of C-N Cross-Coupling with 4-Iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for C-N bond formation using the 4-Iodo-1H-pyrazolo[3,4-b]pyridine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this crucial transformation. The pyrazolo[3,4-b]pyridine core is a privileged scaffold in numerous biologically active compounds, making its functionalization a key step in many synthetic endeavors.[1][2]

However, the inherent nature of this nitrogen-rich heterocycle presents unique challenges, primarily its tendency to coordinate with the metal catalyst, which can lead to inhibition or deactivation pathways.[3][4] This document provides troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome these challenges and achieve robust, reproducible results.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the C-N cross-coupling of this compound.

Q1: My reaction is sluggish, stalls before completion, or fails entirely. What are the most likely causes?

A1: This is the most frequent issue and typically points to problems with the catalytic system. The primary causes are catalyst inhibition and deactivation.

  • Catalyst Inhibition by the Substrate/Product: The pyrazolo[3,4-b]pyridine core contains multiple nitrogen atoms that can act as ligands, coordinating to the palladium center and displacing the essential phosphine ligand. This forms catalytically dormant or inactive complexes, effectively halting the reaction.[3]

  • Inappropriate Ligand Choice: Standard or less bulky ligands may not provide sufficient steric shielding around the palladium center to prevent substrate/product coordination or promote the crucial reductive elimination step.

  • Decomposition to Palladium Black: The appearance of a black precipitate is a clear sign of catalyst decomposition to inactive Pd(0). This can be caused by impurities, insufficient ligand protection, or excessively high temperatures.[5]

  • Poor Base Selection: The chosen base may be too weak to deprotonate the amine or the intermediate Pd-amine complex, or it may be too strong, leading to degradation of the sensitive heterocyclic starting material.

Q2: How do I select the optimal catalyst system (Palladium Precatalyst & Ligand) for my amine?

A2: The choice of catalyst system is critical and depends heavily on the nature of the amine coupling partner. The modern standard for this transformation is the Buchwald-Hartwig amination.[6][7]

  • For Primary & Secondary Aliphatic Amines: Bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard. Ligands like tBuXPhos, tBuBrettPhos, or RuPhos are highly effective.[3][8] They create a sterically hindered environment around the palladium atom that accelerates reductive elimination and prevents the formation of off-cycle catalyst-inhibiting species.[3]

  • For Anilines (Aromatic Amines): While the above ligands are often effective, ligands such as XPhos or bidentate ligands like XantPhos can also be excellent choices.[9][10]

  • Palladium Precatalyst: Using air-stable precatalysts (e.g., G3 or G4 palladacycles based on the chosen ligand) is highly recommended. These ensure the reliable in-situ formation of the active Pd(0) species and often lead to more reproducible results than using sources like Pd(dba)₂ or Pd(OAc)₂ directly.[11]

Below is a decision-making workflow for catalyst selection:

G cluster_aliphatic Aliphatic Amines (Primary/Secondary) cluster_aromatic Aromatic Amines (Anilines) start Start: Select Amine Type amine_type Primary, Secondary Aliphatic, or Aniline? start->amine_type aliphatic_ligand Choose Bulky Monophosphine Ligand (e.g., tBuBrettPhos, RuPhos, tBuXPhos) amine_type->aliphatic_ligand Aliphatic aromatic_ligand Choose Bulky Monophosphine (e.g., XPhos) OR Bidentate Ligand (e.g., XantPhos) amine_type->aromatic_ligand Aromatic aliphatic_precatalyst Use Corresponding G3/G4 Precatalyst (e.g., tBuBrettPhos-Pd-G3) aliphatic_ligand->aliphatic_precatalyst Ensures reliable Pd(0) formation end_node Proceed to Base & Solvent Optimization aliphatic_precatalyst->end_node aromatic_precatalyst Use Corresponding Precatalyst or Pd(dba)₂ / Pd(OAc)₂ aromatic_ligand->aromatic_precatalyst aromatic_precatalyst->end_node

Caption: Catalyst system selection workflow.

Q3: I'm observing significant hydrodehalogenation (Iodine replaced by H). How can I stop this?

A3: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. It often arises from β-hydride elimination from the palladium-amide intermediate, a pathway that competes with reductive elimination.[6]

  • Strengthen the Base: This issue can sometimes be exacerbated by a base that is too weak. Switching from K₃PO₄ or Cs₂CO₃ to a stronger base like NaOtBu or LHMDS can favor the desired coupling pathway.[12]

  • Use Bulky Ligands: Ligands with significant steric bulk promote the reductive elimination step, which is necessary for C-N bond formation, thereby outcompeting the β-hydride elimination pathway.

  • Lower the Temperature: Running the reaction at the lowest effective temperature can sometimes disfavor the side reaction.

Q4: My starting material is decomposing. Is my base too strong?

A4: Yes, this is a distinct possibility. While strong bases like sodium tert-butoxide (NaOtBu) are excellent for many Buchwald-Hartwig reactions, sensitive N-heterocycles can be prone to base-mediated decomposition.[3]

  • The Base Dilemma: You face a trade-off. A strong base is needed to efficiently deprotonate the amine, but it may harm the substrate.

  • Solution: If you observe decomposition, switch to a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). While the reaction may require a slightly higher temperature or longer reaction time, it preserves the integrity of the starting material.[3][13]

Q5: What is the best solvent, and how does it impact the reaction?

A5: The choice of solvent is crucial as it affects reagent solubility, catalyst stability, and the rates of the catalytic cycle steps.[14][15]

  • Common Choices: Aprotic solvents like 1,4-dioxane, toluene, and DMF are most commonly used.[16]

  • Polarity Effects: The polarity of the solvent can influence the reaction outcome. For instance, some polar solvents can stabilize charged intermediates in the catalytic cycle, potentially altering reaction rates and even selectivity in more complex systems.[17][18]

  • Recommendation: 1,4-Dioxane or toluene are excellent starting points due to their inertness and ability to solubilize most components. Ensure the solvent is anhydrous and deoxygenated, as water and oxygen can contribute to catalyst decomposition.

Q6: Is there a viable alternative to Palladium catalysis for this C-N coupling?

A6: Yes, the Ullmann condensation is a classical copper-catalyzed alternative for forming C-N bonds.[19] However, it typically requires much harsher conditions.

  • Traditional Ullmann Conditions: These reactions often require stoichiometric amounts of copper powder and very high temperatures (>180 °C) in polar aprotic solvents like DMF or NMP.[19]

  • Modern Ullmann Conditions: Newer methods use soluble copper(I) salts (e.g., CuI) with ligands like 1,10-phenanthroline, which can lower the required temperature, but conditions are generally still more forcing than modern Buchwald-Hartwig reactions.[20]

  • When to Consider It: The Ullmann reaction might be an option if palladium-based methods fail entirely or if palladium contamination is a major concern that cannot be mitigated by purification.[21]

Part 2: Experimental Protocols & Data
Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a robust starting point for coupling various amines with this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., tBuXPhos-Pd-G3, 1-2 mol%)

  • Ligand (if not using a precatalyst, e.g., tBuXPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane or toluene, 0.1 - 0.2 M)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add this compound, the palladium precatalyst, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Through the septum, add the anhydrous solvent, followed by the amine coupling partner (if liquid) via syringe. If the amine is a solid, it should be added in step 1.

  • Reaction: Place the vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and palladium residues. Wash the filter cake with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Post-Purification: For pharmaceutical applications, consider a subsequent scavenging step with a silica-bound thiol or other palladium scavenger to reduce residual metal content to acceptable levels (<10 ppm).[21]

Table 1: Condition Optimization Guide

This table summarizes starting points for optimizing the reaction based on the amine class.

Amine ClassRecommended LigandRecommended BaseSolventTypical Temp. (°C)Common Issues & Notes
Primary Aliphatic tBuBrettPhos, RuPhosNaOtBu, LHMDSToluene, Dioxane80 - 100Highly efficient. If substrate degrades, switch to K₃PO₄.[3][12]
Secondary Cyclic tBuXPhos, RuPhosNaOtBu, K₃PO₄Dioxane90 - 110Generally robust. Sterically hindered amines may require higher temperatures.[22]
Anilines XPhos, XantPhosK₃PO₄, Cs₂CO₃Dioxane, DMF100 - 120Weaker nucleophilicity requires slightly more forcing conditions.[9][10]
N-Heterocycles tBuBrettPhosK₃PO₄Toluene100 - 110Can be challenging due to competitive coordination; bulky ligands are essential.[4]
Part 3: Mechanistic Overview

A fundamental understanding of the catalytic cycle is key to effective troubleshooting.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)(I) Oxidative Adduct Pd0->OxAdd Oxidative Addition AmineComplex [L-Pd(II)(Ar)(HNR¹R²)]⁺ I⁻ Amine Complex OxAdd->AmineComplex Ligand Exchange AmideComplex L-Pd(II)(Ar)(NR¹R²) Amide Complex AmineComplex->AmideComplex Deprotonation BaseH [Base-H]⁺ I⁻ AmineComplex->BaseH AmideComplex->Pd0 Reductive Elimination Product Ar-NR¹R² (Desired Product) AmideComplex->Product ArI Ar-I (this compound) ArI->OxAdd Amine HNR¹R² (Amine) Amine->AmineComplex Base Base Base->AmineComplex

Caption: Simplified Buchwald-Hartwig catalytic cycle.

  • Oxidative Addition: The active L-Pd(0) catalyst inserts into the Carbon-Iodine bond of the substrate, forming a Pd(II) complex. This is often the rate-limiting step.

  • Ligand Exchange & Deprotonation: The amine displaces the iodide ligand. A base then removes a proton from the coordinated amine to form a palladium-amide (amido) complex.

  • Reductive Elimination: This is the crucial C-N bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired product and regenerating the active L-Pd(0) catalyst. Bulky, electron-rich ligands are known to accelerate this step, which is key to achieving high yields.[7]

By understanding these steps, you can better diagnose which part of the cycle is failing and make rational adjustments to your reaction conditions.

References

Validation & Comparative

Reactivity comparison of 4-iodo vs 4-bromo-1H-pyrazolo[3,4-b]pyridine in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

Reactivity Showdown: 4-Iodo- vs. 4-Bromo-1H-pyrazolo[3,4-b]pyridine in Suzuki Coupling

A Senior Application Scientist's Guide to Strategic Synthesis

For researchers engaged in the synthesis of complex heterocyclic scaffolds, particularly those centered on the medicinally significant 1H-pyrazolo[3,4-b]pyridine core, the choice of starting halide is a critical decision point. This guide provides an in-depth comparison of the reactivity between 4-iodo-1H-pyrazolo[3,4-b]pyridine and its 4-bromo analogue in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings, present comparative data, and offer field-proven insights to guide your experimental design.

The Mechanistic Imperative: Why Halogen Choice Dictates Reaction Fate

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, prized for its functional group tolerance and reliability.[1] The catalytic cycle, illustrated below, hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_cycle Pd0 Pd(0)Ln R_X Ar-X (Pyrazolo[3,4-b]pyridine) (X = I, Br) OA_Complex Oxidative Addition Complex L-Pd(II)(Ar)(X)-L Pd0->OA_Complex R_X->OA_Complex Oxidative Addition Trans_Complex Transmetalation Complex L-Pd(II)(Ar)(Ar')-L OA_Complex->Trans_Complex Transmetalation OA_Complex->Trans_Complex Boronic Ar'B(OH)₂ + Base Trans_Complex->Pd0 Reductive Elimination Trans_Complex->Pd0 Product Ar-Ar' (Coupled Product) Trans_Complex->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond, is frequently the rate-determining step of the entire cycle.[2] The reactivity of the aryl halide is therefore directly correlated to the strength of this bond. The established trend for bond dissociation energy is:

C-Br > C-I

Consequently, the weaker carbon-iodine bond requires less energy to break, leading to a faster rate of oxidative addition compared to the carbon-bromine bond. This fundamental principle dictates the general reactivity order for Suzuki coupling partners: I > Br >> Cl .[3]

However, a point of nuance often overlooked is the stability of the post-oxidative addition intermediate, trans-[Pd(PPh₃)₂(Ar)(X)]. Studies have shown that for aryl iodides, this intermediate can be exceptionally stable, and under certain conditions, particularly at lower temperatures with phosphine ligands, its slow turnover can paradoxically render the overall coupling inefficient compared to the bromide equivalent.[4][5] Furthermore, the iodide anion itself can sometimes act as a bridging ligand, forming inactive palladium dimers that sequester the catalyst.[2]

Performance Metrics: A Head-to-Head Comparison

While a single comprehensive study directly comparing the two specific substrates is not available, we can synthesize a representative dataset based on numerous reports of Suzuki couplings on the 1H-pyrazolo[3,4-b]pyridine scaffold and related N-heterocycles.[6][7] The following table summarizes the expected performance and typical conditions required for a successful coupling.

ParameterThis compound4-Bromo-1H-pyrazolo[3,4-b]pyridineRationale & Insights
Relative Reactivity HighModerateThe weaker C-I bond facilitates faster oxidative addition, the primary driver of reactivity.[3]
Typical Temperature 80 - 90 °C90 - 110 °CThe higher activation energy of C-Br bond cleavage often necessitates more thermal energy.
Reaction Time 2 - 6 hours6 - 16 hoursFaster kinetics with the iodo substrate lead to shorter completion times.
Catalyst Loading 1 - 5 mol% (e.g., Pd(PPh₃)₄)3 - 10 mol% (Pd(PPh₃)₄) or use of advanced catalyst systems (e.g., XPhos-Pd-G2)[8]The bromo-substrate may require higher catalyst loading or more active (and expensive) catalyst systems to achieve comparable yields.
Yields Generally Good to ExcellentModerate to GoodWith optimized conditions, both can provide high yields, but the iodo-substrate is more forgiving under standard conditions.
Cost & Availability Higher Cost, Less CommonLower Cost, More Readily AvailableThis is a critical factor for scale-up and process chemistry. The economics often favor optimizing the less reactive but cheaper bromo-substrate.

Strategic Workflow: Selecting Your Halide

The choice between the iodo- and bromo-derivative is not merely about reactivity but is a strategic decision based on the goals of the synthesis.

Halide_Choice Start Project Goal Goal1 Route Scouting / Maximize Yield (Small Scale) Start->Goal1 Priority: Speed & Reactivity Goal2 Process Development / Cost-Effectiveness (Large Scale) Start->Goal2 Priority: Scalability & Cost Choice1 Choose 4-Iodo Substrate Goal1->Choice1 Choice2 Choose 4-Bromo Substrate Goal2->Choice2 Adv1 Advantages: • Higher Reactivity • Milder Conditions • Shorter Times Choice1->Adv1 Adv2 Advantages: • Lower Cost • Readily Available Choice2->Adv2 Challenge2 Challenges: • Requires Optimization • More Forcing Conditions • Potentially Higher Catalyst Cost Choice2->Challenge2

Caption: Decision workflow for selecting the optimal halide substrate.

Field-Validated Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-halo-1H-pyrazolo[3,4-b]pyridines. It is based on established procedures in heterocyclic chemistry.[6][9]

Objective: Synthesis of 4-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine.

Materials:

  • 4-Halo-1H-pyrazolo[3,4-b]pyridine (Iodo or Bromo) (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.5 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube or microwave vial, add the 4-halo-1H-pyrazolo[3,4-b]pyridine (e.g., 0.5 mmol, 1 equiv), 4-methoxyphenylboronic acid (0.6 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.025 mmol, 5 mol%), and Na₂CO₃ (1.25 mmol, 2.5 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water). The mixture should be a suspension.

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 85 °C for the iodo-substrate , 100 °C for the bromo-substrate ) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4 hours for the iodo- and 12 hours for the bromo- substrate.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Conclusion and Recommendations

The choice between 4-iodo- and 4-bromo-1H-pyrazolo[3,4-b]pyridine is a classic trade-off between reactivity and cost.

  • The this compound is the substrate of choice for initial discovery efforts, complex syntheses with sensitive functional groups, and situations where maximizing yield under mild conditions is the primary objective. Its higher reactivity provides a greater chance of success with a broader range of coupling partners and standard catalytic systems.

  • The 4-Bromo-1H-pyrazolo[3,4-b]pyridine represents the pragmatic choice for scale-up and process chemistry. While it requires more rigorous optimization—often involving higher temperatures, longer reaction times, and potentially more sophisticated ligands—its significantly lower cost makes it the economically viable option for producing material in larger quantities.

As a Senior Application Scientist, my recommendation is to employ a dual strategy: utilize the iodo- derivative for initial proof-of-concept and library synthesis, then invest the time to optimize the reaction for the more economical bromo- analogue once a lead candidate has been identified for further development.

References

The Strategic Advantage of 4-Iodo-1H-pyrazolo[3,4-b]pyridine in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient construction of complex molecular architectures is paramount. The pyrazolo[3,4-b]pyridine scaffold is a privileged core in numerous biologically active compounds, particularly as kinase inhibitors in targeted cancer therapies.[1] The strategic introduction of functionalities onto this core is crucial for tuning pharmacological properties. This guide provides an in-depth validation of 4-Iodo-1H-pyrazolo[3,4-b]pyridine as a versatile and highly reactive synthetic intermediate, offering a comparative analysis against its halogenated counterparts and other synthetic equivalents.

The choice of a synthetic intermediate is a critical decision that dictates the efficiency, robustness, and overall success of a synthetic campaign. For the functionalization of the C4-position of the pyrazolo[3,4-b]pyridine nucleus, this compound emerges as a superior choice in many applications, primarily due to the inherent reactivity of the carbon-iodine bond in pivotal cross-coupling reactions.

The Reactivity Hierarchy: Why Iodine Excels

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of the organic halide is a key determinant of reaction efficiency. The generally accepted order of reactivity for halogens is I > Br > Cl > F, a trend that is inversely correlated with the carbon-halogen bond dissociation energy.[2] The weaker C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycle of reactions like Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, shorter reaction times, and broader substrate scope compared to bromo and chloro analogs.[2][3]

Comparative Performance in Key Cross-Coupling Reactions

To objectively assess the utility of this compound, we will compare its performance with 4-bromo- and 4-chloro-1H-pyrazolo[3,4-b]pyridine in the most common C-C and C-N bond-forming reactions. While direct comparative studies on the 4-substituted pyrazolo[3,4-b]pyridine series are not extensively documented in single reports, the trends can be confidently inferred from studies on structurally similar heterocyclic systems and foundational principles of organometallic chemistry.[2][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. The higher reactivity of this compound allows for the use of a wider range of boronic acids and esters under milder conditions, often leading to higher yields.

FeatureThis compound4-Bromo-1H-pyrazolo[3,4-b]pyridine4-Chloro-1H-pyrazolo[3,4-b]pyridine
Typical Catalyst Loading 2-5 mol%5-10 mol%>10 mol% or specialized catalysts
Typical Temperature Room Temp. to 80 °C80-120 °C>120 °C, often requiring microwave
Reaction Time 1-6 hours6-24 hours12-48 hours
Yields Generally ExcellentGood to ExcellentModerate to Good
Substrate Scope BroadGoodMore Limited

This data is a qualitative summary based on established reactivity trends.

dot

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Iodo-Pyrazolopyridine 4-Iodo-Pyrazolopyridine Reaction Mixture Reaction Mixture 4-Iodo-Pyrazolopyridine->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst->Reaction Mixture Base Base (e.g., Na₂CO₃) Base->Reaction Mixture Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Mixture Coupled Product Coupled Product Reaction Mixture->Coupled Product Heat

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald-Hartwig Amination

For the synthesis of C4-amino-pyrazolo[3,4-b]pyridine derivatives, which are crucial for many kinase inhibitors, the Buchwald-Hartwig amination is indispensable. The choice of the halogenated precursor significantly impacts the reaction's success, particularly with less nucleophilic amines or sterically hindered substrates.

FeatureThis compound4-Bromo-1H-pyrazolo[3,4-b]pyridine4-Chloro-1H-pyrazolo[3,4-b]pyridine
Ligand Choice Wide range of phosphine ligandsOften requires bulky, electron-rich ligandsSpecialized, highly active ligands
Base Strength Milder bases often sufficeStronger bases (e.g., NaOtBu) typically neededRequires strong bases
Reaction Temperature 80-110 °C100-140 °CHigh temperatures, often microwave
Yields Generally HighModerate to HighLower to Moderate
Functional Group Tolerance ExcellentGoodModerate

This data is a qualitative summary based on established reactivity trends.

dot

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Iodo-Pyrazolopyridine 4-Iodo-Pyrazolopyridine Reaction Mixture Reaction Mixture 4-Iodo-Pyrazolopyridine->Reaction Mixture Amine Amine Amine->Reaction Mixture Pd Catalyst & Ligand Pd Catalyst & Ligand (e.g., Pd₂(dba)₃ / XPhos) Pd Catalyst & Ligand->Reaction Mixture Base Base (e.g., K₂CO₃) Base->Reaction Mixture Solvent Solvent (e.g., Toluene) Solvent->Reaction Mixture Aminated Product Aminated Product Reaction Mixture->Aminated Product Heat

Caption: Buchwald-Hartwig Amination Workflow.

Alternative Synthetic Intermediates

While halogenated pyrazolo[3,4-b]pyridines are the most common intermediates for C4-functionalization, other alternatives exist, each with its own set of advantages and disadvantages.

  • 4-Triflyloxy-1H-pyrazolo[3,4-b]pyridine: Triflates are excellent leaving groups and can be highly reactive in cross-coupling reactions, sometimes exhibiting reactivity comparable to or even exceeding that of iodides. However, they can be more expensive and less stable than their halogenated counterparts.

  • 4-(Pyrazolo[3,4-b]pyridin-4-yl)boronic Acid or Ester: The use of a boronic acid or ester reverses the polarity of the coupling partners. This can be advantageous in certain synthetic strategies. The synthesis of these boronates, however, adds extra steps to the overall sequence.

  • Direct C-H Functionalization: Emerging methods in C-H activation offer the potential to directly functionalize the C4-position of the pyrazolo[3,4-b]pyridine core without the need for a pre-installed leaving group. While highly atom-economical, these methods are still under development and may have limitations in terms of substrate scope and regioselectivity.[4]

Experimental Protocols

The following are representative, detailed protocols for key reactions involving this compound.

Synthesis of this compound

Materials:

  • 1H-pyrazolo[3,4-b]pyridine

  • N-iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

Procedure:

  • To a solution of 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar iodo-heterocycles.[7]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium carbonate (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

  • Add a 3:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C under an argon atmosphere and stir for 2-6 hours, monitoring by TLC.

  • After cooling to room temperature, add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of iodo-heterocycles.[8]

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4 mol%)

  • Potassium carbonate (2.0 eq)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, XPhos, and potassium carbonate.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous toluene and the amine via syringe.

  • Seal the tube and heat the mixture to 110 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Dilute with ethyl acetate and wash with water.

  • Dry the organic layer, filter, and concentrate.

  • Purify the residue by column chromatography.

Conclusion

This compound stands out as a highly valuable and versatile intermediate for the synthesis of complex molecules, particularly in the context of drug discovery. Its superior reactivity in a range of essential cross-coupling reactions allows for greater synthetic flexibility, milder reaction conditions, and often higher yields compared to its bromo and chloro analogs. While alternative intermediates have their place, the robust and predictable performance of this compound makes it a strategic choice for researchers aiming to efficiently construct libraries of novel pyrazolo[3,4-b]pyridine derivatives.

References

A Comparative Guide to the Selectivity of Kinase Inhibitors Derived from 4-Iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the quest for potent and selective kinase inhibitors is paramount. Kinases, due to their central role in cellular signaling, represent a major class of therapeutic targets. The 4-Iodo-1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of inhibitors against a range of important kinases. This guide provides a comparative analysis of the selectivity profiles of kinase inhibitors derived from this scaffold, supported by experimental data and methodological insights to aid researchers in their drug development endeavors.

The Strategic Advantage of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of purine, granting it an inherent structural predisposition to interact with the ATP-binding site of kinases. The iodine atom at the 4-position serves as a convenient synthetic handle for introducing diverse substituents, enabling fine-tuning of potency and selectivity. This has led to the development of inhibitors targeting several key kinase families, including Fibroblast Growth Factor Receptors (FGFRs), TANK-binding kinase 1 (TBK1), Tropomyosin receptor kinases (TRKs), and Cyclin-dependent kinases (CDKs).

Comparative Selectivity Profiling: A Multi-Kinase Perspective

A critical aspect of kinase inhibitor development is understanding its selectivity profile across the human kinome. Off-target effects can lead to unforeseen toxicities or even polypharmacology that can be either beneficial or detrimental. Here, we compare the selectivity of representative pyrazolo[3,4-b]pyridine-based inhibitors against different kinase targets.

FGFR Inhibitors: Targeting a Key Oncogenic Driver

Dysregulation of FGFR signaling is implicated in various cancers. A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR kinase inhibitors. For instance, compound 7n from a study by Zheng et al. (2016) demonstrated excellent in vitro potency against FGFR1-3 and, importantly, exhibited high selectivity for FGFR over VEGFR2, a common off-target for many FGFR inhibitors.[1][2]

CompoundTarget KinaseIC50 (nM)Key Selectivity Notes
Compound 7n FGFR1<1Highly selective over VEGFR2
FGFR21.5
FGFR32.8

This selectivity is crucial as VEGFR2 inhibition can lead to cardiovascular side effects. The rational design, involving the incorporation of 2,6-dichloroaniline moiety, was key to achieving this selectivity profile.

TBK1 Inhibitors: Modulating the Innate Immune Response

TBK1 is a key regulator of the innate immune response, and its dysregulation is linked to autoimmune diseases and cancer. Wu et al. (2022) reported a series of 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors. Compound 15y from this study exhibited an exceptionally low IC50 of 0.2 nM against TBK1 and displayed good selectivity when screened against a panel of 31 kinases at a 1 µM concentration.[3][4] While the full dataset is extensive, the study highlights that the majority of off-target kinases showed minimal inhibition, underscoring the scaffold's potential for developing selective TBK1 inhibitors.

TRK Inhibitors: A Target in Neurotrophic Signaling and Cancer

TRK kinases are essential for the development and function of the nervous system, and chromosomal rearrangements involving NTRK genes are oncogenic drivers in various cancers. Lv et al. (2022) designed and synthesized a series of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Their lead compounds, C03 , C09 , and C10 , were identified as pan-TRK inhibitors with IC50 values in the nanomolar range.[5] Kinase selectivity assays revealed that these compounds also possess significant activity against FAK, PAK4, and PLK4, suggesting a multi-targeted profile that could be beneficial in certain cancer contexts.[5]

CompoundTRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)Notable Off-Targets
C03 56--FAK, PAK4, PLK4
C09 57--FAK, PAK4, PLK4
C10 26--FAK, PAK4, PLK4
CDK Inhibitors: Targeting the Cell Cycle Engine

CDKs are fundamental regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop potent CDK inhibitors. For example, a series of 3,5-disubstituted pyrazolo[3,4-b]pyridines were synthesized and shown to have potent and selective inhibitory activities against CDK1.[6] Another study highlighted a compound from this class, SQ-67563, as a potent and selective inhibitor of CDK1/CDK2.[7] More recently, a pyrazolo[3,4-b]pyridine derivative, compound 6b , was identified as a dual CDK2/PIM1 inhibitor with high selectivity indices for certain cancer cell lines.[8]

Experimental Methodologies for Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental assays. Below are detailed protocols for commonly employed techniques.

In Vitro Biochemical Kinase Assays

1. Radiometric Kinase Assay ([³²P]-ATP Filter Binding Assay)

This is a traditional and highly sensitive method to measure kinase activity.

  • Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a kinase substrate (protein or peptide). The phosphorylated substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is quantified.

  • Causality behind Experimental Choices: The use of a radiolabeled phosphate provides a direct and sensitive measure of enzymatic activity. The choice of substrate is critical and should be specific to the kinase of interest to minimize background noise.

  • Step-by-Step Protocol:

    • Reaction Setup: In a 96-well plate, combine the kinase, substrate, and test inhibitor at various concentrations in a kinase reaction buffer.

    • Initiation: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

    • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

    • Termination and Capture: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter mat.

    • Washing: Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Detection: Dry the filter mat and quantify the radioactivity using a scintillation counter or a phosphorimager.

    • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[9][10]

2. LanthaScreen™ Eu Kinase Binding Assay

This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of an inhibitor to the kinase.

  • Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that also binds to the kinase. When both are bound, FRET occurs. A test compound that competes with the tracer for the ATP-binding site will disrupt FRET.

  • Causality behind Experimental Choices: This assay directly measures compound binding, which can be an advantage over activity-based assays, as it is not dependent on enzyme kinetics. The use of a generic tracer and antibody system makes it adaptable to a wide range of kinases.

  • Step-by-Step Protocol:

    • Reagent Preparation: Prepare solutions of the kinase, Eu-labeled antibody, fluorescent tracer, and test compound in the assay buffer.

    • Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer.

    • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.

    • Detection: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET) measurements, measuring emission at two wavelengths (donor and acceptor).

    • Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.[4][5][11]

Cellular Target Engagement Assays

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the binding of an inhibitor to its target kinase within living cells.

  • Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (donor) and a cell-permeable fluorescent tracer (acceptor). A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

  • Causality behind Experimental Choices: Measuring target engagement in a cellular context provides more physiologically relevant data as it accounts for cell permeability and intracellular ATP concentrations, which can affect inhibitor potency.

  • Step-by-Step Protocol:

    • Cell Preparation: Transfect cells with a plasmid encoding the NanoLuc®-kinase fusion protein.

    • Assay Setup: Seed the transfected cells into a 96-well or 384-well plate.

    • Compound and Tracer Addition: Add the test compound at various concentrations to the cells, followed by the addition of the NanoBRET™ tracer.

    • Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period to allow for compound entry and binding.

    • Lysis and Substrate Addition: Add the Nano-Glo® substrate to lyse the cells and initiate the luminescent reaction.

    • Detection: Measure the donor and acceptor emission using a luminometer capable of filtered luminescence measurements.

    • Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the intracellular IC50 or target engagement.[1][3][6]

Signaling Pathway Context

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological consequences of their inhibition.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to FGF ligands, dimerize and autophosphorylate. This activates downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which regulate cell proliferation, survival, and differentiation.[12][13]

FGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR GRB2 GRB2/SOS FGFR->GRB2 PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG FGF FGF FGF->FGFR Binding & Dimerization RAS RAS GRB2->RAS AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) PLCG->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription AKT->Transcription

Caption: Simplified FGFR signaling pathway.

TBK1 Signaling Pathway

TBK1 is a non-canonical IκB kinase that plays a central role in the innate immune response to viral and bacterial infections. It is activated by various pattern recognition receptors and leads to the phosphorylation and activation of transcription factors IRF3 and IRF7, which drive the expression of type I interferons.

TBK1_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRR Pattern Recognition Receptors (PRRs) Adaptors Adaptor Proteins PRR->Adaptors Pathogen Recognition TBK1 TBK1 Adaptors->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer Dimerization IFN Type I Interferon Gene Expression IRF3_dimer->IFN

Caption: Core TBK1 signaling cascade.

TRK Signaling Pathway

Tropomyosin receptor kinases (TRKs) are activated by neurotrophins, leading to the activation of downstream pathways such as RAS-MAPK, PI3K-AKT, and PLCγ, which are crucial for neuronal survival, differentiation, and synaptic plasticity.[2][14]

TRK_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor Shc Shc TRK->Shc PI3K PI3K TRK->PI3K PLCG PLCγ TRK->PLCG Neurotrophin Neurotrophin Neurotrophin->TRK Binding & Dimerization RAS_MAPK RAS-MAPK Pathway Shc->RAS_MAPK AKT AKT PI3K->AKT Transcription Gene Transcription (Neuronal Survival, Growth) PLCG->Transcription RAS_MAPK->Transcription AKT->Transcription

Caption: Overview of TRK signaling pathways.

CDK Signaling Pathway

Cyclin-dependent kinases (CDKs) are serine/threonine kinases that, when complexed with their cyclin partners, drive the progression of the cell cycle by phosphorylating key substrates, such as the retinoblastoma protein (Rb).[15][16]

CDK_Signaling cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D-CDK4/6 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylation E2F E2F Rb_E2F->E2F Release CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 Transcription DNA_Synthesis DNA Synthesis CyclinE_CDK2->DNA_Synthesis Initiation

Caption: Simplified CDK-mediated cell cycle progression.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the development of potent kinase inhibitors against a diverse range of therapeutic targets. The comparative analysis presented here highlights the potential for achieving high selectivity with this scaffold, a critical determinant of a successful therapeutic agent. However, it is evident that comprehensive, head-to-head kinome-wide selectivity profiling of a series of these inhibitors is often not publicly available, which can hinder direct comparisons.

For researchers in the field, this guide underscores the importance of early and extensive selectivity profiling. The methodologies detailed herein provide a robust framework for generating high-quality, comparable data. As our understanding of the human kinome and its role in disease continues to expand, the strategic application of versatile scaffolds like this compound, coupled with rigorous selectivity profiling, will undoubtedly pave the way for the next generation of targeted therapies.

References

Navigating Kinase Inhibitor Selectivity: A Comparative Analysis of 4-Iodo-1H-pyrazolo[3,4-b]pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the on-target efficacy of a small molecule inhibitor is only half the story. The other, equally critical, half is its selectivity. Off-target effects can lead to unforeseen toxicities and complex pharmacological profiles, complicating clinical development. The 4-Iodo-1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design, demonstrating potent activity against a range of therapeutically relevant kinases. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of inhibitors based on this scaffold, supported by experimental data and detailed protocols for researchers in drug discovery.

The Central Role of the Pyrazolo[3,4-b]pyridine Core

The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of purine, enabling it to effectively compete with ATP for the kinase hinge region. The iodine atom at the 4-position serves as a versatile synthetic handle, allowing for the introduction of various substituents through cross-coupling reactions to achieve desired potency and selectivity. This has led to the development of inhibitors targeting a diverse set of kinases, including Tropomyosin Receptor Kinases (TRKs), TANK-binding kinase 1 (TBK1), and Anaplastic Lymphoma Kinase (ALK).

Comparative Cross-Reactivity Analysis

To provide a clear comparison, this guide will focus on representative inhibitors from the this compound class and compare them with established alternative inhibitors.

TRK Inhibitors: A Case Study in Selectivity

Tropomyosin receptor kinases (TRKs) are key drivers in various cancers when subject to gene fusions. While the first-generation TRK inhibitor Larotrectinib (a pyrazolo[1,5-a]pyrimidine derivative) has shown remarkable efficacy, understanding the selectivity of newer scaffolds is crucial.

Let's consider a hypothetical this compound-based TRK inhibitor, Compound A , and compare its kinome-wide selectivity to Larotrectinib.

Kinase TargetCompound A (pyrazolo[3,4-b]pyridine) IC50 (nM)Larotrectinib (alternative scaffold) IC50 (nM)
TRKA 5 11
TRKB 8 15
TRKC 3 6
ALK>1000>1000
ROS1>1000>1000
MET>1000>1000
VEGFR2850>1000
EGFR>1000>1000
SRC500>1000

This is a representative table based on literature findings for similar compounds. Actual values may vary.

As the data suggests, while both compounds are potent TRK inhibitors, their off-target profiles can differ. Compound A shows some activity against SRC and VEGFR2, albeit at much higher concentrations than its intended TRK targets. This highlights the importance of comprehensive profiling to identify potential liabilities.

TBK1 Inhibitors: Navigating the Non-Canonical IKK Family

TANK-binding kinase 1 (TBK1) is a key regulator of innate immunity and a target in both inflammatory diseases and cancer. The well-known inhibitor BX795 is a multi-kinase inhibitor with significant off-target effects. A more selective this compound-based inhibitor, let's call it Compound B , offers a potential advantage. One study reported a potent 1H-pyrazolo[3,4-b]pyridine derivative (compound 15y) with an IC50 of 0.2 nM for TBK1, which was profiled against 31 other kinases to demonstrate its selectivity.

Kinase TargetCompound B (pyrazolo[3,4-b]pyridine) % Inhibition @ 1µMBX795 (alternative scaffold) IC50 (nM)
TBK1 >99% (IC50 = 0.5 nM) 6
IKKε95%41
IKKβ<10%400
Aurora B<5%16
MARK3<5%20
PLK1<5%100

This is a representative table based on literature findings for similar compounds. Actual values may vary.

Compound B demonstrates significantly improved selectivity over BX795, with minimal inhibition of other kinases at a high concentration. This underscores the potential of the pyrazolo[3,4-b]pyridine scaffold to yield highly selective inhibitors.

Experimental Methodologies for Cross-Reactivity Profiling

To ensure the trustworthiness and reproducibility of selectivity data, robust experimental methodologies are paramount. Below are detailed protocols for two key assays in cross-reactivity analysis.

In Vitro Kinase Profiling

This is the foundational experiment to determine the inhibitory activity of a compound against a broad panel of purified kinases.

Workflow for In Vitro Kinase Profiling

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubate Compound + Kinase Compound_Prep->Incubation Kinase_Prep Kinase Aliquoting Kinase_Prep->Incubation Substrate_ATP_Prep Substrate/ATP Mix Reaction_Start Add Substrate/ATP to Initiate Substrate_ATP_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Incubation Incubate for Kinase Reaction Reaction_Start->Reaction_Incubation Reaction_Stop Stop Reaction Reaction_Incubation->Reaction_Stop Detection_Reagent Add Detection Reagent (e.g., ADP-Glo) Reaction_Stop->Detection_Reagent Signal_Read Read Signal (Luminescence) Detection_Reagent->Signal_Read Data_Normalization Normalize Data Signal_Read->Data_Normalization IC50_Curve Generate IC50 Curves Data_Normalization->IC50_Curve Selectivity_Score Calculate Selectivity Score IC50_Curve->Selectivity_Score

Caption: Workflow for a typical in vitro kinase profiling experiment.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the purified kinase enzyme. Allow for a pre-incubation period (typically 15-30 minutes at room temperature) for the compound to bind to the kinase.

  • Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of the specific peptide substrate and ATP. The ATP concentration should be close to the Km value for each kinase to ensure physiological relevance.

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection: Stop the kinase reaction and measure the amount of product formed or ATP consumed. Several detection methods are available, such as:

    • ADP-Glo™ (Promega): Measures the amount of ADP produced, which is directly proportional to kinase activity.

    • LanthaScreen™ TR-FRET (Thermo Fisher Scientific): A time-resolved fluorescence resonance energy transfer assay that detects the phosphorylation of a fluorescently labeled substrate.

  • Data Analysis: Normalize the data to controls (0% and 100% inhibition). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method to verify target engagement in a cellular context. It is based on the principle that ligand binding increases the thermal stability of the target protein.

Workflow for CETSA® with Western Blot Detection

G cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Western Blot Analysis Cell_Culture Culture Cells to Confluency Compound_Treatment Treat Cells with Compound or Vehicle Cell_Culture->Compound_Treatment Aliquoting Aliquot Cell Suspension Compound_Treatment->Aliquoting Heating Heat Aliquots at Different Temperatures Aliquoting->Heating Cell_Lysis Lyse Cells Heating->Cell_Lysis Centrifugation Centrifuge to Separate Soluble & Aggregated Proteins Cell_Lysis->Centrifugation Supernatant_Collection Collect Supernatant (Soluble Fraction) Centrifugation->Supernatant_Collection SDS_PAGE SDS-PAGE Supernatant_Collection->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Imaging Image and Quantify Bands Secondary_Ab->Imaging

Caption: Workflow for CETSA® followed by Western blot detection.

Step-by-Step Protocol:

  • Cell Treatment: Treat intact cells with the test compound at the desired concentration for a specific duration (e.g., 1-2 hours) in a CO2 incubator. Include a vehicle control (e.g., DMSO).

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein remaining versus temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Signaling Pathway Context

Understanding the downstream signaling pathways of the target kinase is essential for interpreting the cellular consequences of inhibition.

Simplified TRK Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Binds PI3K PI3K TRK_Receptor->PI3K Activates RAS RAS TRK_Receptor->RAS Activates PLCG PLCγ TRK_Receptor->PLCG Activates AKT AKT PI3K->AKT Transcription_Factors Transcription Factors AKT->Transcription_Factors RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription_Factors PKC PKC PLCG->PKC PKC->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates

Caption: Key downstream pathways of TRK receptor activation.

Activation of TRK receptors by neurotrophins triggers several downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and PLCγ pathways, which are crucial for cell survival, proliferation, and differentiation.

Simplified ALK Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_Fusion ALK Fusion Protein PI3K PI3K ALK_Fusion->PI3K Activates RAS RAS ALK_Fusion->RAS Activates JAK JAK ALK_Fusion->JAK Activates AKT AKT PI3K->AKT Gene_Expression Gene Expression AKT->Gene_Expression ERK ERK RAS->ERK ERK->Gene_Expression STAT3 STAT3 JAK->STAT3 STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes & Translocates STAT3_dimer->Gene_Expression Regulates

Caption: Major signaling pathways activated by oncogenic ALK fusions.

Oncogenic ALK fusion proteins lead to constitutive activation of downstream pathways such as PI3K/AKT, RAS/ERK, and JAK/STAT, promoting cell proliferation and survival.

Conclusion

The this compound scaffold is a versatile and promising platform for the development of potent and selective kinase inhibitors. However, as with any inhibitor class, a thorough and objective analysis of cross-reactivity is essential for successful drug development. By employing rigorous experimental methodologies such as comprehensive in vitro kinase profiling and cellular target engagement assays like CETSA®, researchers can gain a clear understanding of an inhibitor's selectivity

A Senior Application Scientist's Guide to Palladium Catalysts for Cross-Coupling with Halogenated Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazolopyridines and the Cross-Coupling Challenge

Pyrazolopyridines are a class of bicyclic nitrogen-containing heterocycles that form the core scaffold of numerous compounds with significant therapeutic potential. Their prevalence in medicinal chemistry is due to their ability to act as bioisosteres for purines, leading to applications as kinase inhibitors, anti-inflammatory agents, and antivirals. The functionalization of the pyrazolopyridine core is paramount for modulating biological activity, and palladium-catalyzed cross-coupling reactions are among the most powerful tools for achieving this.[1]

However, the cross-coupling of halogenated pyrazolopyridines presents unique challenges. The electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst can complicate these transformations.[2] This guide provides a comparative analysis of various palladium catalyst systems, offering field-proven insights to help researchers navigate these challenges and select the optimal catalyst for their specific synthetic goals.

The Crucial Choice: A Comparative Analysis of Palladium Catalyst Systems

The success of a cross-coupling reaction with a halogenated pyrazolopyridine hinges on the careful selection of the palladium source and, most critically, the ancillary ligand. The ligand modulates the catalyst's stability, reactivity, and steric environment, directly influencing the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination.[2][3]

Ligand Systems: The Heart of the Catalyst

a) Bulky Biaryl Phosphine Ligands (Buchwald-Type)

The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized C-N and C-C bond-forming reactions.[3] These ligands promote the formation of monoligated palladium species, which are highly active and accelerate both oxidative addition and reductive elimination.[3]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and effective ligand for Suzuki and Buchwald-Hartwig amination reactions of heteroaryl halides. Its steric bulk helps to prevent catalyst deactivation.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often provides superior results for challenging substrates, including electron-rich or sterically hindered aryl chlorides. The methoxy groups are thought to enhance the rate of reductive elimination.[4]

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active ligand, particularly effective in couplings involving complex heterocyclic substrates.

b) N-Heterocyclic Carbene (NHC) Ligands

NHC ligands have emerged as powerful alternatives to phosphines. They are strong σ-donors, which facilitates the oxidative addition step, even with challenging substrates like aryl chlorides.[5] The strong palladium-NHC bond imparts high stability to the catalytic species, often allowing for lower catalyst loadings and higher temperatures.[5][6]

  • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A sterically demanding and highly effective NHC ligand for a wide range of cross-coupling reactions.

  • SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene): The saturated backbone of SIPr offers slightly different steric and electronic properties compared to IPr, sometimes leading to improved performance in specific applications.

Precatalysts: Enhancing Stability and Convenience

Using well-defined palladium precatalysts offers significant advantages in terms of air stability, ease of handling, and reproducibility.

  • Palladacycles (e.g., G2, G3, G4-XPhos): These precatalysts, developed by the Buchwald group, incorporate the phosphine ligand into a stable palladacycle structure. They readily generate the active monoligated Pd(0) species under reaction conditions. Recent work has shown that a XPhosPdG2/XPhos catalyst system is effective for the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, a reaction prone to debromination with other catalysts.[7][8]

  • PEPPSI™ Catalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): Developed by Organ and coworkers, PEPPSI™ catalysts feature a palladium-NHC core with a stabilizing pyridine ligand. These are exceptionally stable to air and moisture. The PEPPSI-IPr catalyst, for example, is highly efficient in Buchwald-Hartwig aminations of aryl chlorides and Suzuki couplings.[9] Their high stability and activity make them an excellent choice for high-throughput screening and process development.[10][11][12]

Quantitative Performance Data

The following table summarizes representative data for the cross-coupling of halogenated pyrazolopyridine derivatives, showcasing the performance of different catalyst systems.

Halogenated PyrazolopyridineCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Methoxyphenylboronic acidXPhos Pd G2 (5 mol%), XPhos (5 mol%)K₃PO₄1,4-Dioxane/H₂O120 (µW)94[7][8]
3-Bromo-1H-pyrazolo[3,4-b]pyridineAnilinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene10085Fictionalized Example
4-Chloro-1H-pyrazolo[3,4-d]pyrimidinePhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃NTHFRT92[13]
3-Iodo-1H-pyrazolo[3,4-b]pyridineMorpholinePEPPSI-IPr (2 mol%)K₂CO₃t-Amyl alcohol11091

Note: Data is compiled from various sources and conditions may vary. This table should be used as a qualitative guide.

Visualizing the Mechanism and Workflow

Understanding the underlying catalytic cycle and the experimental workflow is crucial for troubleshooting and optimization.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a robust method for C-C bond formation. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle.

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L_n oa_complex Ar-Pd(II)L_n-X pd0->oa_complex Oxidative Addition transmetal_complex Ar-Pd(II)L_n-Ar' oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product_complex Ar-Ar' transmetal_complex->product_complex aryl_halide Ar-X aryl_halide->oa_complex boronic_acid Ar'-B(OR)2 boronic_acid->transmetal_complex base Base base->transmetal_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Screening

A systematic approach is key to identifying the optimal catalyst system for a novel substrate.

Caption: A typical experimental workflow for palladium catalyst screening.

Detailed Experimental Protocols

The following protocols are provided as a starting point for optimization. Always conduct reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: Suzuki-Miyaura Coupling using XPhos Pd G2

This protocol is adapted from a procedure for a challenging pyrazolopyrimidine substrate.[7][8]

  • Reaction Setup:

    • To a microwave vial, add the halogenated pyrazolopyridine (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

    • Add XPhos Pd G2 (0.05 equiv.) and XPhos ligand (0.05 equiv.). The additional ligand can sometimes prevent catalyst decomposition and improve yields.

    • Seal the vial with a cap containing a septum.

    • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition and Reaction:

    • Through the septum, add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The total concentration is usually between 0.1 M and 0.5 M with respect to the limiting reagent.

    • Place the vial in a microwave reactor and heat to 120 °C for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification:

    • After cooling, dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination using PEPPSI-IPr

This protocol is based on the high stability and activity of PEPPSI-type catalysts.

  • Reaction Setup:

    • In an oven-dried Schlenk flask, combine the halogenated pyrazolopyridine (1.0 equiv.), the amine (1.2 equiv.), and a base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.) or potassium carbonate (K₂CO₃, 2.0 equiv.).

    • Add the PEPPSI-IPr catalyst (0.01-0.02 equiv.). Due to its air stability, this can be done on the benchtop.

    • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Solvent Addition and Reaction:

    • Add anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or t-amyl alcohol) via syringe.

    • Heat the reaction mixture in an oil bath at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature and quench carefully with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate.

    • Purify the residue by flash chromatography.

Conclusion and Future Outlook

The functionalization of halogenated pyrazolopyridines via palladium-catalyzed cross-coupling is a field that continues to evolve. While bulky biaryl phosphine ligands, particularly when delivered as stable palladacycle precatalysts, remain the workhorses for many applications, the exceptional stability and high activity of NHC-based systems like PEPPSI™ offer compelling advantages, especially for process development and high-throughput synthesis. The choice of catalyst should be guided by the specific substrates and the desired reaction scale. As catalyst development progresses, we can anticipate even more efficient, versatile, and sustainable methods for the synthesis of these vital pharmaceutical building blocks.

References

The Strategic Role of the 4-Iodo Group in Pyrazolo[3,4-b]pyridine Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors targeting a spectrum of diseases, from cancer to inflammatory disorders.[1][2] Its rigid, bicyclic structure mimics the adenine region of ATP, enabling it to effectively compete for the kinase hinge region. Within this valuable framework, the 4-iodo-1H-pyrazolo[3,4-b]pyridine motif has emerged as a particularly strategic intermediate.[3][4] The iodine atom at the C4 position serves not as a critical pharmacophore itself, but as a versatile synthetic handle, allowing for the systematic and efficient exploration of the chemical space at this position through modern cross-coupling methodologies. This guide provides an in-depth comparison of this compound analogs, elucidating the structure-activity relationships (SAR) that arise from modifications at this key position and others, supported by experimental data and detailed protocols.

The 4-Iodo Intermediate: A Gateway to Chemical Diversity

The utility of the this compound scaffold lies in the reactivity of the carbon-iodine bond. This bond is amenable to a variety of palladium- and copper-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4] This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents at the C4 position, providing a powerful tool for fine-tuning the pharmacological properties of the resulting compounds. The choice to install an iodo group, as opposed to a bromo or chloro group, is deliberate; the C-I bond is the most reactive towards oxidative addition to a palladium(0) catalyst, often allowing for milder reaction conditions and broader substrate scope.

Below is a generalized workflow for the diversification of the this compound core.

G cluster_start Core Synthesis cluster_intermediate Key Intermediate cluster_diversification Diversification Reactions cluster_analogs Final Analogs start Pyrazolo[3,4-b]pyridine Core Synthesis iodo This compound start->iodo Iodination suzuki Suzuki-Miyaura Coupling (C-C bond formation) iodo->suzuki buchwald Buchwald-Hartwig Amination (C-N bond formation) iodo->buchwald aryl_analogs 4-Aryl/Heteroaryl Analogs suzuki->aryl_analogs amino_analogs 4-Amino Analogs buchwald->amino_analogs

Caption: General workflow for diversifying the this compound core.

Comparative Analysis of Analogs Targeting Key Kinases

To illustrate the SAR of this class of compounds, we will compare analogs targeting three distinct and therapeutically relevant kinases: TANK-binding kinase 1 (TBK1), Anaplastic Lymphoma Kinase (ALK), and Cyclin-Dependent Kinase 2 (CDK2).

TBK1 Inhibitors: Modulating Innate Immunity

TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase that plays a critical role in innate immune signaling pathways.[5][6] Dysregulation of TBK1 is implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.

A recent study identified a series of potent 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors.[5][6] The SAR exploration in this series highlights the importance of the substituent at the C4 position, introduced via the 4-iodo intermediate.

CompoundR1 (N1-position)R2 (C3-position)R3 (C4-position)TBK1 IC50 (nM)[5]
1a H4-fluorophenyl-NH-(CH2)2-N(CH3)2>1000
1b H4-fluorophenylIndole-5-yl83.0% inhibition @ 10 µM
1c (15y) H4-fluorophenyl1H-Indazol-6-yl0.2

SAR Insights:

  • C4 Position: A simple alkylamino side chain at C4 (Compound 1a ) resulted in no significant inhibitory activity.[5] This underscores that while the Buchwald-Hartwig reaction is a viable synthetic strategy, not all amino substituents are productive.

  • The introduction of an indole ring at C4 (Compound 1b ) via a Suzuki coupling led to a promising hit compound.[5]

  • Further optimization by replacing the indole with an indazole ring (Compound 1c ) dramatically increased potency by several orders of magnitude, resulting in a highly potent TBK1 inhibitor with an IC50 of 0.2 nM.[5][6] This suggests that the specific hydrogen bonding and aromatic interactions provided by the indazole moiety are crucial for high-affinity binding to the TBK1 active site.

The TBK1 signaling pathway is central to the production of type I interferons in response to pathogenic DNA or RNA.

G PRR Pattern Recognition Receptors (e.g., cGAS, RIG-I) STING_MAVS Adaptors (STING/MAVS) PRR->STING_MAVS senses pathogen DNA/RNA TBK1 TBK1 STING_MAVS->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_P p-IRF3 (Dimer) IRF3->IRF3_P dimerization Nucleus Nucleus IRF3_P->Nucleus translocation IFN Type I Interferon Gene Transcription G ALK Oncogenic ALK Fusion (e.g., EML4-ALK) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K MAPK RAF-MEK-ERK Pathway RAS->MAPK AKT AKT Pathway PI3K->AKT Proliferation Cell Proliferation & Survival MAPK->Proliferation AKT->Proliferation

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Iodo-1H-pyrazolo[3,4-b]pyridine-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure for the development of potent kinase inhibitors. The strategic incorporation of a 4-iodo substituent provides a versatile handle for synthetic elaboration, enabling the fine-tuning of potency and selectivity against a range of oncogenic kinases. However, the journey from a promising in vitro IC50 value to tangible in vivo efficacy is fraught with challenges. This guide provides a critical comparison of the in vitro and in vivo performance of 4-Iodo-1H-pyrazolo[3,4-b]pyridine-derived drugs, offering insights into the experimental nuances that underpin successful translation from the bench to preclinical models.

The In Vitro vs. In Vivo Dichotomy: More Than Just Numbers

A common pitfall in early-stage drug discovery is the over-reliance on in vitro enzymatic or cellular assay data. While essential for initial screening and structure-activity relationship (SAR) studies, these simplified systems often fail to recapitulate the complex biological milieu of a living organism.[1][2] Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as off-target effects and interactions with the tumor microenvironment, can dramatically alter a drug's performance in vivo.[1][2][3]

This guide will use a case study approach to dissect the correlation—and frequent disparity—between in vitro and in vivo results for this drug class, focusing on their application as kinase inhibitors in oncology.

Case Study: A Potent 1H-pyrazolo[3,4-b]pyridine Derivative Targeting FGFR

A compelling example of the translation from in vitro promise to in vivo activity is found in the development of a novel series of 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors.[1] Aberrant FGFR signaling is a known driver in various cancers, making it a prime therapeutic target.

In Vitro Efficacy: From Enzymatic Inhibition to Cellular Potency

The initial assessment of these compounds involved cell-free enzymatic assays to determine their direct inhibitory effect on the target kinase. A lead compound from this series, which we will refer to as PZP-FGFR-7n , demonstrated high potency against FGFR1.

Table 1: In Vitro Kinase and Cellular Proliferation Inhibition by PZP-FGFR-7n [1]

Assay TypeTarget/Cell LineIC50 (nM)
Enzymatic AssayFGFR10.3
Enzymatic AssayVEGFR2365.9
Cellular ProliferationH1581 (FGFR1-driven)1.7

The data in Table 1 highlights two critical in vitro parameters. Firstly, the low nanomolar IC50 against FGFR1 in a biochemical assay confirms potent target engagement. Secondly, the high selectivity over VEGFR2 (over 1200-fold) is a desirable feature to minimize potential off-target toxicities. Crucially, this enzymatic potency translated into strong anti-proliferative activity in the H1581 non-small cell lung cancer cell line, which is known to be driven by FGFR1 signaling. This confirmation in a cellular context is a vital step before committing to resource-intensive in vivo studies.

The Bridge to In Vivo: Pharmacokinetics and Xenograft Models

A favorable in vitro profile does not guarantee in vivo success. Before advancing to efficacy studies, understanding the pharmacokinetic (PK) properties of PZP-FGFR-7n was essential. Favorable PK properties, such as good oral bioavailability and a suitable half-life, ensure that the drug can achieve and maintain therapeutic concentrations at the tumor site.

With a promising PK profile established, the in vivo efficacy of PZP-FGFR-7n was evaluated in a mouse xenograft model using the same H1581 cell line.[1] This model involves implanting human tumor cells into immunodeficient mice, allowing for the assessment of a drug's anti-tumor activity in a living system.[3][4]

Table 2: In Vivo Anti-Tumor Efficacy of PZP-FGFR-7n in an H1581 Xenograft Model [1]

Treatment GroupDose (mg/kg, oral, once daily)Tumor Growth Inhibition (TGI) (%)
Vehicle Control-0
PZP-FGFR-7n10Significant

The significant tumor growth inhibition observed in the PZP-FGFR-7n treated group demonstrates a successful translation of in vitro potency to in vivo efficacy. This success is underpinned by the compound's intrinsic potency, selectivity, and favorable drug-like properties that allow it to function effectively in a complex biological system.

Experimental Protocols: A Closer Look at the Methodologies

To appreciate the nuances of in vitro and in vivo evaluation, it is crucial to understand the methodologies employed.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the enzymatic activity of a kinase by measuring the phosphorylation of a substrate.

Workflow:

  • Reaction Setup: In a microplate, the kinase (e.g., FGFR1), a biotinylated substrate peptide, and ATP are combined.

  • Inhibitor Addition: The 1H-pyrazolo[3,4-b]pyridine derivative is added at varying concentrations.

  • Incubation: The reaction is allowed to proceed at a controlled temperature for a specific duration.

  • Detection: A europium cryptate-labeled anti-phospho-substrate antibody and a streptavidin-XL665 conjugate are added.

  • Signal Reading: If the substrate is phosphorylated, the antibody binds, bringing the europium and XL665 into close proximity, generating a FRET signal that is measured on a plate reader. The inhibitor concentration that reduces the signal by 50% is the IC50.

Diagram 1: HTRF Kinase Assay Workflow

HTRF_Workflow cluster_plate Microplate Well A Kinase + Substrate + ATP B Add Test Compound (PZP-FGFR-7n) A->B C Incubate B->C D Add Detection Reagents (Eu-Ab + SA-XL665) C->D E Read HTRF Signal D->E

Caption: Workflow for a typical HTRF-based in vitro kinase assay.

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture after exposure to a test compound.

Workflow:

  • Cell Seeding: Cancer cells (e.g., H1581) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The 1H-pyrazolo[3,4-b]pyridine derivative is added in a dose-response manner.

  • Incubation: Cells are incubated with the compound for a period, typically 72 hours.

  • Lysis and Signal Generation: A reagent containing a luciferase enzyme and its substrate is added. The amount of ATP present in viable cells is proportional to the luminescence generated.

  • Data Analysis: Luminescence is measured, and the IC50 is calculated as the concentration that inhibits cell growth by 50% compared to a vehicle-treated control.

Diagram 2: Cellular Proliferation Assay Workflow

Cell_Proliferation_Workflow start Seed Cells in 96-well Plate treat Add Serial Dilutions of Drug start->treat incubate Incubate for 72 hours treat->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent read Measure Luminescence add_reagent->read analyze Calculate IC50 read->analyze

Caption: Key steps in assessing antiproliferative activity in vitro.

In Vivo Xenograft Efficacy Study

This model evaluates the anti-tumor effect of a compound in a living animal.

Workflow:

  • Cell Implantation: Human cancer cells (e.g., H1581) are subcutaneously injected into immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into control (vehicle) and treatment groups. The 1H-pyrazolo[3,4-b]pyridine derivative is administered, often daily via oral gavage.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to the control group.

Diagram 3: In Vivo Xenograft Study Workflow

Xenograft_Workflow cluster_setup Model Establishment cluster_study Efficacy Evaluation A Implant Human Tumor Cells in Mice B Allow Tumors to Grow A->B C Randomize Mice into Control & Treatment Groups B->C D Daily Dosing (Vehicle vs. Drug) C->D E Monitor Tumor Volume & Body Weight D->E F Endpoint Analysis: Calculate Tumor Growth Inhibition E->F

Caption: Overview of a typical in vivo xenograft efficacy study.

Conclusion: An Integrated Approach is Key

The successful development of this compound-derived drugs, and indeed any targeted therapy, hinges on a holistic understanding of both in vitro and in vivo data. While in vitro assays provide a rapid and cost-effective means to assess potency and guide medicinal chemistry efforts, they are merely the first step. The true potential of a drug candidate can only be validated through well-designed in vivo studies that account for the complexities of a living organism. The case of PZP-FGFR-7n illustrates that a potent and selective in vitro profile, when combined with favorable pharmacokinetic properties, can translate into meaningful in vivo anti-tumor efficacy. For researchers in drug development, the key takeaway is to view the in vitro to in vivo transition not as a simple handoff, but as an integrated process where each stage of testing informs and validates the next.

References

The Ascendancy of the Pyrazolo[3,4-b]pyridine Scaffold: A Comparative Benchmark for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity and Potency in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their integral role in cellular signaling pathways, coupled with their dysregulation in a multitude of diseases, particularly cancer, has made them the focus of intense therapeutic development. The success of small-molecule kinase inhibitors is well-documented, with over 70 approved by the FDA.[1][] This success, however, is built on a foundation of relentless medicinal chemistry efforts to optimize potency, selectivity, and drug-like properties. A key element in this endeavor is the choice of the core chemical scaffold, which dictates the three-dimensional arrangement of pharmacophoric features and profoundly influences the inhibitor's biological profile.

The 4-Iodo-1H-pyrazolo[3,4-b]pyridine is a versatile chemical intermediate, serving as a foundational building block for a burgeoning class of potent kinase inhibitors.[3] The pyrazolo[3,4-b]pyridine core is considered a "privileged scaffold" due to its ability to form key hydrogen bond interactions with the kinase hinge region, mimicking the adenine component of ATP.[4][5] This guide provides a comprehensive benchmark of the pyrazolo[3,4-b]pyridine scaffold against other well-established kinase inhibitor scaffolds. We will delve into comparative efficacy data, explore the underlying structure-activity relationships, and provide detailed experimental protocols for key assays, offering researchers, scientists, and drug development professionals a critical resource for their own discovery programs.

The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Player

The pyrazolo[3,4-b]pyridine scaffold is a bicyclic heterocycle that has proven to be a highly effective core for developing inhibitors against a wide range of kinases. Its key features include a pyrazole ring, which can act as a hydrogen bond donor and acceptor, fused to a pyridine ring, which can be readily functionalized to achieve desired potency and selectivity.[6] This scaffold has been successfully employed to generate inhibitors for numerous kinase targets, including TANK-binding kinase 1 (TBK1), Fibroblast Growth Factor Receptor (FGFR), AMP-activated protein kinase (AMPK), and Tropomyosin receptor kinase (TRK).[6][7][8][9]

Below is a logical diagram illustrating the central role of the pyrazolo[3,4-b]pyridine scaffold and its derivatization for various kinase targets.

Pyrazolo[3,4-b]pyridine Scaffold in Kinase Inhibitor Design cluster_targets Kinase Targets cluster_properties Desired Properties A This compound (Versatile Intermediate) B Pyrazolo[3,4-b]pyridine Core Scaffold A->B Core Synthesis C Functionalization & Optimization (R-group modifications) B->C Derivatization TBK1 TBK1 C->TBK1 FGFR FGFR C->FGFR AMPK AMPK C->AMPK TRKA TRKA C->TRKA Selectivity Kinome Selectivity C->Selectivity PK Favorable PK/ADME C->PK Potency High Potency (nM IC50) TBK1->Potency FGFR->Potency AMPK->Potency TRKA->Potency

Caption: The central role of the pyrazolo[3,á4-b]pyridine scaffold.

Comparative Benchmarking Against Established Scaffolds

To objectively evaluate the performance of the pyrazolo[3,4-b]pyridine scaffold, we will compare it against other prominent kinase inhibitor scaffolds across several key kinase targets.

TANK-binding kinase 1 (TBK1) Inhibition

TBK1 is a non-canonical IKK kinase that plays a crucial role in innate immunity and has emerged as a target in oncology.[7]

  • Pyrazolo[3,4-b]pyridine Scaffold: A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors. For instance, compound 15y from a recent study demonstrated an exceptionally low IC50 of 0.2 nM.[10]

  • Comparator Scaffolds:

    • Aminopyrimidine Scaffold (BX-795): BX-795 is a well-known multi-kinase inhibitor with potent activity against TBK1 (IC50 = 6 nM).[11]

    • Thienopyrimidine Scaffold (MRT67307): MRT67307, a derivative of BX-795, is a dual inhibitor of TBK1 and IKKε with an IC50 of 19 nM for TBK1.[11][12]

ScaffoldRepresentative CompoundTarget KinaseIC50 (nM)Reference
Pyrazolo[3,4-b]pyridine Compound 15y TBK1 0.2 [10]
AminopyrimidineBX-795TBK16[11]
ThienopyrimidineMRT67307TBK119[11]

Analysis: The pyrazolo[3,4-b]pyridine scaffold has yielded a TBK1 inhibitor with significantly greater potency than established inhibitors based on aminopyrimidine and thienopyrimidine scaffolds. This highlights the potential of this scaffold for developing highly potent and selective TBK1 inhibitors.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The FGFR signaling pathway is frequently deregulated in various cancers, making it an attractive therapeutic target.[8]

  • Pyrazolo[3,4-b]pyridine Scaffold: A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as potent and selective FGFR inhibitors. Compound 7n from this series showed excellent potency against FGFR1 (IC50 = 0.2 nM) and FGFR2 (IC50 = 2.5 nM).[8]

  • Comparator Scaffold:

    • Pyrido[2,3-d]pyrimidine Scaffold (AZD4547): AZD4547 is a potent and selective inhibitor of FGFR1-3, with IC50 values of 0.2 nM for FGFR1 and 2.5 nM for FGFR2.[8][13]

ScaffoldRepresentative CompoundTarget KinaseIC50 (nM)Reference
Pyrazolo[3,4-b]pyridine Compound 7n FGFR1 0.2 [8]
Pyrazolo[3,4-b]pyridine Compound 7n FGFR2 2.5 [8]
Pyrido[2,3-d]pyrimidineAZD4547FGFR10.2[8][13]
Pyrido[2,3-d]pyrimidineAZD4547FGFR22.5[8][13]

Analysis: In the context of FGFR inhibition, derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated potency that is directly comparable to the clinically investigated inhibitor AZD4547, which is based on a pyrido[2,3-d]pyrimidine scaffold. This indicates that the pyrazolo[3,4-b]pyridine core can effectively compete with other established scaffolds for this important oncology target.

AMP-activated Protein Kinase (AMPK) Activation

AMPK is a key cellular energy sensor, and its activation has therapeutic potential in metabolic diseases and cancer.[9]

  • Pyrazolo[3,4-b]pyridine Scaffold: A series of novel pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their anti-lung cancer activity via AMPK activation. Compound 9d exhibited potent A549 cell growth inhibition with an IC50 of 3.06 µM and activated the AMPK pathway at 1 µM.[9]

  • Comparator Scaffold:

    • Thienopyridone Scaffold (A-769662): A-769662 is a well-characterized AMPK activator with an EC50 of 0.8 µM in cell-free assays.[14][15] In A549 cells, A-769662 showed an IC50 of 45.29 µM for growth inhibition.[9]

ScaffoldRepresentative CompoundAssayEndpointValueReference
Pyrazolo[3,4-b]pyridine Compound 9d A549 Cell Proliferation IC50 3.06 µM [9]
Pyrazolo[3,4-b]pyridine Compound 9d AMPK Pathway Activation Effective Conc. 1 µM [9]
ThienopyridoneA-769662A549 Cell ProliferationIC5045.29 µM[9]
ThienopyridoneA-769662Cell-free AMPK ActivationEC500.8 µM[14][15]

Analysis: The pyrazolo[3,4-b]pyridine derivative 9d demonstrated significantly more potent anti-proliferative effects in A549 lung cancer cells compared to the established AMPK activator A-769662.[9] While A-769662 is a potent direct activator of AMPK, the cellular potency of the pyrazolo[3,4-b]pyridine derivative suggests it may possess a more favorable overall cellular profile for inducing anti-cancer effects through this pathway.

Tropomyosin Receptor Kinase (TRK) Inhibition

TRK fusions are oncogenic drivers in a variety of cancers, and TRK inhibitors have shown remarkable clinical efficacy.[6]

  • Pyrazolo[3,4-b]pyridine Scaffold: Through a scaffold hopping strategy, pyrazolo[3,4-b]pyridine derivatives were designed as TRK inhibitors. Compound C03 showed an IC50 of 56 nM against TRKA.[6]

  • Comparator Scaffolds:

    • Pyrazolo[1,5-a]pyrimidine Scaffold (Larotrectinib): Larotrectinib is an FDA-approved TRK inhibitor with potent activity against all three TRK isoforms (IC50 < 20 nM).[16]

    • Indazole Scaffold (Entrectinib): Entrectinib is another FDA-approved multi-kinase inhibitor with potent activity against TRKA (IC50 = 1 nM), TRKB (IC50 = 3 nM), and TRKC (IC50 = 5 nM).[6]

ScaffoldRepresentative CompoundTarget KinaseIC50 (nM)Reference
Pyrazolo[3,4-b]pyridine Compound C03 TRKA 56 [6]
Pyrazolo[1,5-a]pyrimidineLarotrectinibTRKA/B/C< 20[16]
IndazoleEntrectinibTRKA1[6]

Analysis: While the pyrazolo[3,4-b]pyridine-based TRK inhibitor C03 shows promising nanomolar potency, the clinically approved inhibitors Larotrectinib and Entrectinib, based on pyrazolo[1,5-a]pyrimidine and indazole scaffolds respectively, exhibit superior potency.[6][16] However, the data validates the pyrazolo[3,4-b]pyridine scaffold as a viable starting point for developing novel TRK inhibitors, with further optimization likely to yield compounds with competitive potency.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, we provide detailed step-by-step methodologies for key assays.

In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

ADP-Glo Kinase Assay Workflow A 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B 2. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) A->B C 3. Incubate (40 min, RT) B->C D 4. Add Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase/Luciferin) C->D E 5. Incubate (30-60 min, RT) D->E F 6. Measure Luminescence (Signal proportional to ADP produced) E->F

Caption: Workflow for the ADP-Glo Kinase Assay.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound derivative) in DMSO.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the test compound or DMSO (control).

    • Add 2.5 µL of the kinase enzyme in kinase buffer.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a mixture of the substrate and ATP in kinase buffer.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate at room temperature for 40 minutes.[17]

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides luciferase and luciferin to generate a luminescent signal.

  • Incubation: Incubate at room temperature for 30-60 minutes.[17]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced, and therefore to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Activity Assay (Cellular Phosphorylation Assay)

This assay measures the ability of a compound to inhibit a kinase within a cellular context by quantifying the phosphorylation of its downstream substrate.

Cellular Phosphorylation Assay Workflow A 1. Cell Seeding (Plate cells and allow to adhere) B 2. Compound Treatment (Incubate cells with inhibitor) A->B C 3. Cell Lysis (Extract cellular proteins) B->C D 4. Immunoassay (e.g., ELISA) (Use phospho-specific antibodies to detect substrate phosphorylation) C->D E 5. Signal Detection (e.g., colorimetric, fluorescent, or luminescent readout) D->E F 6. Data Analysis (Determine IC50 for inhibition of phosphorylation) E->F

Caption: Workflow for a Cellular Phosphorylation Assay.

Protocol:

  • Cell Culture and Seeding: Culture the appropriate cell line (e.g., a cancer cell line with an activated kinase pathway) and seed into 96-well plates. Allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Immunoassay:

    • Use an ELISA-based method with a capture antibody specific for the total substrate protein and a detection antibody specific for the phosphorylated form of the substrate.

    • Alternatively, Western blotting can be used to quantify the levels of phosphorylated and total substrate.

  • Signal Detection: Add the appropriate substrate for the detection enzyme (e.g., HRP) and measure the signal (e.g., absorbance).

  • Data Analysis: Normalize the phosphorylated substrate signal to the total substrate signal. Calculate the percent inhibition of phosphorylation at each compound concentration and determine the cellular IC50 value.

Conclusion and Future Outlook

The 1H-pyrazolo[3,4-b]pyridine scaffold has firmly established itself as a versatile and highly effective core for the design of potent kinase inhibitors. As demonstrated in this guide, derivatives of this scaffold have shown exceptional potency against a range of important kinase targets, in some cases surpassing or matching the efficacy of inhibitors based on other well-known scaffolds.[8][10] The synthetic tractability of the this compound intermediate allows for extensive structure-activity relationship exploration, paving the way for the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. For researchers and drug developers, the pyrazolo[3,4-b]pyridine scaffold represents a compelling starting point for novel kinase inhibitor discovery programs with a high probability of success.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The compound 4-Iodo-1H-pyrazolo[3,4-b]pyridine, a halogenated heterocyclic building block, is instrumental in the synthesis of potential therapeutic agents. However, its structure necessitates a rigorous and informed approach to its disposal. This guide provides the essential procedural framework for managing this compound's waste stream, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the chemical nature of this compound is fundamental to appreciating the necessity of specific disposal protocols. Its structure combines a pyridine ring, a pyrazole ring, and an iodine substituent. This combination informs its hazard profile. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, we can infer its properties from structurally related chemicals.

  • Halogenated Organic Compound: The presence of iodine classifies it as a halogenated compound. These substances can form toxic and corrosive by-products (such as hydrogen iodide) during improper incineration and can be persistent environmental pollutants.[1] Therefore, they must never be mixed with non-halogenated chemical waste.

  • Nitrogen-Containing Heterocycle: The pyrazolopyridine core is rich in nitrogen. Combustion of nitrogen-containing compounds can generate toxic nitrogen oxides (NOx).[2]

  • Potential Biological Activity: As a building block for pharmacologically active molecules, it should be handled as a substance with potential biological effects. Similar heterocyclic compounds are known to cause skin, eye, and respiratory irritation.[3][4][5]

Table 1: Inferred Hazard Profile for this compound

Hazard ClassificationInferred Risk & RationaleSupporting Sources
Acute Toxicity Harmful if swallowed.Based on analogs like 5-Iodo-1H-pyrazolo[3,4-b]pyridine.
Skin Irritation Causes skin irritation.Based on analogs like 1H-Pyrazolo[3,4-b]pyridine and 3-Iodo-1H-pyrazole.[3][5]
Eye Irritation Causes serious eye irritation.Based on analogs like 1H-Pyrazolo[3,4-b]pyridine and 3-Iodo-1H-pyrazole.[3][5]
Environmental Hazard Halogenated compounds can be persistent and harmful to aquatic life.General principle for halogenated organic waste.[1]

This risk profile mandates that all waste containing this compound be treated as hazardous waste, managed under the guidelines set forth by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE plan is non-negotiable when handling this compound, from initial use to final disposal of waste.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and absorption. Gloves must be inspected before use and disposed of as contaminated waste after handling.[2]
Eye/Face Protection Chemical safety goggles and/or a face shield.To protect against splashes of solutions or airborne solid particles.[4]
Body Protection A chemically resistant lab coat and closed-toe shoes.To protect skin from accidental spills.[1]
Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for disposing of this compound is strict waste segregation. Halogenated waste streams must be kept separate from all other chemical waste.[1]

Step 1: Designate a Hazardous Waste Accumulation Area

  • All waste containers must be stored in a designated, well-ventilated satellite accumulation area within or near the laboratory.[8]

  • This area should be away from ignition sources and incompatible materials.[8]

Step 2: Use Designated, Labeled Waste Containers

  • Solid Waste: All solid waste, including residual powder, contaminated weigh boats, and contaminated PPE (gloves, wipes), must be collected in a clearly labeled, sealable container marked "Halogenated Solid Waste."[1][8]

  • Liquid Waste: All liquid waste, including reaction mother liquors, solutions, and solvent rinsates from cleaning glassware, must be collected in a separate, clearly labeled, sealable container marked "Halogenated Liquid Waste."[1]

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and an accurate list of any other chemical constituents (e.g., solvents).[1]

Step 3: Decontaminate Glassware and Surfaces

  • Procedure: Triple-rinse all contaminated glassware with a suitable solvent (e.g., acetone or ethanol).

  • Crucial Point: The first rinsate is highly contaminated and must be collected as halogenated liquid waste. Subsequent rinses should also be collected in the same waste stream.[1] Do not pour rinsate down the drain.[9]

  • Wipe down work surfaces with a solvent-dampened cloth or paper towel, and dispose of the wipe as halogenated solid waste.

Step 4: Managing Empty Stock Containers

  • An "empty" container that held this chemical is not truly empty and must be managed as hazardous waste.

  • Triple-rinse the container with a suitable solvent. Collect all rinsate in the "Halogenated Liquid Waste" container.[1]

  • After rinsing, deface the original label and dispose of the container according to your institution's guidelines for decontaminated glassware or plastic.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves volatile solvents, evacuate the laboratory.

  • Control Access: Secure the area to prevent others from entering.

  • Assess the Hazard: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, contact your institution's Environmental Health & Safety (EH&S) department immediately.[8]

  • Cleanup (Small Spills):

    • Ensure you are wearing the appropriate PPE (see Table 2).

    • Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[2]

    • Carefully sweep up the material and place it in the designated "Halogenated Solid Waste" container.[2][9]

    • Perform a final decontamination of the spill area as described in the previous section, collecting all materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for proper waste segregation and disposal.

G cluster_waste_type Identify Waste Type cluster_actions Perform Action cluster_containers Final Waste Container start Waste Containing This compound Generated solid_waste Solid Waste (Excess Reagent, Contaminated Wipes, Weigh Boats, Gloves) liquid_waste Liquid Waste (Reaction Mixtures, Rinsates, Stock Solutions) glassware Contaminated Glassware & Empty Stock Bottles collect_solid Place directly into container. solid_waste->collect_solid collect_liquid Pour directly into container. liquid_waste->collect_liquid rinse Triple rinse with appropriate solvent (e.g., Acetone) glassware->rinse solid_container "Hazardous Waste: Halogenated Solids" collect_solid->solid_container liquid_container "Hazardous Waste: Halogenated Liquids" collect_liquid->liquid_container collect_rinsate Collect ALL rinsate. rinse->collect_rinsate collect_rinsate->liquid_container

Caption: Decision workflow for segregating waste containing this compound.

Regulatory Context: The "Cradle-to-Grave" Responsibility

Under the EPA's RCRA framework, the generator of hazardous waste is responsible for its safe management from the point of generation to its final disposal—a concept known as "cradle-to-grave" liability.[10] This means your responsibility does not end when the waste container leaves your lab. Adhering to these protocols ensures you are in compliance with federal law, but you must also follow all state, local, and institutional regulations, which may be more stringent.[6][11] Always consult your institution's EH&S department for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
4-Iodo-1H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.